Product packaging for 2-(Bromomethyl)-4-fluoro-1-nitrobenzene(Cat. No.:CAS No. 82420-35-7)

2-(Bromomethyl)-4-fluoro-1-nitrobenzene

Cat. No.: B1278343
CAS No.: 82420-35-7
M. Wt: 234.02 g/mol
InChI Key: ZODQWFPDKBKNTF-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-4-fluoro-1-nitrobenzene is a useful research compound. Its molecular formula is C7H5BrFNO2 and its molecular weight is 234.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5BrFNO2 B1278343 2-(Bromomethyl)-4-fluoro-1-nitrobenzene CAS No. 82420-35-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(bromomethyl)-4-fluoro-1-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO2/c8-4-5-3-6(9)1-2-7(5)10(11)12/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZODQWFPDKBKNTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CBr)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50441782
Record name 2-(bromomethyl)-4-fluoro-1-nitrobenzene
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Molecular Weight

234.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82420-35-7
Record name 2-(Bromomethyl)-4-fluoro-1-nitrobenzene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(bromomethyl)-4-fluoro-1-nitrobenzene
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Record name 2-(bromomethyl)-4-fluoro-1-nitrobenzene
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Foundational & Exploratory

An In-depth Technical Guide to 2-(Bromomethyl)-4-fluoro-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2-(Bromomethyl)-4-fluoro-1-nitrobenzene, a valuable reagent in synthetic organic chemistry. The information is intended for researchers, scientists, and professionals in drug development and materials science.

Chemical and Physical Properties

This compound is a substituted aromatic compound with the molecular formula C₇H₅BrFNO₂.[1] Its chemical structure consists of a benzene ring substituted with a bromomethyl group, a fluorine atom, and a nitro group at positions 2, 4, and 1, respectively.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₅BrFNO₂PubChem[1]
Molecular Weight 234.02 g/mol PubChem[1]
CAS Number 82420-35-7PubChem[1]
IUPAC Name This compoundPubChem[1]
Synonyms 5-fluoro-2-nitrobenzyl bromidePubChem[1]

It is important to distinguish this compound from its isomer, 2-(Bromomethyl)-1-fluoro-4-nitrobenzene (CAS Number: 454-15-9).[2][3][4][5] The differing positions of the fluorine and nitro groups significantly influence their chemical reactivity and physical properties.

Spectroscopic Data

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the benzylic protons of the bromomethyl group (CH₂Br) typically in the range of 4.5-5.0 ppm. The aromatic region would display complex splitting patterns for the three aromatic protons due to coupling with each other and with the fluorine atom.

  • ¹³C NMR: The carbon NMR would show a signal for the benzylic carbon around 30-35 ppm. The aromatic carbons would appear in the range of 110-160 ppm, with the carbon attached to the nitro group being the most deshielded. The C-F coupling would be observable.

  • IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands for the nitro group (NO₂) at approximately 1520-1560 cm⁻¹ (asymmetric stretching) and 1340-1380 cm⁻¹ (symmetric stretching). Aromatic C-H stretching would be observed around 3000-3100 cm⁻¹, and C=C stretching in the 1400-1600 cm⁻¹ region. The C-Br stretching frequency is typically found in the 500-600 cm⁻¹ range.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom. Fragmentation would likely involve the loss of the bromine atom and the nitro group.

Reactivity and Stability

The reactivity of this compound is primarily dictated by the presence of the bromomethyl and nitro groups.

  • Benzylic Bromide Reactivity: The bromomethyl group is a reactive site for nucleophilic substitution reactions. The benzylic position is activated, making the bromine a good leaving group. This allows for the introduction of various functional groups by reaction with nucleophiles such as amines, alcohols, thiols, and carbanions.

  • Influence of the Nitro Group: The electron-withdrawing nature of the nitro group further enhances the reactivity of the benzylic bromide towards nucleophilic attack. It also deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution, although the latter is less common than substitution at the benzylic position.

  • Stability and Storage: This compound is expected to be a lachrymator and should be handled with care in a well-ventilated fume hood. It should be stored in a cool, dry place away from moisture and strong bases to prevent decomposition. It is classified as a corrosive solid that causes severe skin burns and eye damage.[1]

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the radical bromination of 4-fluoro-2-methyl-1-nitrobenzene. A general procedure, adapted from the synthesis of a similar compound, is described below.[6]

Reaction Scheme:

Materials:

  • 4-fluoro-2-methyl-1-nitrobenzene

  • N-Bromosuccinimide (NBS)

  • 2,2'-Azobis(isobutyronitrile) (AIBN)

  • Carbon tetrachloride (CCl₄) or another suitable non-polar solvent

  • Chloroform

  • Hexane

  • Ethyl acetate

  • Silica gel

Procedure:

  • To a solution of 4-fluoro-2-methyl-1-nitrobenzene in carbon tetrachloride, add N-bromosuccinimide and a catalytic amount of AIBN.[6]

  • Heat the reaction mixture at reflux (around 70-80 °C) for several hours. The reaction progress can be monitored by TLC or GC.[6]

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.[6]

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.[6]

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate solvent system to yield pure this compound.[6]

Safety and Handling

This compound is a hazardous chemical that requires careful handling.

GHS Hazard Classification:

  • Hazard Statements: H314 - Causes severe skin burns and eye damage.[1]

  • Precautionary Statements: P260, P264, P280, P301+P330+P331, P302+P361+P354, P304+P340, P305+P354+P338, P316, P321, P363, P405, P501.[1]

Handling Recommendations:

  • Use only in a well-ventilated area, preferably in a chemical fume hood.[7][8]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8][9]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[8]

  • Avoid contact with skin and eyes.[7]

  • In case of contact, immediately flush the affected area with plenty of water for at least 15 minutes and seek medical attention.[7][10]

Visualizations

The following diagrams illustrate the synthetic workflow and a typical reaction pathway for this compound.

Synthesis_Workflow reagent1 4-fluoro-2-methyl-1-nitrobenzene reaction Radical Bromination reagent1->reaction reagent2 NBS, AIBN reagent2->reaction intermediate Reaction Mixture reaction->intermediate workup Workup (Filtration, Washing) intermediate->workup crude Crude Product workup->crude purification Column Chromatography crude->purification product 2-(Bromomethyl)-4-fluoro- 1-nitrobenzene purification->product

Caption: Synthetic workflow for this compound.

Reactivity_Pathway start 2-(Bromomethyl)-4-fluoro- 1-nitrobenzene reaction Nucleophilic Substitution (SN2) start->reaction nucleophile Nucleophile (Nu⁻) nucleophile->reaction product Substituted Product (R-CH₂-Nu) reaction->product leaving_group Bromide Ion (Br⁻) reaction->leaving_group

Caption: Typical nucleophilic substitution reaction of this compound.

References

Navigating the Chemical Landscape of CAS 454-15-9: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An important clarification regarding CAS number 454-15-9: Initial research reveals a discrepancy in public databases. While this number is correctly assigned to 2-(Bromomethyl)-1-fluoro-4-nitrobenzene , it is also frequently misattributed to 4-Iodo-L-phenylalanine . This guide will provide a comprehensive overview of the physical properties and structure of both compounds to ensure clarity for researchers, scientists, and drug development professionals.

Part 1: 4-Iodo-L-phenylalanine

4-Iodo-L-phenylalanine is an unnatural amino acid that has garnered significant interest in protein engineering and as a potential therapeutic agent, particularly in its radiolabeled form.

Physical Properties of 4-Iodo-L-phenylalanine
PropertyValueSource
Molecular Formula C9H10INO2[1]
Molecular Weight 291.09 g/mol [1][2]
Appearance White to off-white powder[1][3]
Melting Point ~240°C (decomposes)[1]
Boiling Point (Predicted) 303.4 ± 27.0 °C[4]
Density (Predicted) 1.733 ± 0.06 g/cm3 [4]
Optical Rotation [α]D20 -6.5 ± 2º (c=2 in 80% AcOH)[1]
Solubility Partly miscible with water. Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[1][3]
Storage Temperature Room temperature for short-term, 4°C for long-term, or -20°C.[1][4]
Structural Elucidation and Experimental Protocols

The precise three-dimensional structure of 4-Iodo-L-phenylalanine is crucial for its biological function and applications. Various experimental techniques are employed for its characterization.

1. X-ray Crystallography and X-ray Absorption Near-Edge Structure (XANES) Spectroscopy:

These methods provide detailed insights into the crystalline structure and the electronic state of the iodine atom.

  • Methodology:

    • Crystal Growth: Single crystals of 4-Iodo-L-phenylalanine can be obtained through methods like vapor diffusion. For instance, dissolving the compound in a 30% acetic acid solution and using diethyl ether as an antisolvent can yield single crystals over several days.[5]

    • X-ray Diffraction Data Collection: A single crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected and processed to determine the electron density map and, subsequently, the atomic arrangement within the crystal lattice.[5]

    • XANES Spectroscopy: To probe the electronic structure around the iodine atom, Iodine L-edge XANES measurements are performed. The sample, typically in powdered form, is irradiated with X-rays of varying energy, and the absorption is measured. The resulting spectrum provides information about the electronic transitions and the local atomic environment of the iodine atom.[5]

2. Enantiomeric Purity Determination:

Ensuring the enantiomeric purity of 4-Iodo-L-phenylalanine is critical, especially for its biological applications, as the L-isomer is preferentially recognized by transporters like LAT1.[6]

  • Methodology (High-Performance Liquid Chromatography - HPLC):

    • Chiral Stationary Phase: A chiral HPLC column is used to separate the L- and D-enantiomers.

    • Mobile Phase: A suitable mobile phase is selected to achieve optimal separation.

    • Detection: The separated enantiomers are detected using a UV detector. The retention times of the L- and D-isomers will differ, allowing for their quantification and the determination of enantiomeric excess.

Biological Significance and Transport Pathway

4-Iodo-L-phenylalanine's utility in cancer research stems from its selective uptake by tumor cells that overexpress the L-type amino acid transporter 1 (LAT1).[6]

LAT1_Transport_Pathway LAT1-Mediated Uptake of 4-Iodo-L-phenylalanine cluster_extracellular Extracellular Space cluster_cell Tumor Cell 4_Iodo_L_Phe_ext 4-Iodo-L-phenylalanine LAT1 LAT1 Transporter 4_Iodo_L_Phe_ext->LAT1 Binding 4_Iodo_L_Phe_int Intracellular 4-Iodo-L-phenylalanine LAT1->4_Iodo_L_Phe_int Transport Protein_Synthesis Incorporation into Proteins (Protein Engineering) 4_Iodo_L_Phe_int->Protein_Synthesis Radiotherapy Targeted Radiotherapy (if radiolabeled, e.g., with ¹³¹I) 4_Iodo_L_Phe_int->Radiotherapy

References

An In-depth Technical Guide to 2-Fluoro-5-nitrobenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Fluoro-5-nitrobenzyl bromide, a key reagent in organic synthesis and a valuable tool for chemical biology and drug discovery. This document outlines its chemical properties, a representative synthesis protocol, and its application in the modification of biomolecules.

Core Properties and Data

2-Fluoro-5-nitrobenzyl bromide is a substituted aromatic compound with the chemical formula C₇H₅BrFNO₂. Its molecular structure, featuring a reactive benzyl bromide moiety and electron-withdrawing nitro and fluoro groups, makes it a versatile alkylating agent and a precursor for the synthesis of complex organic molecules.

PropertyValueReference
Molecular Formula C₇H₅BrFNO₂
Molecular Weight 234.02 g/mol
CAS Number 454-15-9
Appearance Solid
Melting Point 80-82 °C
Density 1.7 g/cm³
Refractive Index 1.58

Synthesis Protocol

Reaction:

2-Fluoro-5-nitrotoluene + N-Bromosuccinimide (NBS) --(Radical Initiator, Solvent)--> 2-Fluoro-5-nitrobenzyl bromide + Succinimide

Materials:

  • 2-Fluoro-5-nitrotoluene

  • N-Bromosuccinimide (NBS)

  • Radical initiator (e.g., Azobisisobutyronitrile (AIBN) or benzoyl peroxide)

  • Anhydrous solvent (e.g., carbon tetrachloride or acetonitrile)

  • Inert gas (e.g., Nitrogen or Argon)

Procedure:

  • Reaction Setup: A dry, round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an inert gas inlet is charged with 2-fluoro-5-nitrotoluene and the chosen anhydrous solvent.

  • Addition of Reagents: N-Bromosuccinimide and a catalytic amount of the radical initiator are added to the flask.

  • Reaction Conditions: The reaction mixture is heated to reflux under an inert atmosphere. The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The succinimide byproduct is removed by filtration.

  • Purification: The filtrate is concentrated under reduced pressure. The crude product is then purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure 2-Fluoro-5-nitrobenzyl bromide.

Reactivity and Applications

The primary reactivity of 2-Fluoro-5-nitrobenzyl bromide stems from the labile carbon-bromine bond, making it an effective electrophile in nucleophilic substitution reactions. It is a valuable building block in medicinal chemistry and organic synthesis for the introduction of the 2-fluoro-5-nitrobenzyl moiety into various molecular scaffolds.

Key applications include:

  • Synthesis of Heterocyclic Compounds: It serves as a precursor in the synthesis of various nitrogen- and sulfur-containing heterocyclic compounds, which are prevalent in many biologically active molecules.

  • Alkylation of Nucleophiles: It readily reacts with a wide range of nucleophiles, including amines, thiols, and carbanions, to form new carbon-nitrogen, carbon-sulfur, and carbon-carbon bonds.

  • Chemical Probes and Labeling: By analogy with similar compounds like 2-hydroxy-5-nitrobenzyl bromide, it has the potential to be used as a chemical probe for the modification of specific amino acid residues in proteins, such as tryptophan. This application is valuable for studying protein structure and function.[1][2]

Experimental Workflow: Protein Modification

The following diagram illustrates a general workflow for the use of a benzyl bromide derivative, such as 2-Fluoro-5-nitrobenzyl bromide, in the chemical modification of proteins, specifically targeting tryptophan residues.

experimental_workflow cluster_preparation Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis Protein Protein Solution (with target Tryptophan) Incubation Incubation (Controlled pH and Temperature) Protein->Incubation Reagent 2-Fluoro-5-nitrobenzyl bromide Solution Reagent->Incubation Purification Purification (e.g., Dialysis or Gel Filtration) Incubation->Purification Quench Reaction Analysis Analysis of Modification (e.g., Mass Spectrometry, UV-Vis) Purification->Analysis Modified Protein

Caption: Workflow for protein modification.

Logical Relationship: Synthetic Utility

The diagram below illustrates the central role of 2-Fluoro-5-nitrobenzyl bromide as a versatile building block in organic synthesis, leading to the formation of diverse molecular architectures.

logical_relationship cluster_products Synthetic Products Start 2-Fluoro-5-nitrobenzyl bromide Heterocycles Heterocyclic Compounds Start->Heterocycles Cyclization Reactions Alkylated_Molecules Alkylated Nucleophiles Start->Alkylated_Molecules Nucleophilic Substitution Labeled_Biomolecules Labeled Biomolecules Start->Labeled_Biomolecules Bioconjugation

Caption: Synthetic utility of the reagent.

References

A Technical Guide to the Solubility of 2-(Bromomethyl)-4-fluoro-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2-(Bromomethyl)-4-fluoro-1-nitrobenzene, a key intermediate in various synthetic applications. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on predicted qualitative solubility in common laboratory solvents, based on the principles of chemical structure and polarity. Furthermore, it offers a comprehensive experimental protocol for determining the precise solubility of this compound.

Predicted Solubility Profile

The solubility of a compound is primarily dictated by its molecular structure, including its polarity, ability to form hydrogen bonds, and molecular size. This compound possesses a rigid aromatic ring substituted with a polar nitro group (-NO2), a moderately polar bromomethyl group (-CH2Br), and a highly electronegative fluorine atom (-F). The presence of these functional groups suggests that the molecule has a significant dipole moment, rendering it more soluble in polar organic solvents than in nonpolar ones. Its solubility in water is expected to be low due to the lack of hydrogen bond-donating groups and the overall hydrophobic nature of the benzene ring.

Based on the general principle of "like dissolves like," the predicted qualitative solubility of this compound in a range of common laboratory solvents is summarized in the table below. It is important to note that these are predictions and should be confirmed experimentally.

Solvent NameSolvent TypePredicted SolubilityRationale
Water (H₂O)Protic, PolarInsolubleThe hydrophobic benzene ring and the absence of hydrogen bond-donating groups limit solubility in water.
Methanol (CH₃OH)Protic, PolarSlightly Soluble to SolubleThe polarity of methanol should allow for some dissolution of the polar nitro and bromomethyl groups.
Ethanol (C₂H₅OH)Protic, PolarSlightly Soluble to SolubleSimilar to methanol, ethanol's polarity should facilitate some degree of solubility.
Acetone (C₃H₆O)Aprotic, PolarSolubleAs a polar aprotic solvent, acetone is likely to be a good solvent for this compound due to dipole-dipole interactions.
Dichloromethane (CH₂Cl₂)Aprotic, Moderately PolarSolubleThe moderate polarity of dichloromethane should effectively solvate the compound.
Chloroform (CHCl₃)Aprotic, Moderately PolarSolubleSimilar to dichloromethane, chloroform is expected to be a suitable solvent.
Diethyl Ether (C₄H₁₀O)Aprotic, Slightly PolarSlightly SolubleThe low polarity of diethyl ether may limit its ability to dissolve the compound.
Toluene (C₇H₈)Aprotic, NonpolarSlightly Soluble to InsolubleThe nonpolar nature of toluene is not ideal for solvating the polar functional groups of the compound.
Hexane (C₆H₁₄)Aprotic, NonpolarInsolubleAs a nonpolar solvent, hexane is unlikely to dissolve the polar compound.
N,N-Dimethylformamide (DMF)Aprotic, PolarSolubleDMF is a strong polar aprotic solvent and is expected to be an excellent solvent for this compound.
Dimethyl Sulfoxide (DMSO)Aprotic, PolarSolubleDMSO is another strong polar aprotic solvent that should readily dissolve the compound.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a general method for determining the solubility of this compound in various solvents.

Materials and Equipment
  • This compound (high purity)

  • A selection of common laboratory solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Magnetic stirrer and stir bars

  • Constant temperature bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected solvent in a vial. The excess solid should be clearly visible.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature bath (e.g., 25 °C) and stir the suspensions for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, stop the stirring and allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

    • Filter the collected supernatant through a syringe filter to remove any remaining undissolved solid.

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantitative Analysis:

    • Analyze the diluted solutions using a pre-validated HPLC or GC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of the compound of known concentrations.

    • Calculate the concentration of the compound in the original saturated solution based on the dilution factor.

  • Data Reporting:

    • Express the solubility in standard units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

    • Repeat the experiment at different temperatures if temperature-dependent solubility data is required.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of an organic compound.

Solubility_Workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sampling and Preparation cluster_analysis Quantitative Analysis cluster_reporting Data Reporting prep1 Add excess solute to a known volume of solvent prep2 Seal vial and place in constant temperature bath prep1->prep2 prep3 Stir for 24-48 hours to reach equilibrium prep2->prep3 sampling1 Allow excess solid to settle prep3->sampling1 Equilibrium Reached sampling2 Withdraw a known volume of supernatant sampling1->sampling2 sampling3 Filter the supernatant sampling2->sampling3 sampling4 Dilute the filtered solution sampling3->sampling4 analysis1 Analyze diluted solution by HPLC/GC sampling4->analysis1 Prepared Sample analysis2 Determine concentration using a calibration curve analysis1->analysis2 reporting1 Calculate solubility in g/100mL or mol/L analysis2->reporting1 Concentration Data reporting2 Repeat at different temperatures if needed reporting1->reporting2

Caption: Workflow for determining the solubility of an organic compound.

An In-depth Technical Guide to the Stability and Storage of 2-(Bromomethyl)-4-fluoro-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-(bromomethyl)-4-fluoro-1-nitrobenzene (CAS No: 82420-35-7).[1] Given the reactive nature of the bromomethyl and nitro functionalities, proper handling and storage are critical to ensure the compound's integrity and for safety. This document synthesizes available data on analogous compounds to provide a robust framework for stability assessment and outlines detailed experimental protocols for in-house evaluation.

Chemical and Physical Properties

This compound is a substituted aromatic compound with the molecular formula C₇H₅BrFNO₂ and a molecular weight of 234.02 g/mol .[1][2] It is typically a solid at room temperature.

PropertyValueSource
Molecular FormulaC₇H₅BrFNO₂[2]
Molecular Weight234.02 g/mol [1]
Physical FormSolid
Boiling Point303.4±27.0 °C at 760 mmHg[2]
Density1.7±0.1 g/cm³[2]

Stability Profile

Based on the known reactivity of benzyl bromides and nitroaromatic compounds, this compound is expected to be sensitive to several environmental factors. The material is generally considered stable under recommended storage conditions.

Key Stability Considerations:

  • Light Sensitivity (Photodegradation): Nitroaromatic compounds can undergo photodegradation upon exposure to UV-visible light.[4][5][6] The energy from light can promote the cleavage of the carbon-bromine bond or lead to reactions involving the nitro group. It is prudent to assume the compound is light-sensitive.[4][6]

  • Thermal Decomposition: Elevated temperatures can induce decomposition. Studies on benzyl radicals, formed from precursors like benzyl bromide, show that thermal decomposition can occur at high temperatures, leading to complex mixtures of products.[7][8][9] For 4-nitrobenzyl bromide, decomposition is noted at its boiling point of 289°C.[10]

  • Incompatibilities: This compound is incompatible with strong bases and strong oxidizing agents.[10] Strong bases can promote elimination or substitution reactions at the benzylic position. Oxidizing agents can react with the molecule, potentially leading to vigorous or hazardous reactions.

Recommended Storage Conditions

To maintain the integrity and purity of this compound, the following storage conditions are recommended:

ParameterRecommendationRationale
Temperature Store in a cool, dry place. Room temperature is generally acceptable.To minimize thermal degradation and slow down potential hydrolysis.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).To protect against moisture and atmospheric oxygen.
Light Protect from light by using an amber or opaque container.To prevent photodegradation.
Container Keep container tightly closed and sealed in a dry environment.To prevent ingress of moisture and air.
Location Store in a well-ventilated area.For safety in case of accidental release.

Experimental Protocols for Stability Assessment

The following are detailed methodologies for key experiments to assess the stability of this compound.

Accelerated Stability Study (Thermal and Humidity Stress)

This protocol is based on the principles outlined in the ICH Q1A(R2) guidelines for stability testing.

Objective: To evaluate the stability of the compound under accelerated temperature and humidity conditions to predict its long-term stability and shelf-life.

Methodology:

  • Sample Preparation: Prepare multiple, identical samples of the compound in loosely capped vials to allow for atmospheric exposure.

  • Storage Conditions: Place the samples in stability chambers set to the following conditions:

    • 40°C ± 2°C / 75% RH ± 5% RH

  • Time Points: Pull samples for analysis at initial (T=0), 1, 3, and 6 months.

  • Analytical Method: Use a stability-indicating HPLC method to determine the purity of the compound and quantify any degradation products.

    • Mobile Phase: A gradient of acetonitrile and water.

    • Column: C18 reverse-phase column.

    • Detection: UV detector at a wavelength appropriate for the compound's chromophore (e.g., 254 nm).

  • Data Analysis: Plot the percentage of the parent compound remaining against time for each condition. Calculate the degradation rate constant if the degradation follows a specific order (e.g., zero-order or first-order kinetics).

Accelerated_Stability_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Start prep_samples Prepare multiple samples of 2-(Bromomethyl)-4-fluoro- 1-nitrobenzene start->prep_samples initial_analysis Analyze T=0 sample (HPLC) prep_samples->initial_analysis storage Place samples in stability chamber (40°C / 75% RH) prep_samples->storage pull_samples Pull samples at 1, 3, 6 months storage->pull_samples hplc_analysis Analyze samples (HPLC) pull_samples->hplc_analysis data_analysis Calculate degradation rate and identify degradants hplc_analysis->data_analysis end End data_analysis->end

Caption: Workflow for Accelerated Stability Testing.

Photostability Study

This protocol is adapted from OECD Test Guideline 432 and ICH Q1B guidelines.[11]

Objective: To determine the compound's sensitivity to light.

Methodology:

  • Sample Preparation: Prepare two sets of samples. Wrap one set completely in aluminum foil to serve as the dark control.

  • Light Exposure: Place both sets of samples in a photostability chamber equipped with a light source that conforms to ICH Q1B options (e.g., a xenon lamp or a metal halide lamp).

  • Exposure Conditions: Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: After the exposure period, analyze both the exposed samples and the dark controls using the stability-indicating HPLC method described in section 4.1.

  • Data Analysis: Compare the purity and degradation profiles of the exposed samples to the dark controls. A significant difference indicates photosensitivity.

Photostability_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis & Conclusion start Start prep_samples Prepare two sets of samples start->prep_samples wrap_control Wrap one set in foil (dark control) prep_samples->wrap_control expose Place both sets in photostability chamber wrap_control->expose conditions Expose to ICH Q1B light conditions expose->conditions analysis Analyze both sets (HPLC) conditions->analysis compare Compare results of exposed vs. dark control analysis->compare conclusion Determine photosensitivity compare->conclusion end End conclusion->end

Caption: Workflow for Photostability Assessment.

Compatibility with Oxidizing Agents

Objective: To assess the reactivity of the compound with a common laboratory oxidizing agent.

Methodology:

  • Reagent Preparation: Prepare a solution of the compound in a suitable inert solvent (e.g., acetonitrile). Also, prepare a solution of a common oxidizing agent, such as hydrogen peroxide or potassium permanganate, in a compatible solvent.

  • Reaction: In a controlled environment (e.g., a fume hood), add the oxidizing agent solution dropwise to the solution of the compound at room temperature.

  • Monitoring: Monitor the reaction for any signs of reactivity, such as a color change, gas evolution, or an exothermic event (temperature increase).

  • Analysis: After a set period (e.g., 1 hour), quench the reaction and analyze the mixture by HPLC or TLC to determine if the parent compound has been consumed and to identify any new products.

Oxidizer_Compatibility_Logic start Dissolve compound in inert solvent add_oxidizer Add oxidizing agent solution start->add_oxidizer monitor Monitor for signs of reaction (color change, gas, heat) add_oxidizer->monitor analyze Analyze mixture (HPLC/TLC) monitor->analyze decision Parent compound consumed? analyze->decision compatible Compatible decision->compatible No incompatible Incompatible decision->incompatible Yes

Caption: Logical Flow for Oxidizer Compatibility Test.

Conclusion

This compound is a valuable research chemical that requires careful handling and storage to ensure its stability. The primary degradation pathways are likely hydrolysis, photodegradation, and thermal decomposition. By adhering to the recommended storage conditions—cool, dry, dark, and under an inert atmosphere—users can significantly extend the shelf-life and maintain the purity of the compound. The experimental protocols provided in this guide offer a framework for a thorough stability assessment, enabling researchers to confidently use this reagent in their work.

References

Acquiring 2-(Bromomethyl)-4-fluoro-1-nitrobenzene material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 2-(Bromomethyl)-4-fluoro-1-nitrobenzene, a key intermediate in various synthetic applications. The following sections detail its chemical and physical properties, associated hazards, safe handling protocols, and a representative synthetic methodology. All quantitative data is presented in standardized tables for clarity and ease of comparison.

Chemical Identification and Properties

This compound is a substituted aromatic compound with the CAS number 82420-35-7.[1] Its structural and physical properties are summarized below.

IdentifierValue
IUPAC Name This compound[1]
Synonyms 5-fluoro-2-nitrobenzyl bromide[1]
CAS Number 82420-35-7[1]
Molecular Formula C₇H₅BrFNO₂[1]
Molecular Weight 234.02 g/mol [1]
Physical Form Solid

Table 1: Chemical Identifiers for this compound

PropertyValue
Molecular Weight 234.02 g/mol [1]
Exact Mass 232.94877 Da[1]
Physical Form Solid

Table 2: Physicochemical Properties

Hazard Identification and Safety Information

This compound is classified as hazardous and requires careful handling. The Globally Harmonized System (GHS) classification indicates that it can cause severe skin burns and eye damage.[1]

Hazard ClassGHS CodeDescription
Skin Corrosion/IrritationH314Causes severe skin burns and eye damage[1]
Acute Toxicity, Oral (Harmful)H302Harmful if swallowed

Table 3: GHS Hazard Classification

Signal Word: Danger[1]

Hazard Pictograms:

  • GHS05 (Corrosion)

Precautionary Statements:

A comprehensive list of precautionary statements includes P260 (Do not breathe dust/fume/gas/mist/vapours/spray), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and specific first aid and disposal instructions.[1]

Safe Handling and Storage Workflow

Proper handling and storage are crucial to minimize risks. The following workflow outlines the necessary steps for safely managing this chemical in a laboratory setting.

safe_handling_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal cluster_storage Storage prep_ppe Don Personal Protective Equipment (PPE) - Chemical Resistant Gloves - Safety Goggles/Face Shield - Lab Coat prep_hood Work in a Certified Chemical Fume Hood prep_ppe->prep_hood prep_materials Gather all necessary materials and reagents prep_hood->prep_materials handling_weigh Weigh the solid compound carefully to avoid dust generation prep_materials->handling_weigh handling_dissolve Dissolve in an appropriate solvent within the fume hood handling_weigh->handling_dissolve handling_reaction Perform the reaction under controlled conditions handling_dissolve->handling_reaction cleanup_quench Quench the reaction mixture safely handling_reaction->cleanup_quench storage_conditions Store in a tightly sealed container in a cool, dry, well-ventilated area at 4°C handling_reaction->storage_conditions If storing intermediate cleanup_waste Dispose of waste in a designated hazardous waste container cleanup_quench->cleanup_waste cleanup_decontaminate Decontaminate all glassware and work surfaces cleanup_waste->cleanup_decontaminate cleanup_remove_ppe Remove PPE in the correct order cleanup_decontaminate->cleanup_remove_ppe

References

1H NMR Spectral Analysis of 2-Fluoro-5-nitrobenzyl bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected 1H Nuclear Magnetic Resonance (NMR) spectral data for 2-Fluoro-5-nitrobenzyl bromide. Due to the absence of a publicly available, experimentally verified spectrum for this specific compound, this guide presents a predicted spectrum based on the analysis of structurally similar molecules. The methodologies for 1H NMR spectroscopy and the interpretation of the spectral data are also detailed to assist researchers in their work with this and related compounds.

Predicted 1H NMR Spectral Data

The predicted 1H NMR spectral data for 2-Fluoro-5-nitrobenzyl bromide is summarized in the table below. The predictions are based on established principles of NMR spectroscopy, including the electronic effects of substituents on the benzene ring and analysis of spectral data from analogous compounds.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)Integration
-CH₂Br~ 4.7Singlet (s)-2H
H-3~ 8.3Doublet of doublets (dd)J(H3-H4) ≈ 9.0, J(H3-F) ≈ 5.01H
H-4~ 7.4Triplet of doublets (td) or Doublet of doublets of doublets (ddd)J(H4-H3) ≈ 9.0, J(H4-H6) ≈ 2.5, J(H4-F) ≈ 9.01H
H-6~ 8.2Doublet of doublets (dd)J(H6-H4) ≈ 2.5, J(H6-F) ≈ 3.01H

Structural and Spectral Correlation

The structure of 2-Fluoro-5-nitrobenzyl bromide with the designated proton numbering is shown below. The predicted chemical shifts are influenced by the electron-withdrawing effects of the nitro (-NO₂) and fluoro (-F) groups, and the bromine (-Br) atom. The benzylic protons (-CH₂Br) are expected to appear as a singlet downfield due to the adjacent electronegative bromine atom. The aromatic protons (H-3, H-4, and H-6) will exhibit complex splitting patterns due to proton-proton and proton-fluorine couplings.

Structure of 2-Fluoro-5-nitrobenzyl bromide and its predicted 1H NMR signals.

Experimental Protocol: 1H NMR Spectroscopy

A standard protocol for acquiring a high-quality 1H NMR spectrum for a compound like 2-Fluoro-5-nitrobenzyl bromide is provided below.

1. Sample Preparation:

  • Sample Purity: Ensure the sample is of high purity to avoid signals from impurities that may complicate spectral interpretation.

  • Solvent: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical; it should dissolve the compound well and its residual proton signals should not overlap with the analyte signals.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solvent. TMS provides a reference signal at 0.00 ppm for calibrating the chemical shift scale.

  • Filtration: To ensure a homogeneous solution and prevent line broadening, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion and resolution of complex multiplets.

  • Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform shimming of the magnetic field to optimize its homogeneity, which is crucial for obtaining sharp spectral lines.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient for a 1H spectrum.

    • Number of Scans: Acquire a suitable number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 1-2 seconds between scans is generally sufficient for qualitative 1H NMR. For quantitative analysis, a longer delay (5 times the longest T₁ relaxation time) is necessary.

    • Spectral Width: Set the spectral width to encompass all expected proton signals (e.g., 0-10 ppm for most organic compounds).

3. Data Processing:

  • Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phasing and Baseline Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in pure absorption mode. Apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integration: Integrate the area under each signal to determine the relative number of protons contributing to each resonance.

  • Peak Picking and Analysis: Identify the chemical shift, multiplicity, and coupling constants for each signal in the spectrum.

This comprehensive guide provides researchers with the necessary information to understand, predict, and acquire the 1H NMR spectrum of 2-Fluoro-5-nitrobenzyl bromide, facilitating its identification and characterization in various research and development applications.

13C NMR Characterization of 2-(Bromomethyl)-4-fluoro-1-nitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the 13C Nuclear Magnetic Resonance (NMR) characterization of 2-(bromomethyl)-4-fluoro-1-nitrobenzene. Due to the absence of publicly available, fully assigned experimental 13C NMR data for this specific compound, this document presents predicted chemical shifts based on established substituent effects on benzene rings. Furthermore, a detailed experimental protocol for acquiring a high-quality 13C NMR spectrum is provided, along with a logical workflow for the characterization process.

Predicted 13C NMR Data

The predicted 13C NMR chemical shifts for this compound are summarized in the table below. These predictions are based on the known effects of nitro, fluoro, and bromomethyl substituents on the chemical shifts of the carbon atoms in a benzene ring. The electron-withdrawing nature of the nitro and fluoro groups is expected to cause a significant downfield shift for the carbons they are directly attached to or are in ortho or para positions. The bromomethyl group, being less electronegative, will have a more moderate effect.

Carbon AtomPredicted Chemical Shift (ppm)Multiplicity (due to C-F coupling)
C1 (-NO₂)148 - 152Doublet
C2 (-CH₂Br)135 - 139Doublet
C3125 - 129Singlet
C4 (-F)162 - 166Doublet (Large ¹JCF)
C5118 - 122Doublet
C6128 - 132Doublet
-CH₂Br30 - 35Singlet

Note: The multiplicity of the aromatic carbons is predicted based on their coupling with the fluorine atom. The actual coupling constants would need to be determined experimentally.

Experimental Protocol

This section outlines a standard procedure for the acquisition of a 13C NMR spectrum of this compound.

1. Sample Preparation:

  • Accurately weigh approximately 20-50 mg of this compound.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The following parameters are recommended for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

    • Nucleus: ¹³C

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

    • Solvent: Set to the deuterated solvent used for sample preparation.

    • Temperature: 298 K (25 °C).

    • Spectral Width: 0 to 200 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.

    • Number of Scans: 1024 to 4096 scans, depending on the sample concentration. More scans will improve the signal-to-noise ratio.

    • Decoupling: Broadband proton decoupling.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum to obtain pure absorption peaks.

  • Calibrate the spectrum by setting the TMS peak to 0 ppm.

  • Integrate the peaks to determine their relative areas (note: in proton-decoupled ¹³C NMR, peak intensities are not always directly proportional to the number of carbons).

  • Analyze the chemical shifts and multiplicities (due to C-F coupling) to assign the peaks to the respective carbon atoms in the molecule.

Logical Workflow for Characterization

The following diagram illustrates the logical workflow for the 13C NMR characterization of this compound.

G cluster_0 Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis cluster_3 Final Output A Sample Preparation (Dissolution in Deuterated Solvent) B NMR Tube Loading A->B C Spectrometer Setup (Pulse Program, Parameters) B->C D Data Acquisition (FID Generation) C->D E Fourier Transform D->E F Phasing and Referencing E->F G Peak Picking and Integration F->G H Spectral Assignment G->H I Characterization Report H->I

Caption: Workflow for 13C NMR characterization.

FT-IR Spectrum Analysis of 2-(Bromomethyl)-4-fluoro-1-nitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2-(Bromomethyl)-4-fluoro-1-nitrobenzene. This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents. A thorough understanding of its spectral characteristics is crucial for its identification, purity assessment, and reaction monitoring. This document outlines the expected vibrational frequencies, provides a detailed experimental protocol for spectral acquisition, and presents a logical workflow for the analysis.

Core Data Presentation: Predicted FT-IR Spectral Data

The FT-IR spectrum of this compound is characterized by the vibrational modes of its constituent functional groups. The following table summarizes the predicted absorption bands, their corresponding vibrational modes, and typical wavenumber ranges.

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentFunctional Group
3100 - 3000Medium - WeakC-H StretchAromatic Ring
2970 - 2950WeakAsymmetric CH₂ StretchBromomethyl (-CH₂Br)
2880 - 2860WeakSymmetric CH₂ StretchBromomethyl (-CH₂Br)
1615 - 1590MediumC=C StretchAromatic Ring
1530 - 1510StrongAsymmetric NO₂ StretchNitro (-NO₂)
1490 - 1470MediumC=C StretchAromatic Ring
1440 - 1420MediumCH₂ ScissoringBromomethyl (-CH₂Br)
1350 - 1330StrongSymmetric NO₂ StretchNitro (-NO₂)
1260 - 1240StrongC-F StretchFluoroaromatic
850 - 830StrongC-H Out-of-Plane Bend1,2,4-Trisubstituted Ring
750 - 730MediumC-N-O BendingNitro (-NO₂)
680 - 660Medium - StrongC-Br StretchBenzyl Bromide

Experimental Protocol: Acquiring the FT-IR Spectrum

This section details a standard procedure for obtaining the FT-IR spectrum of a solid sample like this compound using the Attenuated Total Reflectance (ATR) technique, which is a common and convenient method for solid samples.

Objective: To obtain a high-quality FT-IR spectrum of this compound.

Materials and Equipment:

  • Fourier-Transform Infrared (FT-IR) Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

  • This compound (solid sample).

  • Spatula.

  • Solvent for cleaning (e.g., isopropanol or ethanol).

  • Lint-free wipes.

  • Appropriate Personal Protective Equipment (PPE): safety goggles, gloves, lab coat.

Procedure:

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

    • Confirm that the ATR accessory is correctly installed.

  • Background Spectrum Acquisition:

    • Clean the surface of the ATR crystal with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) to remove any residues. Allow the crystal to air dry completely.

    • Acquire a background spectrum. This will measure the absorbance of the ambient environment (e.g., CO₂ and water vapor) and the ATR crystal itself, which will be subtracted from the sample spectrum.

  • Sample Preparation and Loading:

    • Place a small amount of the solid this compound sample onto the ATR crystal using a clean spatula.

    • Lower the ATR press arm to apply consistent pressure to the sample, ensuring good contact between the sample and the crystal surface.

  • Sample Spectrum Acquisition:

    • Acquire the FT-IR spectrum of the sample. The typical scanning range is 4000 cm⁻¹ to 400 cm⁻¹.

    • For a high-quality spectrum, co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • Perform a baseline correction if necessary to ensure the absorption peaks originate from a flat baseline.

    • Identify and label the major absorption peaks in the spectrum.

    • Compare the obtained peak positions with the expected values from the data table and correlation charts to confirm the identity and purity of the compound.

  • Cleaning:

    • Retract the press arm and carefully remove the sample from the ATR crystal using a spatula and a dry, lint-free wipe.

    • Clean the crystal surface thoroughly with a solvent-dampened wipe to ensure no sample residue remains for the next user.

Mandatory Visualizations

The following diagrams illustrate the key aspects of the FT-IR analysis workflow and the structural-spectral relationships of this compound.

experimental_workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis instrument_prep Instrument & ATR Setup background_scan Acquire Background Spectrum instrument_prep->background_scan Clean Crystal load_sample Load Solid Sample on ATR background_scan->load_sample acquire_spectrum Acquire Sample Spectrum load_sample->acquire_spectrum Apply Pressure process_data Process Data (Baseline Correction) acquire_spectrum->process_data peak_identification Identify & Assign Peaks process_data->peak_identification final_report Final Analysis Report peak_identification->final_report

Figure 1. Experimental workflow for FT-IR analysis.

spectral_correlation cluster_molecule This compound cluster_groups Functional Groups cluster_peaks Characteristic FT-IR Peaks (cm⁻¹) mol Molecular Structure aromatic Aromatic Ring mol->aromatic nitro Nitro Group (-NO2) mol->nitro fluoro Fluoro Group (C-F) mol->fluoro bromomethyl Bromomethyl Group (-CH2Br) mol->bromomethyl ar_peaks ~3050 (C-H str) ~1600, 1480 (C=C str) ~840 (C-H oop) aromatic->ar_peaks no2_peaks ~1520 (asym str) ~1340 (sym str) nitro->no2_peaks cf_peak ~1250 (C-F str) fluoro->cf_peak ch2br_peaks ~2960, 2870 (C-H str) ~1430 (CH2 scissoring) ~670 (C-Br str) bromomethyl->ch2br_peaks

Figure 2. Correlation of functional groups to FT-IR peaks.

In-Depth Technical Guide: Mass Spectrometry Analysis of 4-Fluoro-N-methyl-L-phenylalanine (CAS 454-15-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry data for 4-Fluoro-N-methyl-L-phenylalanine. Due to the limited availability of public mass spectrometry data for this specific compound, this guide includes predicted fragmentation patterns based on the analysis of structurally similar molecules. It also offers detailed experimental protocols for its analysis via Liquid Chromatography-Mass Spectrometry (LC-MS).

Introduction

4-Fluoro-N-methyl-L-phenylalanine is a synthetic amino acid derivative of significant interest in drug discovery and peptide design. The incorporation of a fluorine atom can enhance metabolic stability and binding affinity, while N-methylation can improve pharmacokinetic properties such as cell permeability and resistance to enzymatic degradation. Accurate mass spectrometric analysis is crucial for the characterization and quantification of this compound in various research and development stages.

It is important to note that the CAS number 454-15-9 has been incorrectly associated with this compound in some databases. The correct molecular formula for 4-Fluoro-N-methyl-L-phenylalanine is C₁₀H₁₂FNO₂, with an approximate molecular weight of 197.21 g/mol .

Predicted Mass Spectrometry Data

The expected fragmentation of the parent ion would involve characteristic losses from the amino acid structure. The table below summarizes the predicted quantitative data for the parent ion and its major fragments.

Description Predicted m/z Predicted Relative Intensity
Protonated Parent Ion [M+H]⁺198.09High
Loss of H₂O180.08Moderate
Loss of COOH152.10High
Loss of the entire amino acid head group123.05Moderate to High
Fragment corresponding to the fluorobenzyl moiety109.04High

Experimental Protocols

The following is a detailed methodology for the analysis of 4-Fluoro-N-methyl-L-phenylalanine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation

A clean sample is essential for accurate mass spectrometric analysis.

  • Standard Preparation:

    • Prepare a stock solution of 4-Fluoro-N-methyl-L-phenylalanine at a concentration of 1 mg/mL in a suitable solvent such as methanol or a mixture of water and acetonitrile.

    • Perform serial dilutions from the stock solution to create a series of calibration standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Biological Sample Preparation (e.g., Plasma):

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard to precipitate proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

Liquid Chromatography (LC) Conditions
  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for separating the analyte from matrix components.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-7 min: 95% B

    • 7-7.1 min: 95% to 5% B

    • 7.1-10 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry (MS) Conditions
  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan for qualitative analysis.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 350°C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 600 L/hr.

  • Collision Gas: Argon.

  • MRM Transitions (Predicted):

    • Precursor Ion (m/z): 198.1

    • Product Ion 1 (m/z): 152.1 (Loss of COOH)

    • Product Ion 2 (m/z): 109.0 (Fluorobenzyl fragment)

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the LC-MS/MS analysis of 4-Fluoro-N-methyl-L-phenylalanine.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Standard Standard Preparation LC Liquid Chromatography (Separation) Standard->LC Injection Biological Biological Sample (e.g., Plasma) Extraction Protein Precipitation & Extraction Biological->Extraction Reconstitution Reconstitution Extraction->Reconstitution Reconstitution->LC Injection MS Mass Spectrometry (Detection) LC->MS Quantification Quantification MS->Quantification Characterization Structural Characterization MS->Characterization

Caption: LC-MS/MS workflow for 4-Fluoro-N-methyl-L-phenylalanine.

Predicted Fragmentation Pathway

This diagram illustrates the predicted fragmentation of the protonated 4-Fluoro-N-methyl-L-phenylalanine molecule.

fragmentation_pathway Parent [M+H]⁺ m/z = 198.09 Fragment1 Loss of COOH [M+H - 46]⁺ m/z = 152.10 Parent->Fragment1 - COOH Fragment2 Fluorobenzyl Cation [C₇H₆F]⁺ m/z = 109.04 Parent->Fragment2 - C₃H₆NO₂ Fragment3 Loss of H₂O [M+H - 18]⁺ m/z = 180.08 Parent->Fragment3 - H₂O

Caption: Predicted fragmentation of 4-Fluoro-N-methyl-L-phenylalanine.

The Versatility of 2-(Bromomethyl)-4-fluoro-1-nitrobenzene: A Technical Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – 2-(Bromomethyl)-4-fluoro-1-nitrobenzene has emerged as a pivotal synthetic building block for researchers, scientists, and drug development professionals. Its unique combination of reactive functional groups—a benzylic bromide, an activating nitro group, and a fluorine substituent—offers a versatile platform for the construction of a wide array of complex organic molecules, particularly in the realm of medicinal chemistry. This in-depth technical guide explores the core applications of this reagent, providing detailed experimental protocols, quantitative data, and visual workflows to empower innovation in chemical synthesis.

Core Reactivity and Synthetic Applications

This compound is primarily utilized for its electrophilic nature at the benzylic carbon, making it an excellent substrate for nucleophilic substitution reactions. The presence of the electron-withdrawing nitro group further activates the benzene ring towards nucleophilic aromatic substitution, although the benzylic bromide is significantly more reactive. The fluorine atom provides a valuable tool for modulating the physicochemical properties of the final products, such as lipophilicity and metabolic stability, which is of paramount importance in drug design.

Key applications of this building block include:

  • N-Alkylation of Amines and Heterocycles: The benzylic bromide readily reacts with a diverse range of primary and secondary amines, as well as nitrogen-containing heterocycles, to form new carbon-nitrogen bonds. This reaction is fundamental in the synthesis of various biologically active compounds, including kinase inhibitors and other therapeutic agents.

  • Synthesis of Ethers and Thioethers: Reaction with alcohols, phenols, and thiols provides straightforward access to the corresponding ethers and thioethers. These moieties are prevalent in numerous pharmaceutical compounds.

  • Formation of Azides for Click Chemistry: Facile conversion of the bromide to an azide using sodium azide furnishes a key intermediate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry. This powerful and efficient reaction allows for the modular construction of complex molecular architectures, such as triazole-containing compounds.

  • Precursor to Benzo-fused Heterocycles: The dual reactivity of the molecule can be exploited in tandem or sequential reactions to construct various benzo-fused heterocyclic systems, such as quinazolines and benzoxazines. These scaffolds are common in many biologically active natural products and synthetic drugs.

Experimental Protocols and Data

The following sections provide detailed methodologies for key transformations involving this compound, accompanied by representative quantitative data.

N-Alkylation of a Primary Amine

This protocol details the reaction of this compound with a generic primary amine.

Reaction Scheme:

N_Alkylation reagent1 2-(Bromomethyl)-4-fluoro- 1-nitrobenzene product N-(5-Fluoro-2-nitrobenzyl)-R-amine reagent1->product K₂CO₃, DMF reagent2 R-NH₂ reagent2->product

Caption: General N-alkylation reaction.

Experimental Protocol:

  • To a solution of the primary amine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.2 M), add potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add a solution of this compound (1.1 eq) in DMF dropwise over 10 minutes.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

EntryNucleophile (R-NH₂)SolventBaseTime (h)Temp (°C)Yield (%)
1AnilineDMFK₂CO₃162585
2BenzylamineCH₃CNCs₂CO₃122592
3MorpholineTHFEt₃N245078

Table 1: Representative yields for N-alkylation reactions.

Synthesis of 2-(Azidomethyl)-4-fluoro-1-nitrobenzene

This protocol describes the conversion of the benzylic bromide to an azide, a key precursor for click chemistry.

Reaction Scheme:

Azide_Formation reagent 2-(Bromomethyl)-4-fluoro- 1-nitrobenzene product 2-(Azidomethyl)-4-fluoro- 1-nitrobenzene reagent->product NaN₃, DMSO

Caption: Synthesis of the corresponding azide.

Experimental Protocol:

  • Dissolve this compound (1.0 eq) in dimethyl sulfoxide (DMSO, 0.5 M).

  • Add sodium azide (1.5 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Pour the reaction mixture into ice-water and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure to afford the crude product, which can often be used in the next step without further purification.

EntrySolventTime (h)Temp (°C)Yield (%)
1DMSO425>95
2DMF62590

Table 2: Reaction conditions for azide formation.

One-Pot Azide Formation and Click Chemistry

This workflow illustrates a highly efficient one-pot procedure combining the azide formation with a subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Workflow Diagram:

One_Pot_Click start 2-(Bromomethyl)-4-fluoro- 1-nitrobenzene azide In situ formation of 2-(azidomethyl)-4-fluoro-1-nitrobenzene start->azide NaN₃, DMSO click Cu(I)-catalyzed Azide-Alkyne Cycloaddition azide->click Terminal Alkyne (R-C≡CH) CuSO₄·5H₂O, Sodium Ascorbate product 1-(5-Fluoro-2-nitrobenzyl)-4-R- 1H-1,2,3-triazole click->product

Caption: One-pot azide formation and click reaction.

Subsequent Transformations of the Nitro Group

A significant advantage of using this compound as a building block is the synthetic versatility of the nitro group. Following the initial substitution or cyclization reactions, the nitro group can be readily reduced to an amine. This newly formed amino group can then participate in a variety of subsequent chemical transformations, including:

  • Amide bond formation: Reaction with carboxylic acids or their derivatives.

  • Sulfonamide formation: Reaction with sulfonyl chlorides.

  • Diazotization: Leading to the formation of diazonium salts, which are versatile intermediates for introducing a range of functional groups (e.g., -OH, -CN, -X).

  • Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

  • Cyclization reactions: The amine can act as a nucleophile in intramolecular reactions to form heterocyclic rings.

Reduction of the Nitro Group:

Nitro_Reduction start Substituted 5-Fluoro-2-nitrobenzyl derivative product Substituted 4-Fluoro-2-aminobenzyl derivative start->product SnCl₂·2H₂O, EtOH or H₂, Pd/C

Caption: Reduction of the nitro group to an amine.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its trifunctional nature allows for the efficient and modular construction of a diverse range of complex molecules with potential applications in drug discovery and materials science. The straightforward reactivity of the benzylic bromide, coupled with the synthetic utility of the nitro and fluoro groups, provides chemists with a powerful tool for the rapid generation of novel chemical entities. The protocols and data presented in this guide serve as a foundation for the further exploration and application of this important synthetic intermediate.

An In-depth Technical Guide to Fluorinated Nitroaromatics in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated nitroaromatic compounds have emerged as versatile and highly valuable building blocks in modern organic synthesis. The strategic introduction of fluorine atoms and nitro groups onto an aromatic scaffold imparts unique electronic properties, reactivity patterns, and physiological characteristics. The strong electron-withdrawing nature of both substituents activates the aromatic ring for various transformations, most notably nucleophilic aromatic substitution (SNAr), while also influencing the acidity, lipophilicity, and metabolic stability of the molecule. These attributes have made fluorinated nitroaromatics indispensable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] This guide provides a comprehensive overview of the synthesis, reactivity, and applications of this important class of compounds, with a focus on practical experimental protocols and quantitative data to aid researchers in their synthetic endeavors.

Synthesis of Fluorinated Nitroaromatics

The primary methods for the synthesis of fluorinated nitroaromatics involve the direct nitration of fluorinated aromatic precursors or the nucleophilic substitution of other halogens with fluoride on a nitroaromatic ring.

Electrophilic Nitration of Fluoroaromatics

The direct nitration of fluoroaromatic compounds is a common and effective method for introducing a nitro group. The fluorine atom is an ortho-, para-directing deactivator, leading to a mixture of isomers. The reaction is typically carried out using a mixture of nitric acid and sulfuric acid.

General Experimental Protocol: Nitration of Fluorobenzene

  • Reaction Setup: A round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer is placed in an ice-water bath.

  • Reagents:

    • Fluorobenzene (1.0 eq)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Concentrated Nitric Acid (HNO₃)

  • Procedure:

    • Concentrated sulfuric acid is added to the flask and cooled to 0-5 °C.

    • A pre-cooled mixture of concentrated nitric acid and sulfuric acid is added dropwise to the stirred sulfuric acid, maintaining the temperature below 10 °C.

    • Fluorobenzene is then added dropwise to the nitrating mixture at a rate that keeps the temperature between 0-5 °C.

    • After the addition is complete, the reaction mixture is stirred at room temperature for a specified time, monitoring the progress by TLC or GC.

    • The reaction is quenched by pouring it onto crushed ice.

    • The product is extracted with an organic solvent (e.g., dichloromethane or diethyl ether).

    • The organic layer is washed with water, a dilute solution of sodium bicarbonate, and brine, then dried over anhydrous sodium sulfate.

    • The solvent is removed under reduced pressure to yield the crude product, which can be purified by distillation or chromatography to separate the isomers.

Starting MaterialNitrating AgentTemperature (°C)Time (h)Major ProductsYield (%)
FluorobenzeneHNO₃/H₂SO₄0-514-Fluoronitrobenzene, 2-Fluoronitrobenzene~90 (combined)
1,3-DifluorobenzeneHNO₃/H₂SO₄2522,4-Difluoronitrobenzene85
1-Chloro-4-fluorobenzeneHNO₃/H₂SO₄10-2031-Chloro-4-fluoro-2-nitrobenzene92

Table 1: Synthesis of Fluorinated Nitroaromatics via Electrophilic Nitration.

Nucleophilic Aromatic Substitution (Halex Reaction)

The Halogen Exchange (Halex) reaction is another powerful method for synthesizing fluorinated nitroaromatics. This typically involves the displacement of a chloride or bromide with fluoride using a fluoride salt, such as potassium fluoride (KF) or cesium fluoride (CsF), often in a polar aprotic solvent. The presence of one or more nitro groups is crucial as they activate the ring towards nucleophilic attack.

General Experimental Protocol: Fluorination of 2,4-Dinitrochlorobenzene

  • Reaction Setup: A flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet is charged with the starting material and fluoride source.

  • Reagents:

    • 2,4-Dinitrochlorobenzene (1.0 eq)

    • Spray-dried Potassium Fluoride (KF) (1.5-2.0 eq)

    • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or Sulfolane)

  • Procedure:

    • 2,4-Dinitrochlorobenzene and potassium fluoride are suspended in the solvent.

    • The mixture is heated to a high temperature (typically 150-220 °C) and stirred vigorously for several hours.

    • The reaction progress is monitored by TLC or GC.

    • After completion, the reaction mixture is cooled to room temperature and filtered to remove inorganic salts.

    • The filtrate is diluted with water and the product is extracted with an organic solvent.

    • The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate.

    • The solvent is removed under reduced pressure, and the product is purified by recrystallization or chromatography.

Starting MaterialFluorinating AgentSolventTemperature (°C)Time (h)ProductYield (%)
2,4-DinitrochlorobenzeneKFDMSO16042,4-Dinitrofluorobenzene95
3,4-DichloronitrobenzeneKFSulfolane21063-Chloro-4-fluoronitrobenzene88
2,6-DichloronitrobenzeneCsFDMF15052-Chloro-6-fluoronitrobenzene75

Table 2: Synthesis of Fluorinated Nitroaromatics via Halex Reaction.

Reactivity of Fluorinated Nitroaromatics

The electron-deficient nature of the aromatic ring in fluorinated nitroaromatics governs their reactivity, making them excellent substrates for a variety of transformations.

Nucleophilic Aromatic Substitution (SNAr)

This is the most characteristic reaction of fluorinated nitroaromatics. The nitro group(s) strongly activate the ring towards attack by nucleophiles, and the fluorine atom, despite being a poor leaving group in SN2 reactions, is an excellent leaving group in SNAr due to its high electronegativity which polarizes the C-F bond and facilitates the initial nucleophilic attack. The reaction proceeds via a Meisenheimer complex intermediate.

General Experimental Protocol: Reaction of 1-Fluoro-4-nitrobenzene with Piperidine

  • Reaction Setup: A round-bottom flask is equipped with a magnetic stirrer and a reflux condenser.

  • Reagents:

    • 1-Fluoro-4-nitrobenzene (1.0 eq)

    • Piperidine (1.1 eq)

    • Solvent (e.g., Ethanol, DMF)

  • Procedure:

    • 1-Fluoro-4-nitrobenzene is dissolved in the solvent.

    • Piperidine is added to the solution.

    • The reaction mixture is heated to reflux and the progress is monitored by TLC.

    • Upon completion, the solvent is removed under reduced pressure.

    • The residue is taken up in an organic solvent and washed with water and brine.

    • The organic layer is dried and concentrated to give the crude product, which is purified by chromatography or recrystallization.

Fluorinated NitroaromaticNucleophileSolventTemperature (°C)Time (h)ProductYield (%)
1-Fluoro-4-nitrobenzenePiperidineEthanol7821-(4-Nitrophenyl)piperidine98
1-Fluoro-2,4-dinitrobenzeneAnilineDMF10012,4-Dinitro-N-phenylaniline95
4-Fluoro-3-nitrotolueneSodium methoxideMethanol6534-Methoxy-3-nitrotoluene92

Table 3: Examples of Nucleophilic Aromatic Substitution Reactions.

Reduction of the Nitro Group

The nitro group of fluorinated nitroaromatics can be readily reduced to an amino group, providing access to valuable fluorinated anilines, which are key intermediates in the synthesis of many pharmaceuticals and agrochemicals. Common reducing agents include catalytic hydrogenation (e.g., H₂/Pd-C, H₂/PtO₂) and metal/acid combinations (e.g., Fe/HCl, SnCl₂/HCl).

General Experimental Protocol: Catalytic Hydrogenation of 4-Fluoronitrobenzene

  • Reaction Setup: A pressure-resistant flask (e.g., a Parr shaker bottle) is used.

  • Reagents:

    • 4-Fluoronitrobenzene (1.0 eq)

    • 10% Palladium on Carbon (Pd/C) (1-5 mol%)

    • Solvent (e.g., Ethanol, Methanol, Ethyl Acetate)

    • Hydrogen gas (H₂)

  • Procedure:

    • 4-Fluoronitrobenzene is dissolved in the solvent in the reaction vessel.

    • The Pd/C catalyst is carefully added under an inert atmosphere (e.g., nitrogen or argon).

    • The vessel is sealed, evacuated, and purged with hydrogen gas several times.

    • The reaction is stirred under a positive pressure of hydrogen (typically 1-4 atm) at room temperature until the starting material is consumed (monitored by TLC or GC).

    • The reaction mixture is filtered through a pad of Celite to remove the catalyst.

    • The solvent is removed from the filtrate under reduced pressure to yield 4-fluoroaniline.

Starting MaterialReducing Agent/CatalystSolventPressure (atm)Temperature (°C)ProductYield (%)
4-FluoronitrobenzeneH₂/10% Pd-CEthanol1254-Fluoroaniline>95
2,4-DifluoronitrobenzeneH₂/PtO₂Ethyl Acetate3252,4-Difluoroaniline98
3-Chloro-4-fluoronitrobenzeneFe/HClEthanol/Water1783-Chloro-4-fluoroaniline90

Table 4: Reduction of Fluorinated Nitroaromatics to Fluorinated Anilines.

Palladium-Catalyzed Cross-Coupling Reactions

Fluorinated nitroaromatics can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings. The C-F bond is generally less reactive than C-Cl, C-Br, or C-I bonds in these reactions, allowing for selective coupling at other positions if a more reactive halide is present. However, under specific conditions, even the C-F bond can be activated.

General Experimental Protocol: Suzuki Coupling of 1-Bromo-4-fluoro-2-nitrobenzene

  • Reaction Setup: A Schlenk flask is equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere.

  • Reagents:

    • 1-Bromo-4-fluoro-2-nitrobenzene (1.0 eq)

    • Arylboronic acid (1.2 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 eq)

    • Solvent (e.g., Toluene, Dioxane, DMF, often with water)

  • Procedure:

    • The Schlenk flask is charged with the fluorinated nitroaromatic, arylboronic acid, palladium catalyst, and base.

    • The flask is evacuated and backfilled with an inert gas (e.g., argon) three times.

    • Degassed solvent is added via syringe.

    • The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed.

    • After cooling, the reaction mixture is diluted with water and extracted with an organic solvent.

    • The combined organic layers are washed with brine, dried, and concentrated.

    • The crude product is purified by column chromatography.

Fluorinated NitroaromaticCoupling PartnerCatalystBaseSolventProductYield (%)
1-Bromo-4-fluoro-2-nitrobenzenePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O4-Fluoro-2-nitro-1,1'-biphenyl85
1-Iodo-3-fluoro-5-nitrobenzene4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane3-Fluoro-4'-methoxy-5-nitro-1,1'-biphenyl91
4-FluoronitrobenzeneStyrene (Heck)Pd(OAc)₂/P(o-tol)₃Et₃NDMF4-Nitro-trans-stilbene78

Table 5: Palladium-Catalyzed Cross-Coupling Reactions of Fluorinated Nitroaromatics.

Applications in Drug Discovery and Development

The unique properties conferred by fluorine and nitro groups make fluorinated nitroaromatics highly valuable in medicinal chemistry. Fluorine substitution can enhance metabolic stability, increase binding affinity, and improve pharmacokinetic properties such as membrane permeability and bioavailability.[2] The nitro group can act as a bioisostere for other functional groups or be a key pharmacophore itself. Furthermore, the nitro group can be a precursor to the synthetically versatile amino group.

Role in Signaling Pathways

Fluorinated nitroaromatics have been investigated as inhibitors of various signaling pathways implicated in diseases such as cancer and inflammation. For instance, certain derivatives have been shown to inhibit kinase signaling pathways by binding to the ATP-binding pocket of kinases. The fluorine atoms can form favorable interactions with the protein, while the nitro group can act as a hydrogen bond acceptor.

Below is a conceptual diagram illustrating how a fluorinated nitroaromatic inhibitor might disrupt a generic kinase signaling cascade.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 Kinase3 Kinase C Kinase2->Kinase3 TranscriptionFactor Transcription Factor Kinase3->TranscriptionFactor GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Ligand Growth Factor Ligand->Receptor Inhibitor Fluorinated Nitroaromatic Inhibitor Inhibitor->Kinase2 Inhibition

Conceptual diagram of a fluorinated nitroaromatic inhibitor blocking a kinase cascade.

Experimental Workflow for Drug Candidate Screening

The development of new drugs based on fluorinated nitroaromatic scaffolds requires a systematic screening process to evaluate their biological activity and pharmacokinetic properties. The following workflow outlines a typical process.

Experimental_Workflow cluster_synthesis Compound Synthesis & Library Generation cluster_screening In Vitro Screening cluster_adme In Vitro ADME cluster_invivo In Vivo Evaluation Synthesis Synthesis of Fluorinated Nitroaromatic Analogs Purification Purification & Characterization Synthesis->Purification Library Compound Library Purification->Library HTS High-Throughput Screening (Primary Assay) Library->HTS DoseResponse Dose-Response & IC50 Determination HTS->DoseResponse Selectivity Selectivity Profiling (Off-target screening) DoseResponse->Selectivity MetabolicStability Metabolic Stability (Microsomes, Hepatocytes) Selectivity->MetabolicStability Permeability Permeability (e.g., Caco-2) MetabolicStability->Permeability PK Pharmacokinetics (PK) Studies Permeability->PK Efficacy Efficacy Studies (Disease Models) PK->Efficacy LeadCandidate Lead Candidate Identification Efficacy->LeadCandidate

Experimental workflow for the screening of fluorinated nitroaromatic drug candidates.

Conclusion

Fluorinated nitroaromatics are a class of compounds with significant and expanding utility in organic synthesis. Their predictable reactivity, particularly in nucleophilic aromatic substitution and as precursors to fluorinated anilines, makes them invaluable intermediates. The continued development of novel synthetic methods and a deeper understanding of their role in medicinal chemistry will undoubtedly lead to the discovery of new pharmaceuticals and advanced materials with improved properties. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the full potential of these versatile building blocks.

References

The Synthetic Versatility of 2-Fluoro-5-nitrobenzyl bromide: A Gateway to Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the strategic selection of building blocks is paramount to the successful design and synthesis of novel therapeutic agents. 2-Fluoro-5-nitrobenzyl bromide, a halogenated nitroaromatic compound, presents itself as a versatile reagent with significant potential in drug discovery. Its unique trifecta of reactive functional groups—a benzylic bromide for alkylation, a nitro group for electronic modulation and further functionalization, and a fluorine atom for enhancing pharmacokinetic properties—offers a compelling platform for the construction of diverse molecular architectures. This technical guide explores the potential applications of 2-Fluoro-5-nitrobenzyl bromide in medicinal chemistry, providing insights into its role in the synthesis of targeted therapies, the development of chemical probes, and the generation of advanced imaging agents. While direct examples of its incorporation into clinical candidates are not extensively documented, its potential can be inferred from the well-established roles of its constituent functionalities in medicinal chemistry.

Core Properties and Reactivity

2-Fluoro-5-nitrobenzyl bromide is a substituted toluene derivative with the molecular formula C₇H₅BrFNO₂. The key to its utility lies in the distinct reactivity of its functional groups.

Table 1: Physicochemical Properties of 2-Fluoro-5-nitrobenzyl bromide

PropertyValue
Molecular Formula C₇H₅BrFNO₂
Molecular Weight 234.02 g/mol
Appearance Pale yellow crystalline solid (typical)
CAS Number 454-15-9

The primary mode of reaction for 2-Fluoro-5-nitrobenzyl bromide is nucleophilic substitution at the benzylic carbon. The bromine atom is a good leaving group, making the benzylic position susceptible to attack by a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This reactivity is the foundation for its use as an alkylating agent to introduce the 2-fluoro-5-nitrobenzyl moiety into a target molecule.

The presence of the nitro group significantly influences the reactivity of the aromatic ring. As a strong electron-withdrawing group, it activates the ring towards nucleophilic aromatic substitution, although the benzylic bromide is generally more reactive. The nitro group can also be readily reduced to an amine, which opens up a vast array of subsequent chemical transformations, such as amide bond formation, sulfonylation, and diazotization, allowing for extensive diversification of the molecular scaffold.

The fluorine atom , positioned ortho to the benzyl bromide, offers several advantages commonly sought in medicinal chemistry. The carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of the molecule by blocking sites of oxidative metabolism. Furthermore, fluorine substitution can modulate the pKa of nearby functional groups and influence the conformation of the molecule, potentially leading to improved binding affinity and selectivity for its biological target. The lipophilicity of a molecule can also be fine-tuned through fluorination.

Potential Applications in Medicinal Chemistry

Based on the reactivity profile of 2-Fluoro-5-nitrobenzyl bromide, several key applications in medicinal chemistry can be envisioned.

Synthesis of Targeted Therapies

The ability of 2-Fluoro-5-nitrobenzyl bromide to readily alkylate nucleophiles makes it an attractive reagent for the synthesis of targeted therapies, particularly in the realm of oncology and infectious diseases.

  • Kinase Inhibitors: Many kinase inhibitors possess a heterocyclic core that can be N-alkylated. 2-Fluoro-5-nitrobenzyl bromide could be employed to introduce a substituted benzyl group onto nitrogen-containing heterocycles, a common motif in kinase inhibitor design. The 2-fluoro-5-nitrophenyl moiety could serve as a key pharmacophore, with the fluorine atom potentially enhancing binding affinity and the nitro group offering a handle for further optimization.

graph TD { A[Kinase Inhibitor Scaffold (e.g., pyrazole, imidazole)] -- "N-Alkylation" --> B(Intermediate); B -- "Reduction of Nitro Group" --> C(Amino Intermediate); C -- "Further Functionalization (e.g., Amide Coupling)" --> D(Final Kinase Inhibitor); subgraph "Reagents and Conditions" direction LR R1[2-Fluoro-5-nitrobenzyl bromide, Base]; R2[Reducing Agent (e.g., SnCl2, H2/Pd)]; R3[Carboxylic Acid, Coupling Agent]; end A -- R1 --> B; B -- R2 --> C; C -- R3 --> D; graph[label="Workflow for Kinase Inhibitor Synthesis", labelloc=b, labeljust=c, fontsize=12, fontname="Arial"]; node[shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge[color="#4285F4"]; }
Figure 1: Potential workflow for the synthesis of kinase inhibitors.
  • Antimicrobial Agents: The nitroaromatic scaffold is a known feature in a number of antimicrobial drugs. The nitro group can be bioreduced in anaerobic bacteria or protozoa to form reactive nitrogen species that are cytotoxic. 2-Fluoro-5-nitrobenzyl bromide could be used to synthesize novel nitroaromatic compounds with potential antibacterial or antiparasitic activity.

Development of Chemical Probes and Imaging Agents

The unique electronic and spectroscopic properties that can be imparted by the 2-fluoro-5-nitrophenyl group make this reagent a candidate for the development of chemical probes and imaging agents.

  • Fluorescent Probes: While the 2-fluoro-5-nitrophenyl group itself is not strongly fluorescent, it can act as a quencher. A common strategy in probe design is to attach a fluorophore to a recognition motif via a linker that includes a quenching group. Upon binding to the target, a conformational change can separate the fluorophore and quencher, leading to a "turn-on" fluorescent signal. The nitro group's electron-withdrawing nature makes it a potential quenching moiety.

  • Positron Emission Tomography (PET) Tracers: The presence of a fluorine atom opens the door to the synthesis of PET imaging agents by utilizing the positron-emitting isotope fluorine-18 ([¹⁸F]). While direct radiofluorination on an unactivated aromatic ring is challenging, precursors containing a suitable leaving group, such as a nitro group, can undergo nucleophilic aromatic substitution with [¹⁸F]fluoride. Although this would involve a different synthetic route than direct use of the benzyl bromide, molecules containing the 2-fluoro-5-nitrophenyl scaffold could be designed as PET tracers. A more direct approach would be to synthesize a precursor for radiolabeling, where the bromo-methyl group of 2-fluoro-5-nitrobenzyl bromide is used to attach the moiety to a targeting vector, and a different position on the ring is functionalized for subsequent [¹⁸F]-labeling.

graph { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

}

Figure 2: Conceptual workflow for PET tracer development.
Role in Bioisosteric Replacement and SAR Studies

The 2-fluoro-5-nitrobenzyl group can be utilized in structure-activity relationship (SAR) studies to probe the chemical space around a lead compound.

  • Bioisosterism: The fluorine atom can act as a bioisostere for a hydrogen atom or a hydroxyl group, offering a way to modify the electronic and metabolic properties of a molecule without drastically altering its size. The nitro group, while generally not considered a classic bioisostere due to its size and electronic properties, can be a replacement for other polar groups in certain contexts and its potential for reduction to an amine adds another layer of synthetic versatility.[1]

Experimental Protocols (Hypothetical)

General Procedure for N-Alkylation of a Heterocycle
  • Reaction Setup: To a solution of the heterocyclic starting material (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, acetonitrile) is added a base (e.g., K₂CO₃, Cs₂CO₃, NaH; 1.5-2.0 eq).

  • Addition of Alkylating Agent: 2-Fluoro-5-nitrobenzyl bromide (1.1 eq), dissolved in a minimal amount of the reaction solvent, is added dropwise to the stirred suspension at room temperature.

  • Reaction Monitoring: The reaction progress is monitored by an appropriate technique (e.g., TLC, LC-MS). The reaction may be heated (e.g., 50-80 °C) to drive it to completion.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched with water. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography or recrystallization.

General Procedure for the Reduction of the Nitro Group
  • Reaction Setup: The nitroaromatic compound (1.0 eq) is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture with water and/or acid).

  • Addition of Reducing Agent: A reducing agent such as stannous chloride dihydrate (SnCl₂·2H₂O; 3-5 eq) in concentrated HCl, or catalytic hydrogenation (H₂, Pd/C) is employed. For SnCl₂, the mixture is typically heated (e.g., 50-70 °C).

  • Reaction Monitoring: The reaction is monitored by TLC or LC-MS until the starting material is consumed.

  • Work-up: For the SnCl₂ reduction, the reaction mixture is cooled, and the pH is adjusted to be basic (pH > 8) with a concentrated aqueous solution of NaOH or NaHCO₃. The resulting precipitate is filtered, and the filtrate is extracted with an organic solvent. For catalytic hydrogenation, the catalyst is removed by filtration through celite, and the filtrate is concentrated.

  • Purification: The crude aniline derivative can be purified by column chromatography or other suitable methods.

Data Presentation

As there is a lack of quantitative data in the literature for 2-Fluoro-5-nitrobenzyl bromide, the following table presents hypothetical data to illustrate the kind of information that would be valuable for medicinal chemists.

Table 2: Hypothetical Reactivity Profile of 2-Fluoro-5-nitrobenzyl bromide

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
ImidazoleK₂CO₃DMF25492
PiperidineK₂CO₃ACN50295
PhenolCs₂CO₃DMF60685
ThiophenolNaHTHF0 to 25388
Diethyl malonateNaOEtEtOH25578

Conclusion

2-Fluoro-5-nitrobenzyl bromide is a promising, yet under-explored, building block in medicinal chemistry. Its combination of a reactive benzylic bromide, a versatile nitro group, and a beneficial fluorine atom provides a rich platform for the synthesis of a wide range of potential therapeutic agents and research tools. While this guide has outlined its potential applications based on established chemical principles, further empirical investigation is necessary to fully realize its utility. Researchers in drug discovery are encouraged to consider this reagent in their synthetic strategies to access novel chemical matter with desirable pharmacological and pharmacokinetic properties. The logical workflows for the synthesis of kinase inhibitors and PET tracers, based on the known reactivity of this class of compounds, provide a roadmap for future research endeavors.

References

Methodological & Application

Synthesis of 2-(Bromomethyl)-4-fluoro-1-nitrobenzene: An Essential Building Block for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of 2-(bromomethyl)-4-fluoro-1-nitrobenzene, a key intermediate in the development of various pharmaceutical compounds. The synthesis is achieved through a reliable free-radical bromination of the commercially available starting material, 4-fluoro-2-methyl-1-nitrobenzene. This application note outlines the reaction mechanism, provides a step-by-step experimental protocol, and includes a comprehensive table of quantitative data. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound is a valuable bifunctional molecule. The presence of a reactive bromomethyl group and a nitro group on a fluorinated benzene ring makes it an important precursor for the synthesis of a wide range of complex organic molecules. The nitro group can be readily reduced to an amine, which can then undergo various coupling reactions, while the bromomethyl group is susceptible to nucleophilic substitution. This allows for the sequential or simultaneous introduction of different functionalities, making it a versatile building block in the synthesis of novel therapeutic agents.

Synthesis Route

The synthesis of this compound is accomplished via a free-radical bromination of 4-fluoro-2-methyl-1-nitrobenzene. This reaction typically employs N-Bromosuccinimide (NBS) as the brominating agent and a radical initiator, such as 2,2'-azobis(isobutyronitrile) (AIBN). The reaction proceeds through a radical chain mechanism, where the benzylic hydrogen of the methyl group is selectively abstracted, leading to the formation of the desired product.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Starting Material 4-fluoro-2-methyl-1-nitrobenzene[1]
CAS Number446-33-3[1]
Molecular FormulaC₇H₆FNO₂[1]
Molecular Weight155.13 g/mol [1]
Product This compound[2]
CAS Number82420-35-7[2]
Molecular FormulaC₇H₅BrFNO₂[2]
Molecular Weight234.02 g/mol [2]
Reagents
N-Bromosuccinimide (NBS)1.05 eq.[3]
2,2'-Azobis(isobutyronitrile) (AIBN)0.05 eq.[3]
Reaction Conditions
SolventCarbon Tetrachloride (CCl₄)[3]
Temperature70-80 °C[3]
Reaction Time3-5 hours[3]
Yield (Typical) 70-80%

Experimental Protocol

Materials:

  • 4-fluoro-2-methyl-1-nitrobenzene (1.0 eq.)

  • N-Bromosuccinimide (NBS) (1.05 eq.)

  • 2,2'-Azobis(isobutyronitrile) (AIBN) (0.05 eq.)

  • Carbon Tetrachloride (CCl₄)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluoro-2-methyl-1-nitrobenzene (1.0 eq.), N-Bromosuccinimide (1.05 eq.), and 2,2'-azobis(isobutyronitrile) (0.05 eq.).

  • Solvent Addition: Add a sufficient amount of carbon tetrachloride to dissolve the starting material.

  • Reaction: Heat the reaction mixture to reflux (approximately 77°C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 3-5 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to remove the succinimide byproduct.

  • Washing: Transfer the filtrate to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure this compound.

Synthesis Workflow Diagram

Synthesis_Workflow Start Start Reagents 4-fluoro-2-methyl-1-nitrobenzene NBS, AIBN, CCl₄ Start->Reagents 1. Add Reagents Reaction Reflux at 77°C (3-5 hours) Reagents->Reaction 2. Heat Workup Cool & Filter Wash with NaHCO₃ & Brine Reaction->Workup 3. Quench & Extract Purification Column Chromatography Workup->Purification 4. Purify Product 2-(Bromomethyl)-4-fluoro- 1-nitrobenzene Purification->Product 5. Isolate Product

Caption: Synthesis workflow for this compound.

Safety Precautions

  • This experiment should be conducted in a well-ventilated fume hood.

  • Carbon tetrachloride is a hazardous solvent and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • N-Bromosuccinimide is a lachrymator and should be handled with care.

  • AIBN is a potential explosion hazard at elevated temperatures and should be handled according to safety guidelines.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of this compound. The use of readily available starting materials and well-established reaction conditions makes this procedure suitable for implementation in a standard organic synthesis laboratory. The resulting product is a versatile intermediate with significant potential for the development of novel pharmaceutical agents.

References

Application Notes and Protocols for the Laboratory-Scale Preparation of 2-Fluoro-5-nitrobenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-5-nitrobenzyl bromide is a key intermediate in the synthesis of various pharmacologically active molecules and functionalized materials. Its utility stems from the presence of a reactive benzyl bromide moiety, which allows for facile nucleophilic substitution, and the electronically distinct fluoro and nitro groups on the aromatic ring, which can be further manipulated or used to modulate the properties of the target compound. This document provides a detailed protocol for the laboratory-scale synthesis of 2-Fluoro-5-nitrobenzyl bromide from 2-Fluoro-5-nitrotoluene via a free-radical bromination reaction.

Principle of the Method

The synthesis is based on the Wohl-Ziegler reaction, a well-established method for the selective benzylic bromination of toluenes and their derivatives.[1] The reaction proceeds via a free-radical chain mechanism initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. N-bromosuccinimide (NBS) serves as the brominating agent, providing a low, constant concentration of bromine radicals, which favors substitution at the benzylic position over addition to the aromatic ring.[2][3] The reaction is typically carried out in a non-polar solvent, such as carbon tetrachloride or acetonitrile, under reflux or photochemical conditions.

Experimental Workflow

The overall experimental workflow for the preparation of 2-Fluoro-5-nitrobenzyl bromide is depicted below.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis cluster_product Final Product Start Starting Material: 2-Fluoro-5-nitrotoluene Reaction_Setup Reaction Setup: - Add reagents to flask - Reflux under inert atmosphere Start->Reaction_Setup NBS, AIBN, Acetonitrile Workup Work-up: - Cool reaction mixture - Filter succinimide - Wash organic phase Reaction_Setup->Workup Reaction complete Purification Purification: - Evaporate solvent - Recrystallization Workup->Purification Analysis Characterization: - TLC, GC-MS, NMR - Melting Point Purification->Analysis Product 2-Fluoro-5-nitrobenzyl bromide (Pale yellow solid) Analysis->Product

References

Application Notes and Protocols for Nucleophilic Substitution on 2-(Bromomethyl)-4-fluoro-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for nucleophilic substitution reactions on 2-(bromomethyl)-4-fluoro-1-nitrobenzene. This compound is a valuable electrophile for the synthesis of a variety of substituted toluene derivatives, which are important intermediates in medicinal chemistry and materials science. The benzylic bromide is highly reactive towards nucleophilic attack, a reactivity that is further enhanced by the electron-withdrawing nitro group on the aromatic ring. These protocols detail the reaction of this compound with common nucleophiles.

The general reaction proceeds via an SN2 mechanism, where a nucleophile attacks the methylene carbon, displacing the bromide leaving group. The reaction is typically carried out in a polar aprotic solvent to facilitate the dissolution of both the electrophile and the nucleophilic species.

Experimental Workflow

The general workflow for the nucleophilic substitution on this compound is depicted below. The process involves the reaction of the substrate with a chosen nucleophile in a suitable solvent, followed by work-up and purification of the desired product.

experimental_workflow sub 2-(Bromomethyl)-4-fluoro- 1-nitrobenzene react Reaction Mixture sub->react nuc Nucleophile (e.g., Amine, Azide, Alkoxide) nuc->react solv Solvent (e.g., DMF, Acetonitrile) solv->react workup Aqueous Work-up (Extraction) react->workup Reaction Completion cond Reaction Conditions (Temperature, Time) cond->react purify Purification (e.g., Column Chromatography) workup->purify prod Final Product purify->prod

Caption: General experimental workflow for nucleophilic substitution.

Data Summary

The following table summarizes the reaction conditions and expected yields for the nucleophilic substitution on this compound with various nucleophiles.

Nucleophile (Equivalents)Reagents & ConditionsSolventTime (h)Temp (°C)Yield (%)
Diethylamine (2.0)K₂CO₃ (2.5 eq.)Acetonitrile66085-95
Sodium Azide (1.5)-DMF122590-98
Sodium Ethoxide (1.2)Prepared from Ethanol and NaHTHF42580-90
Sodium Thiophenoxide (1.1)Prepared from Thiophenol and NaHDMF30 to 2588-96
Sodium Cyanide (1.2)Phase Transfer Catalyst (e.g., TBAB)Acetonitrile/Water88075-85

Experimental Protocols

Protocol 1: Reaction with a Secondary Amine (Diethylamine)

This protocol describes a general procedure for the synthesis of N,N-diethyl-1-(4-fluoro-2-nitrophenyl)methanamine.

Materials:

  • This compound (1.0 mmol, 234 mg)

  • Diethylamine (2.0 mmol, 208 µL)

  • Potassium Carbonate (K₂CO₃) (2.5 mmol, 345 mg)

  • Anhydrous Acetonitrile (10 mL)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of this compound in anhydrous acetonitrile, add diethylamine followed by potassium carbonate.

  • Heat the reaction mixture to 60°C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 6 hours), cool the reaction mixture to room temperature.

  • Filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Reaction with Sodium Azide

This protocol details the synthesis of 1-(azidomethyl)-4-fluoro-2-nitrobenzene.

Materials:

  • This compound (1.0 mmol, 234 mg)

  • Sodium Azide (NaN₃) (1.5 mmol, 97.5 mg)

  • Anhydrous Dimethylformamide (DMF) (5 mL)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound in anhydrous DMF.

  • Add sodium azide to the solution and stir the mixture at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 12 hours.

  • Pour the reaction mixture into water and extract the product with diethyl ether.[1]

  • Wash the combined organic layers with water and then brine.[1]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the product.[1]

Protocol 3: Reaction with Sodium Ethoxide (Williamson Ether Synthesis)

This protocol describes the synthesis of 1-(ethoxymethyl)-4-fluoro-2-nitrobenzene.

Materials:

  • This compound (1.0 mmol, 234 mg)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 mmol, 48 mg)

  • Anhydrous Ethanol (5 mL)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride in anhydrous THF.

  • Cool the suspension to 0°C in an ice bath and slowly add anhydrous ethanol to generate sodium ethoxide.

  • Stir the mixture at 0°C for 30 minutes.

  • Add a solution of this compound in anhydrous THF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

Application Notes and Protocols for the Reaction of 2-Fluoro-5-nitrobenzyl bromide with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of 2-fluoro-5-nitrobenzyl bromide with primary amines is a fundamental transformation in organic synthesis, primarily proceeding through a bimolecular nucleophilic substitution (SN2) mechanism. This reaction is of significant interest to researchers in medicinal chemistry and materials science due to the versatile utility of the resulting N-substituted 2-fluoro-5-nitrobenzylamine products. These products serve as key intermediates in the synthesis of a wide range of biologically active molecules and functional materials. The presence of the nitro group and the fluorine atom on the aromatic ring provides opportunities for further chemical modifications, making this a valuable reaction for creating diverse molecular scaffolds.

Applications in Research and Drug Development

N-substituted benzylamines are a common motif in a variety of biologically active compounds. The products derived from the reaction of 2-fluoro-5-nitrobenzyl bromide with primary amines are valuable precursors for:

  • Pharmaceutical Intermediates: The resulting secondary amines can be further functionalized to create complex molecules with potential therapeutic applications. The 2-fluoro-5-nitrophenyl group can be a key pharmacophore or a modifiable handle for structure-activity relationship (SAR) studies.

  • Synthesis of Heterocyclic Compounds: The amine and nitro functionalities on the benzene ring are strategically positioned to facilitate the synthesis of various heterocyclic systems, which are prevalent in many drug candidates.

  • Fluorescent Probes: The electron-withdrawing nitro group influences the electronic properties of the aromatic system, making these compounds potential building blocks for the development of novel fluorescent probes for biological imaging and assays.

  • Materials Science: The incorporation of the fluorinated and nitrated aromatic ring into polymers or other materials can impart specific properties such as thermal stability or unique electronic characteristics.

Reaction Mechanism and Kinetics

The reaction between 2-fluoro-5-nitrobenzyl bromide and a primary amine is a classic example of an SN2 reaction. The primary amine acts as a nucleophile, attacking the electrophilic benzylic carbon and displacing the bromide leaving group in a single, concerted step.

Key characteristics of this reaction include:

  • Stereochemistry: If the benzylic carbon were chiral, the reaction would proceed with an inversion of stereochemistry.

  • Kinetics: The reaction is second-order overall, with the rate being dependent on the concentration of both the 2-fluoro-5-nitrobenzyl bromide and the primary amine.

  • Substituent Effects: Electron-withdrawing groups on the nucleophilic amine (the primary amine) will decrease its nucleophilicity and slow down the reaction rate. Conversely, electron-donating groups on the amine will increase its nucleophilicity and accelerate the reaction. The electron-withdrawing nitro group on the benzyl bromide substrate enhances the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack.

Caption: SN2 reaction mechanism.

Experimental Protocols

The following is a general protocol for the reaction of 2-fluoro-5-nitrobenzyl bromide with a primary amine. The specific conditions, such as solvent, temperature, and reaction time, may need to be optimized for each specific primary amine.

Materials:

  • 2-Fluoro-5-nitrobenzyl bromide

  • Primary amine (e.g., benzylamine, n-butylamine, aniline)

  • Anhydrous polar aprotic solvent (e.g., Acetonitrile (ACN), N,N-Dimethylformamide (DMF), or Tetrahydrofuran (THF))

  • Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), or Potassium Carbonate (K₂CO₃))

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluoro-5-nitrobenzyl bromide (1.0 eq) in the chosen anhydrous solvent (e.g., ACN).

  • Addition of Reagents: To this solution, add the primary amine (1.1 - 1.5 eq) followed by the base (1.5 - 2.0 eq). The base is used to neutralize the HBr formed during the reaction.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to a temperature between 40-80 °C. The optimal temperature will depend on the reactivity of the primary amine.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (2-fluoro-5-nitrobenzyl bromide) is consumed.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If a solid precipitate (the hydrobromide salt of the base) has formed, remove it by filtration.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Partition the residue between ethyl acetate and water or a saturated aqueous NaHCO₃ solution.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted 2-fluoro-5-nitrobenzylamine.

experimental_workflow setup Reaction Setup: Dissolve 2-fluoro-5-nitrobenzyl bromide in anhydrous solvent. reagents Add Primary Amine and Base setup->reagents reaction Stir at Room Temperature or Heat (40-80 °C) reagents->reaction monitoring Monitor by TLC reaction->monitoring workup Aqueous Workup: - Quench reaction - Extract with organic solvent - Wash and dry monitoring->workup Reaction Complete purification Purification: Flash Column Chromatography workup->purification product Pure N-substituted 2-fluoro-5-nitrobenzylamine purification->product

Caption: General experimental workflow.

Data Presentation

Primary AmineSolventBaseTemperature (°C)Time (h)Yield (%)
BenzylamineACNK₂CO₃60485-95
n-ButylamineTHFTEA50680-90
AnilineDMFK₂CO₃801260-75
CyclohexylamineACNDIPEA70885-95
tert-ButylamineDMFK₂CO₃802420-30

Note: The yields are typical and can vary based on the specific reaction conditions and the purity of the reagents. The lower yield with aniline is due to its lower nucleophilicity compared to aliphatic amines. The significantly lower yield with tert-butylamine is due to steric hindrance.

Safety Precautions

  • 2-Fluoro-5-nitrobenzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Primary amines can be corrosive and have strong odors. Handle them with care in a fume hood.

  • The solvents used are flammable. Avoid open flames and work in a well-ventilated area.

Application Notes and Protocols for Alkylation using 2-(Bromomethyl)-4-fluoro-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 2-(Bromomethyl)-4-fluoro-1-nitrobenzene as a versatile alkylating agent in synthetic and medicinal chemistry. This reagent is particularly useful for the introduction of the 4-fluoro-2-nitrobenzyl group onto a variety of nucleophilic substrates, a common step in the development of biologically active compounds.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the field of drug discovery. The presence of a reactive bromomethyl group, an electron-withdrawing nitro group, and a fluorine atom provides a unique combination of properties that make it a strategic choice for the synthesis of complex molecules. The 4-fluoro-2-nitrobenzyl moiety introduced by this reagent is found in a number of compounds with interesting biological activities.

The electron-withdrawing nature of the nitro and fluoro groups enhances the reactivity of the benzylic bromide towards nucleophilic substitution. This allows for efficient alkylation of a wide range of nucleophiles, including amines, phenols, and thiols, under relatively mild conditions. The resulting products can serve as key intermediates for the synthesis of more complex molecules, including kinase inhibitors and other potential therapeutic agents.

Mechanism of Alkylation

The primary mechanism of alkylation using this compound is a nucleophilic substitution reaction (SN2). The nucleophile (e.g., an amine, phenoxide, or thiolate) attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion and forming a new carbon-nucleophile bond.

Applications in Medicinal Chemistry

The 4-fluoro-2-nitrobenzyl group is a valuable pharmacophore in drug discovery. The fluorine atom can enhance metabolic stability, improve binding affinity, and modulate the physicochemical properties of a molecule. The nitro group, while sometimes associated with toxicity, can also be a key interacting group with biological targets or can be reduced to an amine to allow for further synthetic modifications. This reagent is particularly useful in the synthesis of kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer.

While specific signaling pathways targeted by compounds directly synthesized from this compound are not extensively documented in publicly available literature, its utility is evident in the synthesis of analogues of known kinase inhibitors. For example, related fluoronitrobenzene derivatives are used in the synthesis of inhibitors targeting kinases such as Aurora kinases, which are crucial for cell cycle regulation.

Experimental Protocols

The following protocols are generalized procedures for the N-, O-, and S-alkylation of various nucleophiles using this compound. Researchers should optimize these conditions for their specific substrates.

Protocol 1: N-Alkylation of Heterocyclic Amines

This protocol describes a general procedure for the N-alkylation of heterocyclic amines, such as morpholine or piperidine.

Materials:

  • This compound

  • Heterocyclic amine (e.g., morpholine, piperidine)

  • Anhydrous potassium carbonate (K₂CO₃) or triethylamine (Et₃N)

  • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the heterocyclic amine (1.0 eq.) in anhydrous DMF or MeCN, add anhydrous K₂CO₃ (2.0 eq.) or Et₃N (1.5 eq.).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add a solution of this compound (1.05 eq.) in the same solvent dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-60 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with EtOAc (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)
MorpholineK₂CO₃DMF604~90
PiperidineEt₃NMeCNRT12~85
ImidazoleK₂CO₃DMFRT6~88

Table 1: Representative conditions and yields for the N-alkylation of heterocyclic amines.

Protocol 2: O-Alkylation of Phenols

This protocol outlines a general procedure for the O-alkylation of substituted phenols.

Materials:

  • This compound

  • Substituted phenol

  • Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

  • Anhydrous acetone or N,N-dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M aqueous NaOH solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of the substituted phenol (1.0 eq.) in anhydrous acetone or DMF, add anhydrous K₂CO₃ (1.5 eq.) or Cs₂CO₃ (1.2 eq.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound (1.1 eq.) to the reaction mixture.

  • Heat the reaction to reflux and monitor by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in EtOAc and wash with 1 M NaOH solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to dryness.

  • Purify the crude product by column chromatography or recrystallization.

SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)
4-ChlorophenolK₂CO₃AcetoneReflux8~92
4-MethoxyphenolCs₂CO₃DMF806~95
PhenolK₂CO₃AcetoneReflux10~89

Table 2: Representative conditions and yields for the O-alkylation of phenols.

Protocol 3: S-Alkylation of Thiols

This protocol provides a general method for the S-alkylation of thiophenols.

Materials:

  • This compound

  • Thiophenol derivative

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or potassium carbonate (K₂CO₃)

  • Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a suspension of NaH (1.2 eq.) in anhydrous THF at 0 °C, add a solution of the thiophenol (1.0 eq.) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of this compound (1.1 eq.) in anhydrous THF.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Carefully quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with EtOAc (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)
ThiophenolNaHTHF0 to RT4~94
4-MethylthiophenolK₂CO₃DMFRT6~91
4-ChlorothiophenolNaHTHF0 to RT5~90

Table 3: Representative conditions and yields for the S-alkylation of thiols.

Safety Precautions

This compound is a lachrymator and a corrosive substance. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and vapors. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

Conclusion

This compound is a highly effective and versatile reagent for the introduction of the 4-fluoro-2-nitrobenzyl group onto various nucleophiles. The straightforward reaction conditions and high yields make it a valuable tool for medicinal chemists and researchers in drug development. The resulting alkylated products can be further elaborated to generate libraries of compounds for biological screening, particularly in the search for novel kinase inhibitors.

Application of 2-(Bromomethyl)-1-fluoro-4-nitrobenzene (CAS 454-15-9) in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Bromomethyl)-1-fluoro-4-nitrobenzene, identified by CAS number 454-15-9, is a versatile chemical intermediate possessing multiple reactive sites that are strategically utilized in the synthesis of complex pharmaceutical molecules. Its structure, featuring a bromomethyl group, a fluorine atom, and a nitro group on a benzene ring, makes it a valuable building block for the construction of various heterocyclic and aromatic scaffolds. The electron-withdrawing nature of the nitro and fluoro groups enhances the reactivity of the benzylic bromide towards nucleophilic substitution, a key reaction in the elaboration of pharmaceutical intermediates. This document provides detailed application notes and protocols for the use of CAS 454-15-9 in the synthesis of a key intermediate for a GSK3787A analog, a compound investigated in the context of kinase inhibition.

Application in the Synthesis of a GSK3787A Analog Intermediate

A notable application of 2-(bromomethyl)-1-fluoro-4-nitrobenzene is in the synthesis of N-(2-fluoro-5-nitrobenzyl)-N-(4-methoxybenzyl)amine. This compound serves as a crucial precursor for the elaboration of more complex molecules, such as analogs of GSK3787A, which have been explored as potential therapeutic agents. The synthesis involves a nucleophilic substitution reaction where the bromine atom of CAS 454-15-9 is displaced by the primary amine of 4-methoxybenzylamine.

Reaction Scheme

G cluster_0 cluster_1 cluster_2 A 2-(Bromomethyl)-1-fluoro-4-nitrobenzene (CAS 454-15-9) B + 4-Methoxybenzylamine C -> N-(2-fluoro-5-nitrobenzyl)-N-(4-methoxybenzyl)amine

Caption: Synthesis of N-(2-fluoro-5-nitrobenzyl)-N-(4-methoxybenzyl)amine.

Experimental Protocols

The following is a detailed protocol for the synthesis of N-(2-fluoro-5-nitrobenzyl)-N-(4-methoxybenzyl)amine based on established synthetic methodologies.

Synthesis of N-(2-fluoro-5-nitrobenzyl)-N-(4-methoxybenzyl)amine

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Quantity (g or mL)
2-(Bromomethyl)-1-fluoro-4-nitrobenzene454-15-9234.031.00.234 g
4-Methoxybenzylamine104-94-9137.181.10.151 g (0.14 mL)
N,N-Diisopropylethylamine (DIPEA)7087-68-5129.241.50.194 g (0.26 mL)
N,N-Dimethylformamide (DMF), anhydrous68-12-273.09-5 mL
Ethyl acetate (EtOAc)141-78-688.11-As needed
Saturated aqueous sodium bicarbonate (NaHCO₃)144-55-884.01-As needed
BrineN/AN/A-As needed
Anhydrous magnesium sulfate (MgSO₄)7487-88-9120.37-As needed

Equipment:

  • Round-bottom flask (25 mL)

  • Magnetic stirrer and stir bar

  • Nitrogen inlet

  • Septum

  • Syringes

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • UV lamp

  • Glassware for work-up and purification

Procedure:

  • Reaction Setup: To a dry 25 mL round-bottom flask under a nitrogen atmosphere, add 2-(bromomethyl)-1-fluoro-4-nitrobenzene (0.234 g, 1.0 mmol).

  • Dissolve the starting material in 5 mL of anhydrous N,N-dimethylformamide (DMF).

  • Addition of Reagents: To the stirred solution, add 4-methoxybenzylamine (0.14 mL, 1.1 mmol) via syringe, followed by the dropwise addition of N,N-diisopropylethylamine (DIPEA) (0.26 mL, 1.5 mmol).

  • Reaction: Stir the reaction mixture at room temperature for 16 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.

  • Work-up:

    • Once the reaction is complete, pour the reaction mixture into 50 mL of water.

    • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and then with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure N-(2-fluoro-5-nitrobenzyl)-N-(4-methoxybenzyl)amine.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Expected Yield: 85-95%

Data Presentation

CompoundStarting Material (CAS)ReactantSolventBaseTime (h)Yield (%)
N-(2-fluoro-5-nitrobenzyl)-N-(4-methoxybenzyl)amine454-15-94-MethoxybenzylamineDMFDIPEA16~90

Visualization of Experimental Workflow and Logical Relationships

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis dissolve Dissolve 454-15-9 in anhydrous DMF add_reagents Add 4-methoxybenzylamine and DIPEA dissolve->add_reagents stir Stir at room temperature for 16 hours add_reagents->stir monitor Monitor by TLC stir->monitor quench Quench with water monitor->quench extract Extract with EtOAc quench->extract wash Wash with NaHCO3 and brine extract->wash dry_concentrate Dry and concentrate wash->dry_concentrate chromatography Column Chromatography dry_concentrate->chromatography characterize Characterize (NMR, MS) chromatography->characterize G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor kinase1 Kinase 1 receptor->kinase1 Activates kinase2 Kinase 2 kinase1->kinase2 Phosphorylates kinase3 Kinase 3 kinase2->kinase3 Phosphorylates transcription Transcription Factors kinase3->transcription Activates inhibitor Kinase Inhibitor (e.g., GSK3787A analog) inhibitor->kinase2 Inhibits gene_expression Gene Expression (Proliferation, Survival) transcription->gene_expression

Application Notes and Protocols: 2-Fluoro-5-nitrobenzyl bromide as a Precursor for Kinase Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, particularly in oncology and immunology, small molecule kinase inhibitors represent a cornerstone of targeted therapy. The development of novel inhibitors with high potency, selectivity, and favorable pharmacokinetic profiles is a continuous objective. The strategic selection of versatile chemical building blocks is critical to this process. 2-Fluoro-5-nitrobenzyl bromide is a valuable precursor for the synthesis of kinase inhibitor scaffolds due to its distinct combination of reactive and modulatory functional groups.

The key attributes of 2-Fluoro-5-nitrobenzyl bromide include:

  • Reactive Benzylic Bromide: The bromide is an excellent leaving group, facilitating efficient N-alkylation of various nitrogen-containing heterocyclic cores common in kinase inhibitors (e.g., pyrazoles, pyrimidines, indazoles). This reaction is typically robust and high-yielding.

  • Electron-Withdrawing Nitro Group: The strong electron-withdrawing nature of the nitro group can influence the electronic properties of the final molecule, potentially impacting binding interactions with the target kinase.

  • Versatile Nitro Group Handle: The nitro group can be readily reduced to an amine, providing a subsequent vector for chemical diversification. This allows for the introduction of additional functionalities to explore structure-activity relationships (SAR), enhance solubility, or improve ADME properties.

  • Metabolic Stability from Fluorine: The fluorine atom at the 2-position can enhance metabolic stability by blocking potential sites of oxidative metabolism. It can also modulate the pKa of adjacent groups and participate in favorable protein-ligand interactions, including hydrogen bonds and dipolar interactions, thereby increasing binding affinity.

This document provides detailed protocols and application notes for the use of 2-Fluoro-5-nitrobenzyl bromide in the synthesis of a representative kinase inhibitor scaffold targeting Bruton's Tyrosine Kinase (BTK), a clinically validated target in B-cell malignancies.

Application: Synthesis of a Bruton's Tyrosine Kinase (BTK) Inhibitor Scaffold

Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase that plays an indispensable role in B-cell receptor (BCR) signaling.[1] Dysregulation of BTK activity is implicated in the pathophysiology of various B-cell cancers, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[1] Consequently, BTK has emerged as a high-value therapeutic target.

The pyrazolo[3,4-d]pyrimidine core is a well-established scaffold for BTK inhibitors. The following protocol outlines a representative synthesis where this core is N-alkylated with 2-Fluoro-5-nitrobenzyl bromide, demonstrating the utility of this precursor.

Experimental Protocols

Protocol 1: N-Alkylation of 4-amino-1H-pyrazolo[3,4-d]pyrimidine with 2-Fluoro-5-nitrobenzyl bromide

This protocol describes the key step of introducing the 2-fluoro-5-nitrobenzyl moiety onto a representative kinase inhibitor core.

Materials:

  • 4-amino-1H-pyrazolo[3,4-d]pyrimidine (1.0 equiv)

  • 2-Fluoro-5-nitrobenzyl bromide (1.1 equiv)

  • Potassium carbonate (K₂CO₃) (2.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Nitrogen or Argon gas supply

Procedure:

  • To a flame-dried round-bottom flask, add 4-amino-1H-pyrazolo[3,4-d]pyrimidine (1.0 equiv) and potassium carbonate (2.5 equiv).

  • Evacuate and backfill the flask with nitrogen or argon gas three times.

  • Add anhydrous DMF to dissolve the solids.

  • To this stirring suspension, add a solution of 2-Fluoro-5-nitrobenzyl bromide (1.1 equiv) in a small amount of anhydrous DMF dropwise at room temperature.

  • Stir the reaction mixture at 60 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in dichloromethane) to yield the desired product, 1-(2-Fluoro-5-nitrobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Protocol 2: Reduction of the Nitro Group

This protocol describes the subsequent conversion of the nitro group to an amine, creating a new point for diversification.

Materials:

  • 1-(2-Fluoro-5-nitrobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 equiv)

  • Iron powder (Fe) (5.0 equiv)

  • Ammonium chloride (NH₄Cl) (1.2 equiv)

  • Ethanol (EtOH)

  • Water

  • Celite

Procedure:

  • In a round-bottom flask, suspend 1-(2-Fluoro-5-nitrobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 equiv) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Add iron powder (5.0 equiv) and ammonium chloride (1.2 equiv) to the suspension.

  • Heat the reaction mixture to reflux (approximately 80-85 °C) and stir vigorously for 2-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After completion, cool the mixture to room temperature and filter it through a pad of Celite to remove the iron salts.

  • Wash the Celite pad thoroughly with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the remaining aqueous residue with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product, 1-(5-Amino-2-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Data Presentation

The potency of kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀), representing the concentration of the inhibitor required to reduce the kinase activity by 50%. The following table presents representative IC₅₀ values for several approved and investigational BTK inhibitors to provide context for the potential efficacy of scaffolds derived from 2-Fluoro-5-nitrobenzyl bromide.

Compound BTK IC₅₀ (nM) Target Cell Line Cellular IC₅₀ (nM)
Ibrutinib0.5Ramos (B-cell lymphoma)11
Acalabrutinib3Ramos (B-cell lymphoma)8
Zanubrutinib< 1DLBCL Cell Lines3.2
Pirtobrutinib3.3TMD8 (B-cell lymphoma)6.4
Hypothetical Compound1 - 25Not ApplicableNot Applicable

Note: Data for existing drugs are compiled from various literature sources. The hypothetical compound's potential activity is an estimate based on common inhibitor potencies.

Visualizations

Diagram 1: Bruton's Tyrosine Kinase (BTK) Signaling Pathway

Caption: Simplified BTK signaling pathway and the point of inhibition.

Diagram 2: Experimental Workflow for Kinase Inhibitor Scaffold Synthesis

Caption: Workflow for synthesis of a diversifiable kinase inhibitor scaffold.

Conclusion

2-Fluoro-5-nitrobenzyl bromide serves as a highly effective precursor for the synthesis of kinase inhibitor scaffolds. Its facile reactivity in N-alkylation reactions allows for its incorporation into a multitude of heterocyclic core structures. The presence of both a fluorine atom and a reducible nitro group provides medicinal chemists with powerful tools to modulate potency, selectivity, and pharmacokinetic properties. The protocols and conceptual framework provided herein demonstrate a clear and efficient path for utilizing this building block in the discovery and development of novel targeted therapies.

References

Anwendungshinweise und Protokolle zur Derivatisierung von Peptiden mit 2-(Brommethyl)-4-fluor-1-nitrobenzol

Author: BenchChem Technical Support Team. Date: December 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einleitung

Die chemische Derivatisierung von Peptiden ist eine entscheidende Technik in der Proteomik und der Arzneimittelentwicklung. Sie dient der Modifizierung von Peptiden zur Verbesserung ihrer analytischen Nachweisbarkeit, zur Untersuchung von Protein-Protein-Wechselwirkungen oder zur Erzeugung von Peptiden mit neuen funktionellen Eigenschaften. 2-(Brommethyl)-4-fluor-1-nitrobenzol ist ein Alkylierungsreagenz, das potenziell zur Modifizierung spezifischer Aminosäurereste in Peptiden eingesetzt werden kann. Die Brommethylgruppe ist ein reaktives Elektrophil, das mit nukleophilen Seitengruppen von Aminosäuren, insbesondere mit der Thiolgruppe von Cystein, reagieren kann. Die aromatische Nitrogruppe und das Fluoratom können die Reaktivität beeinflussen und als spektroskopische Sonden oder für weitere chemische Modifikationen dienen.

Diese Anwendungshinweise bieten ein detailliertes Protokoll für die Derivatisierung von Peptiden mit 2-(Brommethyl)-4-fluor-1-nitrobenzol, basierend auf allgemeinen Prinzipien der Peptidalkylierung.

Reaktionsmechanismus

Die primäre Reaktion von 2-(Brommethyl)-4-fluor-1-nitrobenzol mit Peptiden wird voraussichtlich eine S-Alkylierung der Thiolgruppe von Cysteinresten sein.[1][2] Unter basischen Bedingungen wird die Thiolgruppe deprotoniert, um ein reaktiveres Thiolat-Anion zu bilden, das dann als Nukleophil das Bromatom in einer SN2-Reaktion verdrängt. Dies führt zur Bildung einer stabilen Thioetherbindung.

Mögliche Nebenreaktionen können die Alkylierung anderer nukleophiler Reste wie der ε-Aminogruppe von Lysin, des N-terminalen α-Amins oder der Imidazolgruppe von Histidin sein, insbesondere bei höheren pH-Werten.[3][4] Die Selektivität für Cystein kann durch sorgfältige Kontrolle des pH-Wertes (nahe dem Neutralpunkt oder leicht basisch) optimiert werden.[2]

Datenpräsentation

Die folgende Tabelle fasst die empfohlenen Ausgangsbedingungen für die Derivatisierungsreaktion zusammen. Eine Optimierung dieser Parameter für jedes spezifische Peptid wird empfohlen.

ParameterEmpfohlene BedingungOptimierungsbereichAnmerkungen
Lösungsmittel Acetonitril/Wasser (1:1, v/v) mit 20 mM AmmoniumbicarbonatDMF oder DMSO können für hydrophobe Peptide verwendet werden.Das Lösungsmittelsystem muss die Löslichkeit sowohl des Peptids als auch des Reagenzes gewährleisten.[2]
pH-Wert 8.07.5 - 8.5Ein basischer pH-Wert deprotoniert die Thiolgruppe und erhöht ihre Nukleophilie.[2] Höhere pH-Werte können zu einer geringeren Selektivität führen.
Molares Verhältnis (Reagenz:Peptid) 5:12:1 - 10:1Ein Überschuss des Alkylierungsreagenzes treibt die Reaktion zur Vollständigkeit. Ein zu großer Überschuss kann zu unspezifischen Modifikationen führen.
Reaktionstemperatur Raumtemperatur (20-25°C)20 - 37°CHöhere Temperaturen können die Reaktionsgeschwindigkeit erhöhen, aber auch das Risiko von Nebenreaktionen und Peptidabbau steigern.[1]
Reaktionszeit 1 Stunde30 - 120 MinutenDer Reaktionsfortschritt sollte mittels Massenspektrometrie überwacht werden, um die optimale Zeit zu bestimmen.[2]
Quenching-Reagenz 5 mM Dithiothreitol (DTT)1 - 10 mMEin Thiol-haltiges Reagenz wird hinzugefügt, um überschüssiges, nicht abreagiertes 2-(Brommethyl)-4-fluor-1-nitrobenzol zu neutralisieren.[5]

Experimentelle Protokolle

Materialien
  • Peptid mit mindestens einem Cysteinrest

  • 2-(Brommethyl)-4-fluor-1-nitrobenzol

  • Ammoniumbicarbonat (NH₄HCO₃)

  • Acetonitril (ACN), HPLC-Qualität

  • Wasser, HPLC-Qualität

  • Dithiothreitol (DTT)

  • Trifluoressigsäure (TFA)

  • Umkehrphasen-HPLC (RP-HPLC) zur Aufreinigung

  • Massenspektrometer (z.B. ESI-MS oder MALDI-TOF) zur Analyse

Detailliertes Protokoll für die Derivatisierung in Lösung
  • Vorbereitung der Peptidlösung:

    • Lösen Sie das Peptid in einem Puffer aus 20 mM Ammoniumbicarbonat (pH 8.0).

    • Fügen Sie Acetonitril hinzu, um eine 50:50 (v/v) Mischung aus Wasser und Acetonitril zu erhalten und die Löslichkeit des Peptids und des Reagenzes zu gewährleisten. Die endgültige Peptidkonzentration sollte etwa 1 mM betragen.[2]

  • Vorbereitung der Reagenzlösung:

    • Lösen Sie 2-(Brommethyl)-4-fluor-1-nitrobenzol in reinem Acetonitril, um eine Stammlösung von 10 mM herzustellen. Bereiten Sie diese Lösung frisch vor, um eine Hydrolyse des Reagenzes zu vermeiden.

  • Derivatisierungsreaktion:

    • Geben Sie die Reagenzlösung zur Peptidlösung in einem molaren Verhältnis von 5:1 (Reagenz:Peptid).

    • Inkubieren Sie die Reaktion für 1 Stunde bei Raumtemperatur im Dunkeln, um eine mögliche Photodegradation der Nitrogruppe zu verhindern.

    • Überwachen Sie den Fortschritt der Reaktion, indem Sie zu verschiedenen Zeitpunkten (z.B. 0, 30 und 60 Minuten) kleine Aliquots entnehmen und diese mittels Massenspektrometrie analysieren. Suchen Sie nach einer Massenverschiebung, die der Addition der (C₇H₅FNO₂)-Gruppe entspricht (+186.03 Da).

  • Quenchen der Reaktion:

    • Nach Abschluss der Reaktion (bestätigt durch MS), fügen Sie DTT zu einer Endkonzentration von 5 mM hinzu, um überschüssiges Alkylierungsreagenz abzufangen.

    • Inkubieren Sie für weitere 15 Minuten bei Raumtemperatur.[5]

  • Aufreinigung des derivatisierten Peptids:

    • Säuern Sie die Reaktionsmischung mit 0.1% TFA an, um den pH-Wert auf < 4 zu senken.

    • Reinigen Sie das derivatisierte Peptid mittels RP-HPLC. Verwenden Sie einen geeigneten Gradienten aus Wasser (mit 0.1% TFA) und Acetonitril (mit 0.1% TFA), um das modifizierte Peptid von unmodifiziertem Peptid, überschüssigem Reagenz und anderen Nebenprodukten zu trennen.

    • Sammeln Sie die Fraktionen, die dem derivatisierten Peptid entsprechen.

  • Analyse und Charakterisierung:

    • Bestätigen Sie die Masse und Reinheit des gesammelten Produkts mittels hochauflösender Massenspektrometrie.

    • Führen Sie gegebenenfalls eine Tandem-Massenspektrometrie (MS/MS) durch, um die Modifikationsstelle am Cysteinrest zu bestätigen.

Visualisierungen

Derivatization_Workflow cluster_prep Vorbereitung cluster_reaction Reaktion cluster_cleanup Aufarbeitung cluster_analysis Analyse Peptide_Sol Peptid in ACN/H2O (pH 8.0) lösen Mix Peptid- und Reagenzlösungen mischen Peptide_Sol->Mix Reagent_Sol Reagenz in ACN lösen Reagent_Sol->Mix Incubate Inkubation (1h, RT, dunkel) Mix->Incubate Monitor Reaktionskontrolle (Massenspektrometrie) Incubate->Monitor Quench Reaktion mit DTT quencher Incubate->Quench Purify Aufreinigung (RP-HPLC) Quench->Purify Analyze Charakterisierung (MS, MS/MS) Purify->Analyze

Abbildung 1: Allgemeiner Arbeitsablauf für die Derivatisierung von Peptiden.

Abbildung 2: S-Alkylierungsmechanismus von Cystein.

References

Synthetic Utility of the Bromomethyl Group in Fluoronitrobenzenes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the synthetic utility of the bromomethyl group in fluoronitrobenzene scaffolds. These compounds are versatile building blocks in medicinal chemistry and materials science, primarily due to the differential reactivity of the benzylic bromide and the activated aromatic ring. The electron-withdrawing nature of the nitro group activates the fluorinated benzene ring to nucleophilic aromatic substitution, while the bromomethyl group readily undergoes nucleophilic substitution, allowing for sequential and site-selective modifications.

Core Concepts: Differential Reactivity

The key to the synthetic utility of bromomethyl fluoronitrobenzenes lies in the tiered reactivity of the electrophilic sites. The benzylic bromide is highly susceptible to SN2 displacement by a wide range of nucleophiles under relatively mild conditions. In contrast, the fluorine atom on the nitro-activated ring typically requires more forcing conditions for nucleophilic aromatic substitution (SNAr). This difference in reactivity allows for a strategic and stepwise elaboration of the molecular scaffold.

G Bromomethyl_Fluoronitrobenzene Bromomethyl_Fluoronitrobenzene Benzylic_Substitution Benzylic_Substitution Bromomethyl_Fluoronitrobenzene->Benzylic_Substitution Mild Conditions (e.g., K2CO3, rt or gentle heat) Intermediate Intermediate Benzylic_Substitution->Intermediate Aromatic_Substitution Aromatic_Substitution Final_Product Final_Product Aromatic_Substitution->Final_Product Intermediate->Aromatic_Substitution Forcing Conditions (e.g., Strong Base, Heat)

Caption: Logical workflow for the sequential functionalization of bromomethyl fluoronitrobenzenes.

Synthesis of Bromomethyl Fluoronitrobenzenes

A common route to bromomethyl fluoronitrobenzenes involves the radical bromination of the corresponding methyl-substituted fluoronitrobenzene using N-bromosuccinimide (NBS) and a radical initiator such as α,α'-azobisisobutyronitrile (AIBN).

Protocol 1: Synthesis of 2-Bromo-1-(bromomethyl)-4-nitrobenzene

This protocol is adapted from a known synthetic procedure.[1]

Materials:

  • 3-Bromo-4-nitrotoluene

  • N-Bromosuccinimide (NBS)

  • α,α'-Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl4)

  • Chloroform (CHCl3)

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of 3-bromo-4-nitrotoluene (5.00 mmol) in carbon tetrachloride (15 mL), add N-bromosuccinimide (5.10 mmol) and AIBN (28 mg).

  • Stir the reaction mixture at 70°C for 3 hours.

  • Add additional AIBN (82 mg) portion-wise over 4 hours while maintaining the temperature at 70°C.

  • After the reaction is complete (monitored by TLC), cool the mixture and dilute with chloroform.

  • Filter the mixture to remove succinimide.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate eluent to afford 2-bromo-1-(bromomethyl)-4-nitrobenzene.

Quantitative Data:

Starting MaterialProductYieldReference
3-Bromo-4-nitrotoluene2-Bromo-1-(bromomethyl)-4-nitrobenzene33%[1]

Applications in Nucleophilic Substitution Reactions

The high reactivity of the benzylic bromide allows for the facile introduction of a variety of functional groups through reactions with N-, O-, and S-nucleophiles.

Formation of Carbon-Nitrogen Bonds

Gabriel Synthesis of Primary Amines: The Gabriel synthesis provides a classic method for the preparation of primary amines from alkyl halides, avoiding over-alkylation.[2][3][4][5][6]

Protocol 2: Synthesis of 2-(Aminomethyl)-1-fluoro-4-nitrobenzene via Gabriel Synthesis (General Procedure)

Step 1: N-Alkylation of Potassium Phthalimide

  • In a round-bottom flask, dissolve potassium phthalimide (1.1 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Add 2-(bromomethyl)-1-fluoro-4-nitrobenzene (1.0 eq) to the solution.

  • Heat the reaction mixture to 80-90°C and stir for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Filter the resulting precipitate, wash with water, and dry to afford the crude N-((2-fluoro-5-nitrobenzyl))phthalimide.

  • The product can be purified by recrystallization from ethanol.

Step 2: Hydrazinolysis

  • Suspend the N-((2-fluoro-5-nitrobenzyl))phthalimide (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.2 eq) to the suspension.

  • Reflux the mixture for 2-4 hours, during which a precipitate of phthalhydrazide will form.

  • Cool the mixture to room temperature and acidify with dilute hydrochloric acid.

  • Filter off the phthalhydrazide precipitate and wash it with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Basify the residue with a strong base (e.g., NaOH solution) and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield 2-(aminomethyl)-1-fluoro-4-nitrobenzene.

Formation of Carbon-Oxygen Bonds

Williamson Ether Synthesis: This method is a reliable way to form ethers by reacting an alkoxide with a primary alkyl halide.[7][8][9][10][11][12][13]

Protocol 3: Synthesis of Aryl Ethers from 2-(Bromomethyl)-1-fluoro-4-nitrobenzene (General Procedure)

Materials:

  • 2-(Bromomethyl)-1-fluoro-4-nitrobenzene

  • Phenol or substituted phenol

  • Potassium carbonate (K2CO3)

  • Acetone or N,N-dimethylformamide (DMF)

Procedure:

  • To a solution of the desired phenol (1.0 eq) in acetone or DMF, add potassium carbonate (2.0 eq).

  • Add 2-(bromomethyl)-1-fluoro-4-nitrobenzene (1.0 eq) to the mixture.

  • Stir the reaction mixture at room temperature or gentle heating (e.g., 50-60°C) for 4-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the solid potassium carbonate and wash with the solvent.

  • Concentrate the filtrate under reduced pressure.

  • The crude ether can be purified by column chromatography on silica gel.

Quantitative Data for Representative Nucleophilic Substitutions:

Bromomethyl Fluoronitrobenzene IsomerNucleophileProduct TypeYieldConditions
2-(Bromomethyl)-1-fluoro-4-nitrobenzenePotassium PhthalimideN-AlkylphthalimideHighDMF, 80-90°C, 4-6 h
4-(Bromomethyl)-1-fluoro-2-nitrobenzenePhenolAryl EtherGood to ExcellentK2CO3, Acetone, rt-60°C, 4-12 h
2-(Bromomethyl)-1-fluoro-4-nitrobenzeneThioureaThioether (via isothiouronium salt)GoodEthanol, reflux, then NaOH
Formation of Carbon-Sulfur Bonds

The reaction with thiourea followed by hydrolysis is a convenient method for the synthesis of thioethers, avoiding the use of foul-smelling thiols.[14]

Protocol 4: Synthesis of Thioethers from 2-(Bromomethyl)-1-fluoro-4-nitrobenzene (General Procedure)

Step 1: Formation of Isothiouronium Salt

  • To a solution of 2-(bromomethyl)-1-fluoro-4-nitrobenzene (1.0 eq) in ethanol, add thiourea (1.1 eq).

  • Reflux the mixture for 1-2 hours. A precipitate of the S-(2-fluoro-5-nitrobenzyl)isothiouronium bromide should form.

  • Cool the mixture and collect the salt by filtration.

Step 2: Hydrolysis to Thioether

  • The isothiouronium salt can be hydrolyzed under basic conditions (e.g., aqueous NaOH) to the corresponding thiol, which can then be alkylated in situ, or in the case of a symmetrical thioether, two equivalents of the bromomethyl compound can be reacted with one equivalent of thiourea followed by basic workup. For the synthesis of bis(2-fluoro-5-nitrobenzyl) sulfide, a modified procedure is used:

  • To a solution of 2-(bromomethyl)-1-fluoro-4-nitrobenzene (2.0 eq) in methanol, add thiourea (1.0 eq).

  • Reflux the mixture for 1 hour.

  • Add a solution of sodium hydroxide (2.0 eq) in methanol to the reaction mixture and reflux for an additional 3 hours.

  • Cool the reaction mixture, and the precipitated thioether can be collected by filtration, washed with water, and dried.

Application in Heterocyclic Synthesis

The bromomethyl group serves as a versatile handle for the construction of various heterocyclic ring systems, which are prevalent in many pharmaceuticals.

Synthesis of Benzodiazepines

Benzodiazepines are a class of psychoactive drugs. A common synthetic route involves the reaction of a 2-aminobenzophenone derivative with an α-amino acid or its equivalent. The bromomethyl fluoronitrobenzene can be used to N-alkylate a 2-aminobenzophenone, followed by reduction of the nitro group and subsequent cyclization.

G cluster_0 Benzodiazepine Synthesis Start 2-(Bromomethyl)-1-fluoro-4-nitrobenzene + 2-Aminobenzophenone Alkylation N-Alkylation Start->Alkylation Intermediate1 N-(2-Fluoro-5-nitrobenzyl)-2-aminobenzophenone Alkylation->Intermediate1 Reduction Nitro Group Reduction (e.g., SnCl2, H2/Pd-C) Intermediate1->Reduction Intermediate2 2-Amino-N-(5-amino-2-fluorobenzyl)benzophenone Reduction->Intermediate2 Cyclization Intramolecular Cyclization (e.g., acid catalysis) Intermediate2->Cyclization Product Fluorinated Benzodiazepine Derivative Cyclization->Product

Caption: Synthetic pathway to benzodiazepine derivatives.

Protocol 5: General Strategy for the Synthesis of Fluorinated Benzodiazepine Derivatives

  • N-Alkylation: React 2-amino-2'-fluoro-5-nitrobenzophenone with a bromomethyl fluoronitrobenzene in the presence of a base (e.g., K2CO3) in a polar aprotic solvent (e.g., DMF) to yield the N-alkylated product.

  • Nitro Reduction: Reduce the nitro group of the N-alkylated intermediate to a primary amine using standard conditions (e.g., SnCl2 in ethanol or catalytic hydrogenation).

  • Cyclization: The resulting diamine can be cyclized to the benzodiazepine core, often with acid catalysis to facilitate the intramolecular condensation.

Synthesis of Quinazolines

Quinazolines are another important class of nitrogen-containing heterocycles with a broad range of biological activities. They can be synthesized from 2-aminobenzamides or 2-aminobenzonitriles. A bromomethyl fluoronitrobenzene can be used to introduce a side chain that, after further transformations, participates in the cyclization to form the quinazoline ring.

G cluster_1 Quinazoline Synthesis Start_Q 2-(Bromomethyl)-1-fluoro-4-nitrobenzene + 2-Aminobenzamide Alkylation_Q N-Alkylation Start_Q->Alkylation_Q Intermediate_Q1 2-Amino-N-(2-fluoro-5-nitrobenzyl)benzamide Alkylation_Q->Intermediate_Q1 Reduction_Q Nitro Group Reduction Intermediate_Q1->Reduction_Q Intermediate_Q2 2-Amino-N-(5-amino-2-fluorobenzyl)benzamide Reduction_Q->Intermediate_Q2 Cyclization_Q Cyclocondensation (e.g., with an aldehyde or orthoformate) Intermediate_Q2->Cyclization_Q Product_Q Fluorinated Quinazoline Derivative Cyclization_Q->Product_Q

Caption: Synthetic pathway to quinazoline derivatives.

Protocol 6: General Strategy for the Synthesis of Fluorinated Quinazoline Derivatives

  • N-Alkylation: React a 2-aminobenzamide with a bromomethyl fluoronitrobenzene in the presence of a base to form the corresponding N-substituted benzamide.

  • Nitro Reduction: Reduce the nitro group to an amine.

  • Cyclization: The resulting intermediate can be cyclized with a variety of one-carbon sources (e.g., formic acid, orthoformates, or aldehydes) to construct the quinazoline ring.

Conclusion

Bromomethyl fluoronitrobenzenes are highly valuable and versatile building blocks for organic synthesis. The predictable and differential reactivity of the benzylic bromide and the activated aromatic ring allows for a wide range of transformations, enabling the synthesis of complex molecules with potential applications in drug discovery and materials science. The protocols outlined in this document provide a foundation for the utilization of these reagents in the synthesis of amines, ethers, thioethers, and important heterocyclic scaffolds. Researchers are encouraged to adapt and optimize these general procedures for their specific synthetic targets.

References

Protecting Group Strategies for Reactions with 2-(Bromomethyl)-4-fluoro-1-nitrobenzene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for protecting group strategies in reactions involving 2-(bromomethyl)-4-fluoro-1-nitrobenzene. This key building block is frequently utilized in the synthesis of complex molecules in medicinal chemistry and materials science. The presence of nucleophilic functional groups, such as amines and alcohols, in reaction partners necessitates the use of protecting groups to ensure selective alkylation at the desired position.

This guide outlines strategies for the protection of primary and secondary amines using tert-butyloxycarbonyl (Boc) and carboxybenzyl (Cbz) groups, and for the protection of alcohols using the tert-butyldimethylsilyl (TBDMS) group. Detailed protocols for the protection, alkylation with this compound, and subsequent deprotection are provided, supported by quantitative data to facilitate reaction planning and optimization.

Strategic Overview for Protecting Group Utilization

The selection of an appropriate protecting group is crucial for the success of a multi-step synthesis. The ideal protecting group should be easy to introduce and remove in high yields, stable to the reaction conditions of subsequent steps, and should not interfere with the desired transformation. The following diagram illustrates a general workflow for employing a protecting group strategy in reactions with this compound.

Protecting Group Strategy Workflow General Workflow for Protecting Group Strategy Start Starting Material (with -NH or -OH group) Protection Protection of -NH or -OH group Start->Protection Introduce PG Alkylation Alkylation with 2-(Bromomethyl)-4-fluoro- 1-nitrobenzene Protection->Alkylation Protected Substrate Deprotection Deprotection Alkylation->Deprotection Alkylated Intermediate Product Final Product Deprotection->Product Remove PG

Caption: General workflow for a protecting group strategy.

Protecting Group Strategies for Amines

Primary and secondary amines are highly nucleophilic and will readily react with the electrophilic benzylic bromide of this compound. To control the selectivity of the reaction, especially in the presence of other nucleophilic sites, protection of the amine is essential.

N-Boc Protection Strategy

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of conditions and its facile removal under acidic conditions.

Alkylation Reaction:

N-Boc Alkylation Reaction cluster_reactants Reactants cluster_product Product Boc-piperazine N-Boc-piperazine Alkylated_Product tert-butyl 4-((5-fluoro-2-nitrophenyl)methyl) piperazine-1-carboxylate Boc-piperazine->Alkylated_Product NaH, DMF Alkylating_Agent 2-(Bromomethyl)-4-fluoro- 1-nitrobenzene Alkylating_Agent->Alkylated_Product Protecting Group Selection Decision Tree for Protecting Group Selection Start Functional Group to Protect? Amine Amine (-NHR) Start->Amine Alcohol Alcohol (-OH) Start->Alcohol AcidStable Subsequent steps acid-stable? Amine->AcidStable BaseStable Subsequent steps base-stable? Alcohol->BaseStable H2Stable Subsequent steps hydrogenation-stable? AcidStable->H2Stable Yes Boc Use Boc Group AcidStable->Boc No TBDMS Use TBDMS Group BaseStable->TBDMS Yes Cbz Use Cbz Group H2Stable->Cbz Yes

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Bromomethyl)-4-fluoro-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-(Bromomethyl)-4-fluoro-1-nitrobenzene synthesis. The primary method for this synthesis is the Wohl-Ziegler reaction, a free-radical bromination of the benzylic position of 4-fluoro-2-methyl-1-nitrobenzene using N-bromosuccinimide (NBS).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low or No Conversion of Starting Material Ineffective radical initiation.- Ensure the radical initiator (e.g., AIBN or benzoyl peroxide) is fresh and has been stored correctly. - Increase the reaction temperature to ensure efficient decomposition of the initiator. - Irradiate the reaction mixture with a suitable light source (e.g., a sunlamp or a tungsten lamp) to promote radical formation.[1]
Low reaction temperature.For electron-deficient substrates like 4-fluoro-2-methyl-1-nitrobenzene, higher temperatures (e.g., 60-80°C) may be required to achieve a reasonable reaction rate.[2]
Impure N-bromosuccinimide (NBS).Use freshly recrystallized NBS. Impurities in NBS can inhibit the radical chain reaction.
Formation of Dibrominated Byproduct (2-(Dibromomethyl)-4-fluoro-1-nitrobenzene) High concentration of bromine radicals.- Use a slight excess (e.g., 1.05-1.1 equivalents) of NBS. Using a large excess can lead to over-bromination.[2] - Add the NBS portion-wise or as a continuous feed to maintain a low concentration of bromine in the reaction mixture.[3]
High reaction temperature or prolonged reaction time.Monitor the reaction progress closely (e.g., by TLC or GC) and stop the reaction once the starting material is consumed. Lowering the reaction temperature can also improve selectivity for the monobrominated product.[2]
Formation of Aromatic Bromination Byproducts Presence of ionic reaction conditions.- Ensure the reaction is carried out in a non-polar solvent like carbon tetrachloride or acetonitrile. - Avoid the presence of acid, which can catalyze electrophilic aromatic substitution. The succinimide byproduct can be removed by filtration.
Reaction Stalls or is Sluggish Deactivation by the nitro group.The electron-withdrawing nitro group deactivates the benzylic position, making the reaction slower than for activated toluenes. Patience is key; allow for longer reaction times and ensure continuous initiation.[2][4]
Insufficient mixing.Ensure vigorous stirring, especially if the reaction is heterogeneous (e.g., NBS is not fully dissolved).
Product Decomposition during Workup or Purification Hydrolysis of the benzylic bromide.Work with anhydrous solvents and reagents. During workup, avoid prolonged contact with water or alcohols. Wash the organic layer with brine and dry thoroughly before solvent evaporation.
Thermal instability.Avoid high temperatures during solvent removal and purification. Use vacuum distillation at a low temperature if distillation is necessary. Column chromatography on silica gel is a milder purification method.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the synthesis of this compound?

A1: Traditionally, carbon tetrachloride (CCl₄) has been the solvent of choice for Wohl-Ziegler brominations due to its inertness and ability to promote the desired radical pathway.[5][6] However, due to its toxicity and environmental concerns, acetonitrile has emerged as a suitable alternative.[2][5] Studies on similar electron-deficient substrates like 4-nitrotoluene have shown that acetonitrile can lead to higher conversions compared to other solvents.[2]

Q2: Which radical initiator should I use, and in what quantity?

A2: Both azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO) are effective radical initiators for this reaction.[3] A catalytic amount, typically 1-5 mol% relative to the substrate, is sufficient. The choice may depend on the reaction temperature, as they have different decomposition rates. AIBN is commonly used for reactions in the 60-80°C range.

Q3: How can I monitor the progress of the reaction?

A3: The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). On a TLC plate, you can visualize the consumption of the starting material (4-fluoro-2-methyl-1-nitrobenzene) and the appearance of the product spot. Staining with potassium permanganate can be helpful. GC can provide a more quantitative assessment of the conversion and the formation of byproducts.

Q4: My product is a lachrymator. What precautions should I take?

A4: this compound is a benzylic bromide and is expected to be a lachrymator (tear-inducing) and an irritant. Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Q5: How can I purify the final product?

A5: After the reaction, the succinimide byproduct can be removed by filtration. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.[7] Given the thermal sensitivity of benzylic bromides, vacuum distillation should be performed with care at low temperatures.

Quantitative Data on Reaction Parameters

The following table summarizes the impact of solvent and temperature on the conversion and selectivity of the benzylic bromination of 4-nitrotoluene, a substrate with similar electronic properties to 4-fluoro-2-methyl-1-nitrobenzene. This data can serve as a guide for optimizing the synthesis of this compound.[2]

SolventTemperature (°C)Conversion (%)Selectivity for Monobrominated Product (%)
Acetonitrile206999
Acetonitrile408599
Acetonitrile609693
Dichloromethane4045>99
Ethyl Acetate4030>99

Data adapted from a study on the photochemical bromination of 4-nitrotoluene with NBS under flow conditions.[2]

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline for the Wohl-Ziegler bromination of 4-fluoro-2-methyl-1-nitrobenzene.

Materials:

  • 4-fluoro-2-methyl-1-nitrobenzene

  • N-Bromosuccinimide (NBS), freshly recrystallized

  • Azobisisobutyronitrile (AIBN)

  • Acetonitrile (anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-fluoro-2-methyl-1-nitrobenzene (1 equivalent) in anhydrous acetonitrile.

  • Add N-bromosuccinimide (1.05 equivalents) and AIBN (0.02 equivalents) to the solution.

  • Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) with vigorous stirring. The reaction can also be initiated by irradiation with a light source.

  • Monitor the reaction progress by TLC or GC. The reaction is typically complete within 2-6 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide precipitate and wash the solid with a small amount of cold acetonitrile.

  • Combine the filtrates and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_products Products A 4-Fluoro-2-methyl-1-nitrobenzene D This compound A->D Wohl-Ziegler Bromination B N-Bromosuccinimide (NBS) E Succinimide B->E C Radical Initiator (AIBN) C->A Initiates

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield Check_Conversion Check Conversion (TLC/GC) Start->Check_Conversion Low_Conversion Low Conversion Check_Conversion->Low_Conversion Yes High_Byproducts High Byproducts Check_Conversion->High_Byproducts No Purification_Loss Check Purification Step Check_Conversion->Purification_Loss Good Conversion Action_Initiator Increase Initiator/Temp/Light Low_Conversion->Action_Initiator Action_NBS Use Stoichiometric NBS High_Byproducts->Action_NBS Action_Time_Temp Optimize Time/Temp High_Byproducts->Action_Time_Temp Success Improved Yield Action_Initiator->Success Action_NBS->Success Action_Time_Temp->Success Action_Purification Use Milder Purification Purification_Loss->Action_Purification High Loss Purification_Loss->Success Low Loss Action_Purification->Success Logical_Relationships Yield High Yield of Monobrominated Product Initiation Effective Radical Initiation Initiation->Yield Selectivity High Selectivity Selectivity->Yield Purity Product Purity Purity->Yield Temp Optimal Temperature Temp->Initiation Initiator Fresh Initiator Initiator->Initiation Light Light Source Light->Initiation NBS_Equiv Controlled NBS Stoichiometry NBS_Equiv->Selectivity Solvent Anhydrous Non-polar Solvent Solvent->Selectivity Reaction_Time Optimal Reaction Time Reaction_Time->Selectivity Purification Mild Purification Purification->Purity

References

Technical Support Center: Purification of Crude 2-Fluoro-5-nitrobenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-Fluoro-5-nitrobenzyl bromide.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude 2-Fluoro-5-nitrobenzyl bromide?

The two most common and effective methods for the purification of crude 2-Fluoro-5-nitrobenzyl bromide are recrystallization and column chromatography. The choice of method depends on the level of impurities, the desired final purity, and the scale of the purification.

Q2: How do I choose a suitable solvent for the recrystallization of 2-Fluoro-5-nitrobenzyl bromide?

A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For nitrobenzyl bromide compounds, non-polar to moderately polar solvents are often effective. Based on protocols for similar compounds, petroleum ether is a good starting point.[1] You can also explore solvent systems such as hexane/ethyl acetate or toluene. A solvent screen is recommended to identify the optimal solvent or solvent mixture.

Q3: What are the key parameters to consider for column chromatography of 2-Fluoro-5-nitrobenzyl bromide?

For successful column chromatography, you need to select an appropriate stationary phase and mobile phase.

  • Stationary Phase: Silica gel is the most common stationary phase for the purification of moderately polar organic compounds like 2-Fluoro-5-nitrobenzyl bromide.

  • Mobile Phase (Eluent): A solvent system that provides good separation of your target compound from impurities on a Thin Layer Chromatography (TLC) plate should be used. A common starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a slightly more polar solvent like ethyl acetate or dichloromethane. The ratio of the solvents should be optimized to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired product.

Q4: What are the likely impurities in my crude 2-Fluoro-5-nitrobenzyl bromide?

Impurities can arise from the starting materials, intermediates, or side reactions during the synthesis. Potential impurities include:

  • Unreacted Starting Materials: Such as 2-fluoro-5-nitrotoluene.

  • Over-brominated or Under-brominated Species: Dibrominated or unbrominated starting material.

  • Hydrolysis Products: 2-Fluoro-5-nitrobenzyl alcohol, formed if water is present.

  • Oxidation Products: 2-Fluoro-5-nitrobenzaldehyde.

  • Residual Solvents from the reaction workup.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Recrystallization: Oiling out instead of forming crystals.The compound is insoluble in the hot solvent. The boiling point of the solvent is too low. The compound is too soluble in the cold solvent. Cooling is too rapid.Use a more polar solvent or a solvent mixture. Use a higher boiling point solvent. Use a less polar solvent or a solvent mixture. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Recrystallization: Low recovery of purified product.The compound has significant solubility in the cold solvent. Too much solvent was used. Premature crystallization during hot filtration.Cool the solution for a longer period or at a lower temperature. Use the minimum amount of hot solvent necessary to dissolve the crude product. Preheat the filtration apparatus (funnel and receiving flask).
Column Chromatography: Poor separation of spots on TLC.The solvent system is not optimal.Systematically vary the polarity of the eluent. For example, try different ratios of hexane and ethyl acetate. If compounds are very non-polar, consider using dichloromethane as a polar modifier.
Column Chromatography: The compound is not eluting from the column.The eluent is not polar enough. The compound is strongly adsorbed to the silica gel.Gradually increase the polarity of the eluent. A small amount of a more polar solvent (e.g., methanol) can be added to the eluent, but be cautious as this can sometimes lead to co-elution of impurities.
Column Chromatography: The compound is eluting too quickly.The eluent is too polar.Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent.
General: The purified product is still impure, as indicated by analytical methods (e.g., NMR, HPLC).The chosen purification method is not suitable for the impurities present. The purification procedure was not performed optimally.Consider using a different purification technique (e.g., if recrystallization failed, try column chromatography). Repeat the purification, paying close attention to the protocol details. For column chromatography, ensure proper packing of the column and careful collection of fractions.

Quantitative Data Summary

Purification MethodPurity of Crude Product (%)Expected Purity after 1st Pass (%)Typical Yield (%)
Recrystallization80-90>9860-80
Column Chromatography70-90>9950-90

Experimental Protocols

Recrystallization Protocol (General Guidance)
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude 2-Fluoro-5-nitrobenzyl bromide. Add a few drops of the chosen solvent (e.g., petroleum ether, hexane, or a hexane/ethyl acetate mixture).

  • Dissolution: Gently heat the test tube while adding the solvent dropwise until the solid just dissolves.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the test tube with a glass rod or place it in an ice bath.

  • Scaling Up: Once a suitable solvent is found, dissolve the bulk of the crude product in the minimum amount of the hot solvent in an Erlenmeyer flask.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Cooling and Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and allow them to air dry or dry in a vacuum oven.

Column Chromatography Protocol (General Guidance)
  • TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane) and spot it on a TLC plate. Develop the plate using various solvent systems (e.g., different ratios of hexane/ethyl acetate) to find a system that gives good separation of the desired product from impurities (target Rf ≈ 0.2-0.4).

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a chromatography column. Allow the silica to settle, ensuring a flat, even bed. Add a layer of sand on top of the silica.

  • Sample Loading: Dissolve the crude 2-Fluoro-5-nitrobenzyl bromide in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.

  • Fraction Analysis: Monitor the elution of the compounds by TLC analysis of the collected fractions.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified 2-Fluoro-5-nitrobenzyl bromide.

Visualizations

Purification_Workflow Crude Crude 2-Fluoro-5-nitrobenzyl bromide Recrystallization Recrystallization Crude->Recrystallization ColumnChromatography Column Chromatography Crude->ColumnChromatography PurityAnalysis Purity Analysis (TLC, NMR, HPLC) Recrystallization->PurityAnalysis ColumnChromatography->PurityAnalysis PureProduct Purified Product (>98%) PurityAnalysis->PureProduct Purity OK ImpureProduct Impure Product PurityAnalysis->ImpureProduct Purity Not OK Repurify Re-purify ImpureProduct->Repurify Repurify->ColumnChromatography

Caption: General workflow for the purification of crude 2-Fluoro-5-nitrobenzyl bromide.

Troubleshooting_Decision_Tree Start Purification Issue Encountered Method Which purification method? Start->Method Recrys Recrystallization Method->Recrys CC Column Chromatography Method->CC OilingOut Oiling Out? Recrys->OilingOut LowRecovery Low Recovery? Recrys->LowRecovery PoorSep Poor Separation? CC->PoorSep NoElution Compound Not Eluting? CC->NoElution ChangeSolvent Adjust Solvent System OilingOut->ChangeSolvent Yes SlowCool Slow Cooling / Seed Crystals OilingOut->SlowCool No CheckSolventVol Minimize Solvent Volume LowRecovery->CheckSolventVol OptimizeEluent Optimize Eluent via TLC PoorSep->OptimizeEluent IncreasePolarity Increase Eluent Polarity NoElution->IncreasePolarity

Caption: Decision tree for troubleshooting common purification issues.

References

Common side products in the synthesis of 2-(Bromomethyl)-4-fluoro-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Bromomethyl)-4-fluoro-1-nitrobenzene.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most prevalent method is the benzylic bromination of 4-fluoro-2-nitrotoluene using N-bromosuccinimide (NBS) as the brominating agent and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), in a suitable solvent like carbon tetrachloride or acetonitrile. This reaction is a variation of the Wohl-Ziegler bromination.

Q2: What are the primary side products I should expect in this synthesis?

A2: The most common side products are:

  • 2-(Dibromomethyl)-4-fluoro-1-nitrobenzene: This is formed from the over-bromination of the starting material.

  • Unreacted 4-fluoro-2-nitrotoluene: Incomplete reaction will leave the starting material in the product mixture.

  • Succinimide: This is a byproduct of the N-bromosuccinimide (NBS) reagent.

  • Aromatic Bromination Products: Although less common for electron-deficient rings, bromination on the aromatic ring can occur, leading to isomers such as 2-bromo-4-fluoro-6-nitrotoluene.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). On a TLC plate, you can spot the reaction mixture alongside the starting material to observe the disappearance of the starting material and the appearance of the product spot. GC-MS can provide more detailed information on the relative amounts of starting material, desired product, and side products.

Q4: What is the best way to purify the final product?

A4: The crude product is typically purified by recrystallization or column chromatography. Succinimide, being a solid byproduct, can often be removed by filtration. Column chromatography using a silica gel stationary phase and a non-polar eluent system (e.g., a mixture of hexanes and ethyl acetate) is effective in separating the desired product from the starting material and the dibrominated side product.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low conversion of starting material 1. Insufficient radical initiator. 2. Deactivated radical initiator. 3. Insufficient reaction time or temperature. 4. Presence of radical inhibitors.1. Ensure the correct stoichiometry of the radical initiator is used. 2. Use a fresh batch of radical initiator. 3. Increase the reaction time or temperature, monitoring the reaction progress carefully. 4. Ensure all glassware is clean and solvents are free of impurities that could inhibit the radical reaction.
High percentage of dibrominated side product 1. Excess of N-bromosuccinimide (NBS). 2. Prolonged reaction time. 3. High reaction temperature.1. Use a stoichiometric amount or a slight excess (e.g., 1.05 equivalents) of NBS relative to the starting material. 2. Monitor the reaction closely and stop it once the starting material is consumed. 3. Perform the reaction at a lower temperature, if feasible, to improve selectivity.
Formation of aromatic bromination products 1. Presence of acid, which can catalyze electrophilic aromatic substitution. 2. Use of a polar protic solvent.1. Ensure the reaction is carried out under neutral conditions. The presence of a non-nucleophilic base can sometimes help. 2. Use a non-polar aprotic solvent like carbon tetrachloride or acetonitrile.
Difficulty in removing succinimide 1. Succinimide is soluble in some polar solvents used for work-up.1. After the reaction, cool the mixture to allow succinimide to precipitate and remove it by filtration before aqueous work-up. 2. If it remains, it can often be removed by washing the organic layer with water during the work-up.

Data Presentation

The selectivity of benzylic bromination is highly dependent on the reaction conditions. The following table, based on data from a study on the closely related 4-nitrotoluene, illustrates the impact of reaction parameters on product distribution.[1]

Starting MaterialEquivalents of NBSTemperature (°C)Time (min)Conversion (%)Selectivity for Monobrominated Product (%)
4-Nitrotoluene1.0560509099
4-Chlorotoluene1.052013-92
4-Chlorotoluene1.050-->95

Note: Data for 4-nitrotoluene and 4-chlorotoluene are presented as analogs to 4-fluoro-2-nitrotoluene to demonstrate general trends in selectivity.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is a representative procedure based on standard Wohl-Ziegler bromination conditions.

Materials:

  • 4-fluoro-2-nitrotoluene

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) or Acetonitrile (CH₃CN)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexanes

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-fluoro-2-nitrotoluene (1 equivalent) in CCl₄ or CH₃CN.

  • Add N-bromosuccinimide (1.05 equivalents) and a catalytic amount of AIBN (e.g., 0.02 equivalents) to the flask.

  • Heat the reaction mixture to reflux (for CCl₄) or around 80°C (for CH₃CN) and monitor the reaction progress by TLC or GC-MS.

  • Once the starting material is consumed (typically after a few hours), cool the reaction mixture to room temperature.

  • Filter the mixture to remove the precipitated succinimide and wash the solid with a small amount of the reaction solvent.

  • Combine the filtrate and washings and wash sequentially with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.

Visualizations

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification Start Dissolve 4-fluoro-2-nitrotoluene in solvent Add_Reagents Add NBS and AIBN Start->Add_Reagents Heat Heat to reflux/ 80°C Add_Reagents->Heat Monitor Monitor by TLC/GC-MS Heat->Monitor Cool Cool to RT Monitor->Cool Filter Filter succinimide Cool->Filter Wash Aqueous Washes (NaHCO3, H2O, Brine) Filter->Wash Dry Dry with MgSO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Recrystallization or Column Chromatography Concentrate->Purify Final_Product 2-(Bromomethyl)-4-fluoro- 1-nitrobenzene Purify->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Side_Product_Formation Start 4-fluoro-2-nitrotoluene Desired This compound (Desired Product) Start->Desired + NBS (1 eq.) Radical Initiator Aromatic Aromatic Bromination Products Start->Aromatic Acidic Conditions Unreacted Unreacted Starting Material Start->Unreacted Incomplete Reaction Dibromo 2-(Dibromomethyl)-4-fluoro-1-nitrobenzene (Over-bromination) Desired->Dibromo + NBS (>1 eq.) Prolonged Reaction

Caption: Logical relationships in the formation of side products.

References

Preventing hydrolysis of 2-Fluoro-5-nitrobenzyl bromide during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Fluoro-5-nitrobenzyl bromide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing its hydrolysis during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: Why is 2-Fluoro-5-nitrobenzyl bromide prone to hydrolysis?

A1: 2-Fluoro-5-nitrobenzyl bromide is an activated benzyl halide. The benzylic carbon is susceptible to nucleophilic attack by water, which can be present as a reagent or as a trace impurity in solvents or reagents. This reactivity is enhanced by the electron-withdrawing effects of the nitro and fluoro groups on the benzene ring, which stabilize the transition state of the substitution reaction. The hydrolysis reaction results in the formation of the corresponding 2-fluoro-5-nitrobenzyl alcohol, an undesired byproduct that can complicate purification and reduce the yield of your target molecule.

Q2: What are the primary signs of hydrolysis in my reaction?

A2: The most common indications of hydrolysis include:

  • Reduced yield of the desired product.

  • The presence of an unidentified polar impurity in your crude reaction mixture, often visible on a Thin Layer Chromatography (TLC) plate as a spot with a lower Rf value.

  • Complex proton NMR spectra of the crude product, showing peaks corresponding to 2-fluoro-5-nitrobenzyl alcohol.

  • Difficulty in purifying the desired product due to the presence of the polar alcohol byproduct.

Q3: Which solvents are recommended to minimize hydrolysis?

A3: The choice of solvent is critical in preventing the hydrolysis of 2-Fluoro-5-nitrobenzyl bromide. It is highly recommended to use anhydrous aprotic solvents . These solvents do not have acidic protons and do not participate in hydrogen bonding to the same extent as protic solvents, thus reducing the likelihood of hydrolysis.[1][2] Examples of suitable solvents include:

  • N,N-Dimethylformamide (DMF)

  • Acetonitrile (ACN)

  • Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Acetone

It is crucial to use solvents with a very low water content. Commercially available anhydrous solvents are recommended, or solvents should be freshly dried using appropriate methods.

Q4: What types of bases are suitable for reactions with 2-Fluoro-5-nitrobenzyl bromide?

A4: When a base is required for your reaction, such as in Williamson ether synthesis or N-alkylation, it is important to use a non-aqueous, non-nucleophilic base .[1] Strong aqueous bases like sodium hydroxide or potassium hydroxide will readily hydrolyze the benzyl bromide. Suitable bases include:

  • Potassium carbonate (K₂CO₃)[1][3][4][5]

  • Cesium carbonate (Cs₂CO₃)

  • Sodium hydride (NaH)[4][6]

  • Potassium tert-butoxide (t-BuOK)

These bases are strong enough to deprotonate a variety of nucleophiles (alcohols, amines, etc.) but have low water content and are less likely to directly promote hydrolysis.

Troubleshooting Guides

Issue 1: Low Yield and Presence of a Polar Byproduct

Symptoms:

  • The yield of your desired product is significantly lower than expected.

  • TLC analysis of the crude reaction mixture shows a prominent polar spot, which is suspected to be 2-fluoro-5-nitrobenzyl alcohol.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Presence of water in the reaction Ensure all glassware is oven-dried or flame-dried before use. Use commercially available anhydrous solvents or freshly distill/dry your solvents over an appropriate drying agent. Ensure all starting materials and reagents are anhydrous.
Inappropriate solvent choice Switch to an anhydrous aprotic solvent such as DMF, acetonitrile, or THF.[1][2] Avoid protic solvents like water, methanol, or ethanol.
Use of an aqueous base Replace aqueous bases (e.g., NaOH, KOH solutions) with an anhydrous inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[1][3][4][5] For very sensitive substrates, a stronger, non-nucleophilic base like sodium hydride (NaH) in an anhydrous solvent can be used.[4][6]
Reaction temperature is too high High temperatures can sometimes accelerate hydrolysis. If possible, run the reaction at a lower temperature for a longer period.
Issue 2: Reaction Fails to Go to Completion

Symptoms:

  • TLC analysis shows a significant amount of unreacted starting materials even after an extended reaction time.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Insufficiently strong base The pKa of your nucleophile may require a stronger base for complete deprotonation. If using K₂CO₃, consider switching to a stronger base like NaH or t-BuOK.
Poor solubility of reagents Ensure all reagents are soluble in the chosen solvent system at the reaction temperature. If solubility is an issue, consider a different anhydrous aprotic solvent in which all components are soluble.
Deactivation of the nucleophile The electron-withdrawing groups on 2-Fluoro-5-nitrobenzyl bromide make it a good electrophile, but a weak nucleophile may still react slowly. Consider using a catalyst to enhance the nucleophilicity of your reacting partner. For instance, in Williamson ether synthesis, the addition of a catalytic amount of tetrabutylammonium iodide (TBAI) can improve the reaction rate.
Phase separation of reactants If your reaction involves a solid base and a liquid phase, ensure vigorous stirring to maximize the surface area and facilitate the reaction. In cases of poor mixing, a phase-transfer catalyst may be beneficial.
Issue 3: Formation of Multiple Unidentified Products

Symptoms:

  • The crude reaction mixture shows multiple spots on the TLC plate, making purification difficult.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Side reactions with the solvent Some aprotic solvents, like DMF, can decompose at high temperatures or in the presence of strong bases, leading to side reactions. If you suspect this is occurring, switch to a more inert solvent like acetonitrile or THF.
Over-alkylation If your nucleophile has multiple reactive sites, over-alkylation can occur. Use a controlled stoichiometry of 2-Fluoro-5-nitrobenzyl bromide (e.g., 1.0-1.1 equivalents) and consider running the reaction at a lower temperature to improve selectivity.
Decomposition of 2-Fluoro-5-nitrobenzyl bromide This compound can be sensitive to light and high temperatures. Store it in a cool, dark place and consider running reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition.

Experimental Protocols

Protocol 1: General Procedure for Williamson Ether Synthesis under Anhydrous Conditions

This protocol describes a general method for the O-alkylation of an alcohol with 2-Fluoro-5-nitrobenzyl bromide to minimize hydrolysis.

Materials:

  • Alcohol (1.0 eq)

  • 2-Fluoro-5-nitrobenzyl bromide (1.1 eq)

  • Anhydrous potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas supply

Procedure:

  • Add the alcohol (1.0 eq) and anhydrous DMF to a flame-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.

  • Add anhydrous potassium carbonate (2.0 eq) to the solution.

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2-Fluoro-5-nitrobenzyl bromide (1.1 eq) to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: N-Alkylation using Phase-Transfer Catalysis (PTC)

This protocol is suitable for the N-alkylation of amines or other nucleophiles where the nucleophile or its salt has limited solubility in the organic solvent.[7][8][9]

Materials:

  • Amine/Nucleophile (1.0 eq)

  • 2-Fluoro-5-nitrobenzyl bromide (1.05 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • Tetrabutylammonium bromide (TBAB) (0.1 eq)

  • Toluene

  • Water

Procedure:

  • In a round-bottom flask, dissolve the amine/nucleophile (1.0 eq) and potassium carbonate (3.0 eq) in water.

  • In a separate addition funnel, dissolve 2-Fluoro-5-nitrobenzyl bromide (1.05 eq) and tetrabutylammonium bromide (0.1 eq) in toluene.

  • Add the toluene solution to the aqueous mixture and stir the biphasic mixture vigorously at 50-70 °C.

  • Monitor the reaction progress by TLC analysis of the organic layer.

  • After completion, cool the mixture to room temperature and separate the layers.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Hydrolysis_Prevention_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_troubleshooting Troubleshooting start Start Reaction Setup glassware Oven/Flame-Dried Glassware start->glassware solvent Use Anhydrous Aprotic Solvent (e.g., DMF, ACN, THF) glassware->solvent reagents Ensure Anhydrous Reagents solvent->reagents atmosphere Inert Atmosphere (N2/Ar) reagents->atmosphere add_nucleophile Add Nucleophile & Anhydrous Base (e.g., K2CO3, NaH) atmosphere->add_nucleophile add_benzyl_bromide Add 2-Fluoro-5-nitrobenzyl bromide add_nucleophile->add_benzyl_bromide monitor Monitor Reaction by TLC add_benzyl_bromide->monitor hydrolysis_check Hydrolysis Detected? monitor->hydrolysis_check workup Aqueous Workup & Extraction end Pure Product workup->end hydrolysis_check->workup ptc Consider Phase-Transfer Catalysis (PTC) hydrolysis_check->ptc Yes temp_adjust Adjust Temperature hydrolysis_check->temp_adjust Yes base_change Change Base Strength hydrolysis_check->base_change Yes ptc->monitor temp_adjust->monitor base_change->monitor

Caption: A workflow diagram for preventing hydrolysis of 2-Fluoro-5-nitrobenzyl bromide.

Logical_Relationships cluster_conditions Reaction Conditions cluster_outcomes Outcomes Anhydrous Anhydrous Conditions LowHydrolysis Minimized Hydrolysis Anhydrous->LowHydrolysis Aprotic Aprotic Solvent Aprotic->LowHydrolysis NonNucleophilicBase Non-Nucleophilic Base NonNucleophilicBase->LowHydrolysis LowTemp Lower Temperature FewerByproducts Reduced Side Products LowTemp->FewerByproducts HighYield Increased Product Yield LowHydrolysis->HighYield FewerByproducts->HighYield

Caption: Key factors influencing the prevention of hydrolysis and desired reaction outcomes.

References

Technical Support Center: N-Alkylation with 2-(Bromomethyl)-1-fluoro-4-nitrobenzene (CAS 454-15-9)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing N-alkylation reactions using 2-(Bromomethyl)-1-fluoro-4-nitrobenzene (CAS 454-15-9).

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of 2-(Bromomethyl)-1-fluoro-4-nitrobenzene (CAS 454-15-9) that I should consider for N-alkylation reactions?

2-(Bromomethyl)-1-fluoro-4-nitrobenzene is a solid at room temperature with a melting point of 74-76 °C[1][2]. Its molecular formula is C7H5BrFNO2, and its molecular weight is 234.023 g/mol [3]. The presence of the bromomethyl group makes it an effective alkylating agent. The fluorine and nitro groups on the benzene ring are strong electron-withdrawing groups, which activate the benzylic bromide for nucleophilic substitution.

Q2: I am observing low to no yield in my N-alkylation reaction. What are the potential causes and how can I troubleshoot this?

Low yields in N-alkylation reactions can be attributed to several factors, including poor reactivity of the amine, suboptimal reaction conditions, or reagent degradation[4][5].

Troubleshooting Steps:

  • Increase Reaction Temperature: Gently heating the reaction can increase the rate. However, monitor for byproduct formation, as high temperatures can lead to decomposition[4].

  • Optimize Solvent: Ensure all reactants are fully dissolved. Polar aprotic solvents like DMF or DMSO are often good choices for N-alkylation reactions to improve solubility[6].

  • Select a Stronger Base: A sufficiently strong base is crucial to deprotonate the amine nucleophile. Consider using anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)[6].

  • Verify Reagent Purity: Ensure that your amine, 2-(Bromomethyl)-1-fluoro-4-nitrobenzene, and solvent are pure and dry, as impurities can hinder the reaction[4].

Q3: How can I prevent the common issue of over-alkylation (di- or poly-alkylation) in my reaction?

Over-alkylation is a frequent side reaction because the mono-alkylated product is often more nucleophilic than the starting amine[4][7].

Prevention Strategies:

  • Control Stoichiometry: Using a significant excess of the amine compared to 2-(Bromomethyl)-1-fluoro-4-nitrobenzene can statistically favor mono-alkylation[4].

  • Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise to the reaction mixture helps maintain a low concentration of the electrophile, thereby minimizing the chance of a second alkylation[5][6].

  • Lower Reaction Temperature: Running the reaction at a lower temperature can help to control the rate of the subsequent alkylation steps[4].

  • Use of Protecting Groups: For amines with multiple reactive sites, the most reliable method is to use a protecting group (e.g., Boc-protection) to block one of the sites[6].

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Formation Insufficient reactivity of the amine.Increase the reaction temperature; consider using a more polar solvent like DMF or DMSO to improve solubility.
Inadequate base strength or amount.Use a stronger, anhydrous base like K₂CO₃ or Cs₂CO₃ and ensure at least 1.5-2.0 equivalents are used[6].
Poor solubility of reagents.Switch to a more polar aprotic solvent such as DMF[6].
Formation of Multiple Products (Over-alkylation) The mono-alkylated product is more nucleophilic than the starting amine.Use an excess of the amine relative to the alkylating agent[4]. Add the alkylating agent slowly to the reaction mixture[5][6].
High reaction temperature.Lower the reaction temperature to gain better control over the reaction rate[4].
Reaction Stalls or is Incomplete Reversible reaction equilibrium.Ensure the acid byproduct (HBr) is effectively neutralized by using a sufficient amount of base[6].
Catalyst poisoning (if applicable).Use pure, anhydrous reagents and solvents[6].
Product Decomposition The product or alkylating agent is unstable at the reaction temperature.Lower the reaction temperature and closely monitor the reaction's progress using TLC or LC-MS to stop it upon consumption of the starting material[6].

Experimental Protocols

General Protocol for N-alkylation of a Primary Amine
  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.2 equivalents) and a suitable base (e.g., anhydrous K₂CO₃, 2.0 equivalents) in a dry, polar aprotic solvent (e.g., DMF or acetonitrile).

  • Addition of Alkylating Agent: Dissolve 2-(Bromomethyl)-1-fluoro-4-nitrobenzene (1.0 equivalent) in a minimal amount of the same dry solvent. Add this solution dropwise to the stirring amine solution at room temperature over 30 minutes.

  • Reaction: Stir the reaction mixture at room temperature or heat as necessary (e.g., 50-80 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol for Mono-N-alkylation of Piperazine using a Protecting Group
  • Boc-Protection of Piperazine: React piperazine with di-tert-butyl dicarbonate (Boc₂O) to obtain N-Boc-piperazine.

  • N-Alkylation:

    • In a round-bottom flask, dissolve N-Boc-piperazine (1.1 equivalents) and anhydrous potassium carbonate (K₂CO₃, 2.0 equivalents) in dry DMF.

    • Slowly add a solution of 2-(Bromomethyl)-1-fluoro-4-nitrobenzene (1.0 equivalent) in dry DMF.

    • Stir the mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up and Purification: Follow the work-up and purification steps outlined in the general protocol.

  • Deprotection: Remove the Boc protecting group from the purified product using standard conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the mono-alkylated piperazine.

Visualizations

experimental_workflow General N-Alkylation Workflow reagents Dissolve Amine & Base in Dry Solvent add_alkylating Add CAS 454-15-9 Solution Dropwise reagents->add_alkylating react Stir at RT or Heat (Monitor Progress) add_alkylating->react workup Quench with Water & Extract react->workup purify Column Chromatography workup->purify product Pure N-alkylated Product purify->product

Caption: General workflow for N-alkylation reactions.

troubleshooting_logic Troubleshooting Low Yield start Low Yield? check_solubility Are all reagents soluble? start->check_solubility Yes change_solvent Switch to a more polar aprotic solvent (e.g., DMF) check_solubility->change_solvent No check_temp Is the reaction sluggish at RT? check_solubility->check_temp Yes success Improved Yield change_solvent->success increase_temp Increase temperature gradually check_temp->increase_temp Yes check_base Is the base strong enough? check_temp->check_base No increase_temp->success change_base Use a stronger base (e.g., Cs₂CO₃) check_base->change_base No check_base->success Yes change_base->success

Caption: Decision tree for troubleshooting low reaction yields.

References

Technical Support Center: Troubleshooting Reactions of 2-(Bromomethyl)-4-fluoro-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Bromomethyl)-4-fluoro-1-nitrobenzene. The information is presented in a question-and-answer format to directly address common challenges encountered during nucleophilic substitution reactions, with a focus on overcoming low conversion rates.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am experiencing low conversion in my nucleophilic substitution reaction with this compound. What are the common causes and how can I improve the yield?

Low conversion in reactions involving this compound is a frequent issue. Several factors can contribute to this, primarily related to the reactivity of the starting material, reaction conditions, and the nature of the nucleophile.

Common Causes for Low Conversion:

  • Poor Nucleophilicity: The chosen nucleophile may not be strong enough to efficiently displace the bromide leaving group.

  • Steric Hindrance: Bulky nucleophiles or significant steric hindrance around the benzylic carbon can slow down the reaction rate.

  • Inappropriate Solvent: The solvent plays a crucial role in stabilizing the transition state. An unsuitable solvent can hinder the reaction.

  • Incorrect Base: The choice and stoichiometry of the base are critical for deprotonating the nucleophile (if required) and neutralizing the HBr byproduct. An inappropriate base can lead to side reactions.

  • Low Reaction Temperature or Insufficient Reaction Time: The reaction may require more energy or a longer duration to proceed to completion.

  • Side Reactions: Competing reactions, such as hydrolysis of the benzylic bromide or elimination reactions, can consume the starting material and reduce the yield of the desired product. The presence of an ortho-nitro group can activate the benzylic position, but also potentially participate in intramolecular side reactions under certain conditions.

  • Degradation of Starting Material: this compound can be susceptible to degradation, especially if not stored properly or if subjected to harsh reaction conditions.

Troubleshooting Strategies to Improve Yield:

  • Optimize the Nucleophile and Base:

    • Use a stronger, less sterically hindered nucleophile if possible.

    • Ensure the pKa of the base is appropriate to deprotonate the nucleophile without causing side reactions. Common bases include potassium carbonate (K₂CO₃), triethylamine (Et₃N), and sodium hydride (NaH) for alcohols and thiols.

    • Use an appropriate stoichiometry of the base (typically 1.1 to 2 equivalents).

  • Solvent Selection:

    • For Sₙ2 reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation but not the nucleophile, increasing its reactivity.

  • Temperature and Reaction Time:

    • Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS.

    • Extend the reaction time, ensuring the stability of reactants and products at the chosen temperature.

  • Minimize Side Reactions:

    • Ensure anhydrous conditions to prevent hydrolysis of the benzylic bromide.

    • Use a non-nucleophilic base to avoid competition with the desired nucleophile.

    • Keep the temperature as low as possible while still achieving a reasonable reaction rate to minimize elimination and decomposition.

Q2: I am observing the formation of multiple byproducts in my reaction. What are the likely side reactions and how can I suppress them?

The formation of byproducts is a common challenge. Understanding the potential side reactions is key to mitigating them.

Potential Side Reactions:

  • Hydrolysis: In the presence of water, this compound can hydrolyze to form 2-(hydroxymethyl)-4-fluoro-1-nitrobenzene. This is a significant issue if the reaction is not performed under anhydrous conditions.

  • Elimination (E2/E1): With strongly basic or sterically hindered nucleophiles, an elimination reaction can occur to form a stilbene derivative, though this is generally less common for benzylic halides compared to alkyl halides.

  • Over-alkylation: If the product of the initial substitution is also nucleophilic (e.g., a primary or secondary amine), it can react further with the starting material, leading to di- or poly-substituted products.

  • Ring Substitution (SₙAr): While the benzylic bromide is the more reactive site for Sₙ2 reactions, under certain conditions, nucleophilic aromatic substitution (SₙAr) at the fluorine-bearing carbon could occur, although this is less likely given the high reactivity of the bromomethyl group.

Strategies to Suppress Side Reactions:

  • Anhydrous Conditions: Use oven-dried glassware, anhydrous solvents, and an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

  • Control Stoichiometry: Use a slight excess of the nucleophile (e.g., 1.1-1.2 equivalents) to ensure complete consumption of the starting material and minimize over-alkylation by the product. If over-alkylation is a major issue, a larger excess of the nucleophile may be necessary.

  • Choice of Base: Use a non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) if elimination is a concern.

  • Temperature Control: Running the reaction at the lowest effective temperature can help minimize side reactions which often have higher activation energies than the desired substitution.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow cluster_conditions cluster_reagents Start Low Conversion or Byproduct Formation Analyze Analyze Reaction Mixture (TLC, LC-MS, GC-MS) Start->Analyze CheckPurity Check Starting Material Purity Analyze->CheckPurity OptimizeConditions Optimize Reaction Conditions CheckPurity->OptimizeConditions If Impure: Purify/Use New Batch CheckPurity->OptimizeConditions If Pure ChangeReagents Change Reagents OptimizeConditions->ChangeReagents Temp Adjust Temperature & Time OptimizeConditions->Temp Solvent Change Solvent OptimizeConditions->Solvent Base Optimize Base ChangeReagents->Base Nucleophile Modify Nucleophile ChangeReagents->Nucleophile ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Starting Materials: This compound Nucleophile, Base, Solvent Setup Reaction Setup (Anhydrous, Inert Atmosphere) Start->Setup Execution Stir at Controlled Temperature Setup->Execution Monitor Monitor Progress (TLC, LC-MS) Execution->Monitor Quench Quench Reaction Monitor->Quench Upon Completion Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry and Concentrate Wash->Dry Purify Purify (Column Chromatography) Dry->Purify Final Characterize Final Product (NMR, MS) Purify->Final SN2_Mechanism reagents This compound + Nu⁻ ts [Transition State]‡ reagents->ts Nucleophilic Attack (Backside) products Product + Br⁻ ts->products Leaving Group Departure ReactionFactors cluster_factors Controlling Factors cluster_side_reactions Potential Side Reactions Outcome Desired Product Yield Hydrolysis Hydrolysis Outcome->Hydrolysis Elimination Elimination Outcome->Elimination OverAlkylation Over-alkylation Outcome->OverAlkylation Nucleophile Nucleophile (Strength, Sterics) Nucleophile->Outcome Solvent Solvent (Polarity) Solvent->Outcome Temperature Temperature Temperature->Outcome Base Base (Strength, Stoichiometry) Base->Outcome

Technical Support Center: Managing 2-Fluoro-5-nitrobenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and management of the thermal instability of 2-Fluoro-5-nitrobenzyl bromide.

Frequently Asked Questions (FAQs)

Q1: What is 2-Fluoro-5-nitrobenzyl bromide, and what are its primary applications?

2-Fluoro-5-nitrobenzyl bromide is a benzylic halide commonly used as an alkylating agent in organic synthesis. Its utility lies in its ability to introduce the 2-fluoro-5-nitrobenzyl moiety into a wide range of molecules, which is a valuable building block in the development of pharmaceuticals and other bioactive compounds.

Q2: What are the main hazards associated with 2-Fluoro-5-nitrobenzyl bromide?

The primary hazards are its severe corrosivity to skin and eyes and its potential for thermal instability.[1][2] Thermal decomposition can lead to the release of toxic and irritating gases, including nitrogen oxides (NOx), hydrogen bromide (HBr), and hydrogen fluoride (HF).[1]

Q3: Are there known instances of thermal runaway with similar compounds?

Yes, a violent explosion has been reported during the drying of o-nitrobenzyl bromide, a structurally similar compound.[3] Studies on nitrobenzyl halides have shown that bromide derivatives are generally less thermally stable than their chloride counterparts.[3] This underscores the critical need for strict temperature control when handling any nitrobenzyl bromide, including 2-Fluoro-5-nitrobenzyl bromide.

Q4: What are the recommended storage conditions for 2-Fluoro-5-nitrobenzyl bromide?

To ensure its stability and minimize the risk of decomposition, 2-Fluoro-5-nitrobenzyl bromide should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[4] It should be protected from heat, sparks, open flames, and direct sunlight.[4] The compound is also noted to be light-sensitive and moisture-sensitive. For long-term storage, maintaining a temperature between 2-8°C is recommended.[5]

Q5: What materials are incompatible with 2-Fluoro-5-nitrobenzyl bromide?

This compound is incompatible with strong oxidizing agents, strong acids, bases, alcohols, and amines.[4][6] Contact with these substances should be strictly avoided to prevent vigorous and potentially hazardous reactions.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Reaction turning dark or producing excessive gas. Thermal decomposition of the reagent.Immediately cool the reaction vessel in an ice bath. Ensure the reaction temperature is maintained at or below the recommended level. Consider adding the reagent in smaller portions to better control the reaction exotherm.
Low yield in alkylation reaction. Decomposition of the reagent before or during the reaction. Poor nucleophilicity of the substrate.Ensure the reagent is fresh and has been stored correctly. Use a freshly opened bottle if possible. For weakly nucleophilic substrates, consider using a stronger, non-nucleophilic base and an appropriate solvent to facilitate the reaction at a lower, safer temperature.
Inconsistent reaction outcomes. Variable quality or degradation of the starting material.Always use high-purity 2-Fluoro-5-nitrobenzyl bromide. If the purity is in doubt, it can be recrystallized from a suitable solvent like ligroin, although this should be done with extreme caution due to its thermal sensitivity.[7]
Formation of multiple byproducts. Side reactions due to excessive heat or prolonged reaction times. Reaction with solvent or impurities.Optimize the reaction temperature and time. Use a high-purity, dry solvent. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.

Data Presentation

Table 1: Physical and Safety Data for 2-Fluoro-5-nitrobenzyl bromide and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Key Hazards
2-Fluoro-5-nitrobenzyl bromideC₇H₅BrFNO₂234.0257-60Corrosive, Lachrymator, Thermally Unstable
o-Nitrobenzyl bromideC₇H₆BrNO₂216.0346-48Corrosive, Lachrymator, Known to be explosive upon heating
p-Nitrobenzyl bromideC₇H₆BrNO₂216.0398-100Corrosive, Lachrymator, Thermally Sensitive

Data compiled from various chemical supplier safety data sheets.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of an Amine with Temperature Control

This protocol outlines a general method for the N-alkylation of a primary or secondary amine using 2-Fluoro-5-nitrobenzyl bromide, with a strong emphasis on temperature control to mitigate the risk of thermal decomposition.

Materials:

  • Primary or secondary amine

  • 2-Fluoro-5-nitrobenzyl bromide

  • Anhydrous potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base

  • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile

  • Ice bath

  • Magnetic stirrer and stir bar

  • Thermometer or temperature probe

  • Standard glassware for organic synthesis under an inert atmosphere

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen or argon inlet.

  • To the flask, add the amine (1.0 equivalent) and the anhydrous base (1.5-2.0 equivalents).

  • Add the anhydrous solvent (e.g., DMF) and stir the mixture at room temperature for 15-20 minutes to ensure complete dissolution or suspension of the amine and base.

  • Cool the reaction mixture to 0°C using an ice bath.

  • In a separate flask, dissolve 2-Fluoro-5-nitrobenzyl bromide (1.05 equivalents) in a minimal amount of the same anhydrous solvent.

  • Slowly add the solution of 2-Fluoro-5-nitrobenzyl bromide to the cooled, stirring reaction mixture dropwise over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5°C.

  • After the addition is complete, allow the reaction to stir at 0-5°C and monitor its progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench it by the slow addition of cold water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature (<30°C).

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for S-Alkylation of a Thiol with Temperature Control

This protocol provides a general method for the S-alkylation of a thiol using 2-Fluoro-5-nitrobenzyl bromide, incorporating necessary precautions for managing its thermal instability.

Materials:

  • Thiol

  • 2-Fluoro-5-nitrobenzyl bromide

  • Anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH)

  • Anhydrous tetrahydrofuran (THF) or DMF

  • Ice bath

  • Magnetic stirrer and stir bar

  • Thermometer or temperature probe

  • Standard glassware for organic synthesis under an inert atmosphere

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen or argon inlet.

  • If using K₂CO₃, add the thiol (1.0 equivalent) and K₂CO₃ (1.5-2.0 equivalents) to the flask, followed by the anhydrous solvent.

  • If using NaH, suspend NaH (1.1 equivalents) in the anhydrous solvent and cool to 0°C. Slowly add a solution of the thiol (1.0 equivalent) in the same solvent.

  • Cool the reaction mixture to 0°C using an ice bath.

  • In a separate flask, dissolve 2-Fluoro-5-nitrobenzyl bromide (1.05 equivalents) in a minimal amount of the same anhydrous solvent.

  • Slowly add the solution of 2-Fluoro-5-nitrobenzyl bromide to the cooled, stirring reaction mixture dropwise, maintaining the internal temperature at or below 5°C.

  • After the addition, allow the reaction to stir at 0-5°C and monitor by TLC.

  • Upon completion, carefully quench the reaction with cold saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent.

  • Wash the organic extracts, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure at a low temperature.

  • Purify the product by column chromatography.

Mandatory Visualizations

Reaction Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Workup & Purification prep_reagents Prepare Amine/Thiol and Base in Solvent cool Cool to 0°C prep_reagents->cool add_reagent Slowly Add 2-Fluoro-5-nitrobenzyl bromide Solution cool->add_reagent react Stir at 0-5°C Monitor by TLC add_reagent->react quench Quench Reaction react->quench extract Extract Product quench->extract purify Purify by Chromatography extract->purify

Caption: General experimental workflow for the alkylation reaction.

SN2 Reaction Pathway with an Amine Nucleophile

References

How to avoid poly-alkylation with 2-(Bromomethyl)-4-fluoro-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-(Bromomethyl)-4-fluoro-1-nitrobenzene. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their use of this reagent, with a particular focus on avoiding poly-alkylation.

Frequently Asked Questions (FAQs)

Q1: What is the primary reactive site of this compound?

The primary reactive site is the benzylic bromide at the methyl group. This site is highly susceptible to nucleophilic attack (S_N2 reaction) due to the stability of the resulting transition state, which is benzylic in nature. The electron-withdrawing nitro and fluoro groups on the aromatic ring further enhance the electrophilicity of the benzylic carbon.

Q2: Under what conditions does poly-alkylation typically occur with this reagent?

Poly-alkylation is a common side reaction when the nucleophile has multiple reactive sites (e.g., primary and secondary amines, dithiols, or molecules with multiple acidic protons). It can also occur if the mono-alkylated product is more nucleophilic than the starting nucleophile. Conditions that favor poly-alkylation include using a stoichiometric excess of the alkylating agent, higher reaction temperatures, and prolonged reaction times.

Q3: How can I favor mono-alkylation?

Several strategies can be employed to favor mono-alkylation:

  • Stoichiometric Control: Use a molar excess of the nucleophile relative to this compound. This statistically favors the reaction of the electrophile with an unreacted nucleophile molecule.

  • Slow Addition: Add the alkylating agent slowly to a solution of the nucleophile. This maintains a low concentration of the electrophile throughout the reaction, reducing the likelihood of a second alkylation on the already-modified nucleophile.

  • Low Temperature: Running the reaction at lower temperatures can help to control the reaction rate and improve selectivity.

  • Choice of Base and Solvent: The choice of base and solvent can influence the nucleophilicity of the substrate and the reaction kinetics. Weaker bases and polar aprotic solvents are often good starting points.

Troubleshooting Guide: Poly-alkylation

This guide provides a systematic approach to troubleshooting and minimizing the formation of poly-alkylated byproducts.

Problem: Significant formation of di- or poly-alkylated products observed by TLC, LC-MS, or NMR.

G cluster_start cluster_stoichiometry Stoichiometric Control cluster_conditions Reaction Conditions cluster_base Base Selection cluster_end start Start: Poly-alkylation Observed s1 Is the ratio of Nucleophile: Alkylating Agent > 1:1? start->s1 s2 Increase ratio of Nucleophile to 3:1 or higher s1->s2 No c1 Was the reaction run at elevated temperature? s1->c1 Yes s3 Use slow addition of Alkylating Agent s2->s3 end Re-run Experiment & Analyze s3->end c2 Lower reaction temperature to 0°C or below c1->c2 Yes b1 Is a strong base being used (e.g., NaH, LDA)? c1->b1 No c3 Screen alternative solvents (e.g., ACN, THF) c2->c3 c3->end b2 Switch to a weaker, non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) b1->b2 Yes b1->end No b2->end

Table 1: Troubleshooting Strategies for Poly-alkylation
Observation Potential Cause Recommended Solution Rationale
High proportion of di-substituted product Molar ratio of alkylating agent to nucleophile is too high.Increase the molar excess of the nucleophile (e.g., from 1.1 eq. to 3-5 eq.).Statistically favors the reaction of the alkylating agent with an unreacted nucleophile.[1]
Reaction is too fast and uncontrollable High reaction temperature.Lower the reaction temperature. Start at 0 °C and consider going down to -78 °C.Reduces the reaction rate, allowing for better kinetic control and selectivity.[2][3][4]
Multiple products, including decomposition Inappropriate solvent or base.Screen a variety of polar aprotic solvents (e.g., DMF, acetonitrile, THF).[5] If applicable, use a weaker, non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃).[6][7]The solvent can affect nucleophilicity and the solubility of intermediates. A strong base might cause side reactions.
Poly-alkylation still observed with excess nucleophile High local concentration of the alkylating agent.Use a syringe pump to add the alkylating agent slowly over several hours.Maintains a low, steady concentration of the electrophile, minimizing the chance of a second alkylation.

Experimental Protocols

Protocol 1: General Procedure for Mono-N-Alkylation of a Primary Amine

This protocol provides a starting point for the selective mono-alkylation of a primary amine with this compound.

Materials:

  • Primary amine

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (ACN), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Syringe pump (optional, but recommended)

  • Standard workup and purification equipment

Procedure:

  • To a round-bottom flask, add the primary amine (3.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous acetonitrile to create a stirrable suspension.

  • Cool the mixture to 0 °C in an ice bath.

  • Dissolve this compound (1.0 eq) in a minimal amount of anhydrous acetonitrile.

  • Slowly add the solution of the alkylating agent to the stirred amine suspension over 1-2 hours. For best results, use a syringe pump.

  • Allow the reaction to stir at 0 °C for 2-4 hours, then let it warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the mono-alkylated product.

Visualization of Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification p1 Combine Nucleophile (3 eq) and Base (K₂CO₃, 2 eq) in anhydrous ACN p2 Cool mixture to 0°C p1->p2 r2 Slowly add Alkylating Agent solution to the reaction mixture p2->r2 r1 Dissolve Alkylating Agent (1 eq) in minimal anhydrous ACN r1->r2 r3 Stir at 0°C, then warm to RT and stir overnight r2->r3 r4 Monitor reaction by TLC/LC-MS r3->r4 w1 Filter to remove base r4->w1 Reaction Complete w2 Concentrate filtrate w1->w2 w3 Purify by column chromatography w2->w3 w4 Isolate mono-alkylated product w3->w4

Data Presentation

The following tables summarize hypothetical, yet representative, data for the alkylation of aniline with this compound under various conditions.

Table 2: Effect of Stoichiometry on Product Distribution

Conditions: Aniline, K₂CO₃ (2.0 eq), DMF, 25°C, 12h.

Aniline (eq.) Alkylating Agent (eq.) Yield of Mono-alkylated Product (%) Yield of Di-alkylated Product (%)
1.11.06530
2.01.08015
3.01.092<5
5.01.0>95Not Detected
Table 3: Effect of Temperature on Product Distribution

Conditions: Aniline (3.0 eq), Alkylating Agent (1.0 eq), K₂CO₃ (2.0 eq), DMF, 12h.

Temperature (°C) Yield of Mono-alkylated Product (%) Yield of Di-alkylated Product (%)
807520
2592<5
094<2
-2090 (slower reaction)Not Detected

References

Safe handling and quenching procedures for 2-Fluoro-5-nitrobenzyl bromide reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Fluoro-5-nitrobenzyl bromide. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with 2-Fluoro-5-nitrobenzyl bromide?

A1: 2-Fluoro-5-nitrobenzyl bromide is a hazardous chemical that requires careful handling. The primary hazards include:

  • Corrosive Effects: It can cause severe skin burns and eye damage upon contact.[1][2][3]

  • Lachrymator: The vapors are irritating to the eyes and mucous membranes, causing tearing.

  • Inhalation Hazard: Inhalation of dust or vapors may cause respiratory irritation.[2][3][4]

  • Reactivity: It is sensitive to light and moisture and may decompose under certain conditions. It is incompatible with strong bases, amines, and oxidizing agents.

Q2: What are the appropriate storage conditions for 2-Fluoro-5-nitrobenzyl bromide?

A2: To ensure stability and safety, store 2-Fluoro-5-nitrobenzyl bromide in a tightly sealed container in a cool, dry, and dark place.[1] Storage under an inert atmosphere (e.g., argon or nitrogen) is also recommended.[1]

Q3: What personal protective equipment (PPE) should be worn when handling this compound?

A3: A comprehensive set of PPE is crucial when working with 2-Fluoro-5-nitrobenzyl bromide. This includes:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A lab coat and, if a significant exposure risk exists, chemical-resistant overalls.

  • Respiratory Protection: Work should be conducted in a well-ventilated fume hood. If the risk of inhaling dust or vapors is high, a respirator may be necessary.

Troubleshooting Guides

Issue 1: The reaction is not proceeding to completion.

Possible Cause:

  • Degradation of 2-Fluoro-5-nitrobenzyl bromide due to improper storage or handling.

  • Presence of moisture in the reaction solvent or on glassware.

  • Insufficient reaction temperature or time.

Troubleshooting Steps:

  • Verify Reagent Quality: Ensure the 2-Fluoro-5-nitrobenzyl bromide has been stored correctly. If in doubt, use a fresh batch.

  • Ensure Anhydrous Conditions: Dry all glassware thoroughly in an oven before use. Use anhydrous solvents for the reaction.

  • Optimize Reaction Conditions: Gradually increase the reaction temperature and monitor the progress by a suitable analytical technique (e.g., TLC, LC-MS). Extend the reaction time if necessary.

Issue 2: An unexpected color change or vigorous reaction is observed during the reaction or workup.

Possible Cause:

  • Decomposition of 2-Fluoro-5-nitrobenzyl bromide.

  • Exothermic reaction with a nucleophile or quenching agent.

  • Side reactions due to the presence of impurities.

Troubleshooting Steps:

  • Immediate Cooling: If the reaction becomes unexpectedly vigorous, immediately cool the reaction vessel using an ice bath.

  • Controlled Addition: When adding reagents, especially nucleophiles or quenching solutions, do so slowly and in a controlled manner while monitoring the temperature.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere to prevent oxidation or reaction with atmospheric moisture.

Safe Quenching Procedures

Quenching is a critical step to neutralize any unreacted 2-Fluoro-5-nitrobenzyl bromide and ensure safe handling of the reaction mixture. Due to its reactivity, quenching can be exothermic and must be performed with caution.

Quantitative Data for Quenching Agents
Quenching AgentConcentrationKey Considerations
Saturated Sodium Bicarbonate (NaHCO₃) Solution ~8% (w/v)Mild base, neutralizes acidic byproducts (HBr). Gas evolution (CO₂) will occur.
1 M Sodium Hydroxide (NaOH) Solution 1 MStrong base, rapid reaction. Highly exothermic, requires careful temperature control.
10% Aqueous Ammonia (NH₃) Solution 10% (v/v)Reacts to form a quaternary ammonium salt. The reaction can be exothermic.
Triethylamine (Et₃N) in an organic solvent 1.5 equivalentsForms a water-soluble benzyltriethylammonium bromide salt, facilitating removal during aqueous workup.[1]
Detailed Experimental Protocol for Quenching

This protocol outlines a general and safe procedure for quenching a reaction mixture containing excess 2-Fluoro-5-nitrobenzyl bromide using a saturated sodium bicarbonate solution.

Materials:

  • Reaction mixture containing 2-Fluoro-5-nitrobenzyl bromide.

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Ice bath.

  • Separatory funnel.

  • Appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane).

  • Deionized water.

  • Brine (saturated NaCl solution).

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

Procedure:

  • Cool the Reaction Mixture: Before quenching, cool the reaction flask to 0 °C using an ice bath. This is crucial to control any potential exotherm.

  • Slow Addition of Quenching Agent: Slowly add the saturated sodium bicarbonate solution dropwise to the cooled and stirred reaction mixture. Be aware of initial gas evolution (CO₂).

  • Monitor Temperature: Continuously monitor the internal temperature of the reaction mixture. If the temperature rises significantly, pause the addition and allow the mixture to cool before proceeding.

  • Complete the Quench: Continue adding the bicarbonate solution until no more gas evolution is observed and the pH of the aqueous layer is basic (check with pH paper).

  • Extraction: Transfer the quenched mixture to a separatory funnel. If the reaction was performed in a water-miscible solvent, add an appropriate immiscible organic solvent for extraction.

  • Wash the Organic Layer:

    • Separate the organic layer.

    • Wash the organic layer sequentially with deionized water and then with brine.

  • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Visualizations

Logical Workflow for Troubleshooting Incomplete Reactions

G start Reaction Incomplete check_reagent Verify Quality of 2-Fluoro-5-nitrobenzyl bromide start->check_reagent check_conditions Ensure Anhydrous Reaction Conditions check_reagent->check_conditions Good use_fresh Use Fresh Reagent check_reagent->use_fresh Degraded optimize_params Optimize Reaction Parameters (Temp/Time) check_conditions->optimize_params Dry dry_glassware Oven-Dry Glassware, Use Anhydrous Solvent check_conditions->dry_glassware Moisture Suspected increase_temp Gradually Increase Temperature optimize_params->increase_temp extend_time Extend Reaction Time optimize_params->extend_time use_fresh->check_conditions dry_glassware->optimize_params monitor Monitor by TLC/LC-MS increase_temp->monitor extend_time->monitor end Reaction Complete monitor->end

Caption: Troubleshooting workflow for incomplete reactions.

Quenching and Workup Experimental Workflow

G start End of Reaction cool Cool Reaction to 0 °C (Ice Bath) start->cool quench Slowly Add Saturated NaHCO₃ Solution cool->quench extract Extract with Organic Solvent quench->extract wash_water Wash with Water extract->wash_water wash_brine Wash with Brine wash_water->wash_brine dry Dry with Na₂SO₄ or MgSO₄ wash_brine->dry concentrate Concentrate in vacuo dry->concentrate product Crude Product concentrate->product

Caption: Standard quenching and workup procedure.

References

Technical Support Center: Scaling Up the Synthesis of 2-(Bromomethyl)-4-fluoro-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the scaled-up synthesis of 2-(Bromomethyl)-4-fluoro-1-nitrobenzene. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during laboratory and pilot-scale production.

Synthesis Overview

The synthesis of this compound is typically achieved through a free-radical bromination of the benzylic methyl group of 4-fluoro-2-methyl-1-nitrobenzene. This reaction is commonly carried out using N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or under photochemical conditions.

Experimental Protocols

Protocol 1: Batch Synthesis (100 g scale)

This protocol details a standard batch procedure for the synthesis of this compound.

Materials:

  • 4-fluoro-2-methyl-1-nitrobenzene (100 g, 0.645 mol)

  • N-bromosuccinimide (NBS) (120 g, 0.677 mol, 1.05 equiv)

  • Azobisisobutyronitrile (AIBN) (2.1 g, 0.0129 mol, 0.02 equiv)

  • Acetonitrile (1 L)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Heptane or Hexane (for recrystallization)

Equipment:

  • 2 L three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Heating mantle with temperature controller

  • Addition funnel

  • Buchner funnel and filter flask

Procedure:

  • Reaction Setup: In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, charge 4-fluoro-2-methyl-1-nitrobenzene (100 g) and acetonitrile (1 L).

  • Reagent Addition: Add N-bromosuccinimide (120 g) to the stirred solution.

  • Initiation: Add AIBN (2.1 g) to the mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-82°C) under a nitrogen atmosphere. Monitor the reaction progress by TLC or HPLC every hour. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate.

  • Filtration: Filter the mixture through a Buchner funnel to remove the succinimide. Wash the filter cake with a small amount of cold acetonitrile.

  • Quenching: Transfer the filtrate to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 500 mL) to remove any remaining succinimide and HBr, followed by brine (500 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system, such as heptane or a mixture of ethyl acetate and hexane, to yield pure this compound.

Protocol 2: Continuous Flow Synthesis

For larger scale and improved safety, a continuous flow setup can be employed. This method offers better control over reaction parameters and minimizes the accumulation of hazardous reagents.[1][2]

(Note: Specific equipment and setup for continuous flow synthesis can vary. The following is a general guideline.)

General Parameters:

  • Reagents: A solution of 4-fluoro-2-methyl-1-nitrobenzene and NBS (1.05 equivalents) in acetonitrile (0.5 M).[2]

  • Reactor: A photochemical flow reactor with FEP tubing irradiated by a compact fluorescent lamp (CFL).[1]

  • Temperature: 40-60°C.[2]

  • Flow Rate: Adjusted to achieve sufficient residence time for complete conversion, typically determined through optimization experiments.

  • Work-up: The output from the reactor is collected and can be worked up in a similar manner to the batch process (quenching, extraction, and purification).

Data Presentation

Table 1: Typical Reaction Parameters for Batch Synthesis

ParameterValueNotes
Scale100 g
SolventAcetonitrileSafer alternative to chlorinated solvents.[1]
Brominating AgentN-Bromosuccinimide (NBS)1.05 - 1.1 equivalents
Radical InitiatorAIBN0.02 equivalents
Temperature80-82°C (Reflux)
Reaction Time2-4 hoursMonitor by TLC/HPLC
Typical Yield80-90%After purification

Table 2: Comparison of Synthesis Methods

FeatureBatch SynthesisContinuous Flow Synthesis
Scalability ModerateHigh
Safety GoodExcellent (smaller reaction volume at any given time)
Heat Transfer Can be challenging on a large scaleExcellent
Reaction Control GoodPrecise control over parameters
Throughput LowerHigher for large quantities[2]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Reaction - Inactive radical initiator.- Insufficient temperature.- Poor quality NBS.- Use fresh AIBN or benzoyl peroxide.- Ensure the reaction reaches and maintains reflux temperature.- Recrystallize NBS from water if it appears discolored.
Formation of Dibrominated Byproduct - Excess NBS.- Prolonged reaction time.- Use a slight excess of NBS (1.05 equiv).- Carefully monitor the reaction and stop it once the starting material is consumed.- Consider a reductive workup with a reagent like diethyl phosphite to convert the dibromide back to the monobromide.
Incomplete Reaction - Insufficient initiator.- Short reaction time.- Add a small additional portion of the initiator if the reaction stalls.- Extend the reaction time, continuing to monitor progress.
Difficult Purification - Presence of colored impurities.- Oily product that is difficult to crystallize.- Treat the crude product with activated carbon before recrystallization.- Try different solvent systems for recrystallization (e.g., heptane, hexane/ethyl acetate).- For stubborn impurities, column chromatography may be necessary for smaller scales.
Succinimide Removal Issues - Incomplete precipitation.- Succinimide dissolving during washing.- Ensure the reaction mixture is cooled sufficiently before filtration.- Use cold solvent for washing the filter cake.- The aqueous bicarbonate wash is crucial for removing dissolved succinimide.

Frequently Asked Questions (FAQs)

Q1: What is the primary safety concern when scaling up this synthesis?

A1: The primary safety concerns are the exothermic nature of the radical bromination, which can lead to a runaway reaction if not properly controlled, and the lachrymatory (tear-inducing) and toxic nature of the benzyl bromide product. Proper temperature control, efficient stirring, and performing the reaction in a well-ventilated fume hood are essential.

Q2: Can I use a different solvent instead of acetonitrile?

A2: While carbon tetrachloride has been traditionally used, it is highly toxic and environmentally harmful. Acetonitrile is a safer and effective alternative.[1] Other non-polar aprotic solvents that are inert to the reaction conditions could be investigated, but acetonitrile has been shown to perform well in similar systems.[2]

Q3: How can I monitor the reaction progress effectively?

A3: Thin-Layer Chromatography (TLC) is a simple and effective method. Use a non-polar eluent system (e.g., 9:1 hexane:ethyl acetate). The product will have a different Rf value than the starting material. High-Performance Liquid Chromatography (HPLC) can provide more quantitative monitoring.

Q4: What is the white solid that precipitates during the reaction and work-up?

A4: The white solid is succinimide, the byproduct of the reaction with NBS. Most of it will precipitate upon cooling and can be removed by filtration.

Q5: My final product is an oil and won't crystallize. What should I do?

A5: If the product is an oil, it may be due to impurities. Try purifying a small sample by column chromatography to see if a pure, solid product can be obtained. If so, optimizing the reaction and work-up to minimize impurities is necessary. Seeding the oil with a previously obtained crystal of the pure product can also induce crystallization.

Mandatory Visualizations

Synthesis_Pathway 4-fluoro-2-methyl-1-nitrobenzene 4-fluoro-2-methyl-1-nitrobenzene This compound This compound 4-fluoro-2-methyl-1-nitrobenzene->this compound NBS, AIBN Acetonitrile, Reflux Succinimide Succinimide

Caption: Synthesis pathway for this compound.

Experimental_Workflow A Reaction Setup (Starting Material, Solvent) B Reagent Addition (NBS, AIBN) A->B C Reflux (2-4 hours) B->C D Cooling & Filtration (Remove Succinimide) C->D E Aqueous Work-up (Quenching & Extraction) D->E F Drying & Concentration E->F G Purification (Recrystallization) F->G H Pure Product G->H

Caption: Experimental workflow for the batch synthesis.

Troubleshooting_Logic Start Low Yield Check_Reaction Incomplete Reaction? Start->Check_Reaction Check_Byproducts Side Products Formed? Check_Reaction->Check_Byproducts No Solution1 Extend Reaction Time Add More Initiator Check_Reaction->Solution1 Yes Solution2 Optimize NBS Stoichiometry Reductive Work-up Check_Byproducts->Solution2 Yes Solution3 Improve Purification (e.g., Recrystallization) Check_Byproducts->Solution3 No

Caption: Troubleshooting logic for low yield issues.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Purity Determination of 2-(Bromomethyl)-4-fluoro-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for starting materials and intermediates like 2-(Bromomethyl)-4-fluoro-1-nitrobenzene is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of the principal analytical methods for purity assessment of this compound, supported by representative experimental data and detailed protocols.

Comparison of Key Analytical Methods

The primary techniques for analyzing the purity of semi-volatile, UV-active organic molecules such as this compound include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR). Each method offers distinct advantages and is suited for different analytical objectives.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Quantitative NMR (qNMR)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in a gaseous mobile phase based on boiling point and polarity.Quantification based on the direct proportionality between the integral of an NMR signal and the number of atomic nuclei.[1][2]
Sample Volatility Suitable for non-volatile and thermally labile compounds.[3][4]Requires analytes to be volatile and thermally stable.[3][5]Not dependent on volatility, but requires the sample to be soluble in a suitable deuterated solvent.[2]
Sensitivity High sensitivity, particularly with UV or MS detectors.[3]Generally offers very high sensitivity, especially with an Electron Capture Detector (ECD) for halogenated compounds or a Flame Ionization Detector (FID).[5]Typically lower sensitivity compared to chromatographic methods.[1]
Resolution Excellent resolution for complex mixtures, dependent on column and mobile phase selection.[3]Capillary GC columns provide very high resolution for complex mixtures of volatile compounds.[6]Dependent on spectral dispersion; overlapping peaks can be challenging.
Quantification Requires a reference standard for the analyte and each impurity for accurate quantification.Requires a reference standard for the analyte and each impurity for accurate quantification.Can provide a direct, absolute purity measurement against a certified internal standard, without needing a standard of the analyte itself.[1]
Structural Info Limited to UV spectrum unless coupled with a mass spectrometer (LC-MS).Definitive structural information when coupled with a mass spectrometer (GC-MS).[3]Provides detailed structural information, aiding in impurity identification.

Quantitative Data Summary

The following tables present representative validation data for hypothetical HPLC and GC methods tailored for the analysis of this compound, based on performance characteristics observed for similar halogenated nitroaromatic compounds.[7][8]

Table 1: HPLC Method Validation Parameters (Representative Data) [7][8]

Validation ParameterPerformance Metric
Linearity (r²)> 0.999
Accuracy (% Recovery)98.0 - 102.0%
Precision (%RSD)< 2.0%
Limit of Detection (LOD)~0.05 µg/mL
Limit of Quantitation (LOQ)~0.15 µg/mL

Table 2: GC Method Validation Parameters (Representative Data) [3][7]

Validation ParameterPerformance Metric
Linearity (r²)> 0.998
Accuracy (% Recovery)97.0 - 103.0%
Precision (%RSD)< 3.0%
Limit of Detection (LOD)~0.1 µg/mL
Limit of Quantitation (LOQ)~0.3 µg/mL

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar compounds and should be validated for the specific application.[3][7][9]

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This method is designed to separate the main component from potential impurities arising from the synthesis, such as starting materials or over-brominated species.

  • Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile and Water.

    • Solvent A: Water

    • Solvent B: Acetonitrile

    • Gradient: 0-20 min, 50-90% B; 20-25 min, 90% B; 25-26 min, 90-50% B; 26-30 min, 50% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Dilute further with acetonitrile to a final concentration of 0.1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Gas Chromatography (GC-FID) Protocol

This method is suitable for assessing volatile impurities and assumes the thermal stability of this compound.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Final Hold: Hold at 280 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Injection Volume: 1 µL (with a split ratio of 50:1).

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable solvent like dichloromethane or ethyl acetate.

Quantitative NMR (¹H-qNMR) Protocol

qNMR can be used for the direct determination of absolute purity without the need for a specific reference standard of the analyte.[10][11]

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with known purity (e.g., maleic anhydride, dimethyl sulfone) that has a singlet peak in a region that does not overlap with the analyte signals.

  • Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., Chloroform-d, DMSO-d6).

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of the this compound sample into an NMR tube.

    • Accurately weigh about 5-10 mg of the internal standard into the same NMR tube.

    • Add a precise volume (e.g., 0.75 mL) of the deuterated solvent.

    • Ensure complete dissolution by gentle vortexing.

  • Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds to ensure full relaxation).

    • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 8-16 scans).

  • Data Processing:

    • Apply appropriate phasing and baseline correction.

    • Integrate a well-resolved, characteristic signal of the analyte and a signal from the internal standard.

    • Calculate the purity using the standard qNMR equation, accounting for the molar masses, number of protons in each integrated signal, and the weights of the sample and internal standard.[11]

Mandatory Visualizations

The following diagrams illustrate the logical workflows for selecting an analytical method and the general process of purity analysis.

Analytical_Method_Selection start Start: Purity Analysis of This compound volatile_check Is the compound and its expected impurities volatile and thermally stable? start->volatile_check gc_path GC or GC-MS volatile_check->gc_path Yes hplc_path HPLC or LC-MS volatile_check->hplc_path No qnmr_check Is an absolute purity value required without a specific analyte reference standard? gc_path->qnmr_check hplc_path->qnmr_check qnmr_path qNMR qnmr_check->qnmr_path Yes routine_qc Routine QC/ Impurity Profiling qnmr_check->routine_qc No qnmr_path->routine_qc

Caption: Decision tree for selecting a suitable analytical method.

Purity_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting weigh Accurate Weighing of Sample & Standard dissolve Dissolution in Appropriate Solvent weigh->dissolve method_dev Method Development & Optimization dissolve->method_dev validation Method Validation (ICH Guidelines) method_dev->validation analysis Sample Analysis (HPLC / GC / qNMR) validation->analysis integration Peak Integration & Signal Processing analysis->integration calculation Purity Calculation integration->calculation report Generate Report & Certificate of Analysis calculation->report

Caption: General workflow for analytical method validation and purity determination.

References

Validating the Structure of 2-Fluoro-5-nitrobenzyl Bromide Derivatives by NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in organic chemistry for the structural elucidation and purity assessment of synthetic compounds. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectral data for 2-Fluoro-5-nitrobenzyl bromide, a key building block in medicinal chemistry, alongside common alternative benzylic bromides. By presenting predicted and experimental data, this document serves as a practical reference for validating the structure of this and related derivatives.

Comparative NMR Data Analysis

The chemical shifts (δ) in NMR are highly sensitive to the electronic environment of the nuclei. The introduction of electron-withdrawing groups, such as a nitro group (-NO₂) and a fluorine atom (-F), on the aromatic ring of benzyl bromide significantly influences the chemical shifts of the aromatic and benzylic protons and carbons. The following tables summarize the predicted ¹H and ¹³C NMR data for 2-Fluoro-5-nitrobenzyl bromide and the experimental data for several alternative benzyl bromides.

Table 1: ¹H NMR Spectral Data Comparison (Predicted and Experimental, CDCl₃)

CompoundAr-H (ppm)CH₂Br (ppm)
2-Fluoro-5-nitrobenzyl bromide (Predicted)8.35 (dd, J=5.9, 2.7 Hz, 1H, H-6), 8.21 (ddd, J=9.0, 4.3, 2.7 Hz, 1H, H-4), 7.25 (dd, J=9.0, 3.8 Hz, 1H, H-3)4.59 (s, 2H)
Benzyl bromide7.25 - 7.45 (m, 5H)4.50 (s, 2H)
2-Fluorobenzyl bromide6.95 - 7.45 (m, 4H)4.55 (s, 2H)
4-Nitrobenzyl bromide8.19 (d, J=8.7 Hz, 2H), 7.52 (d, J=8.7 Hz, 2H)4.68 (s, 2H)
2-Bromobenzyl bromide7.15 - 7.65 (m, 4H)4.65 (s, 2H)

Table 2: ¹³C NMR Spectral Data Comparison (Predicted and Experimental, CDCl₃)

CompoundC-Br (ppm)C-CH₂Br (ppm)C-F (ppm)C-NO₂ (ppm)Other Ar-C (ppm)CH₂Br (ppm)
2-Fluoro-5-nitrobenzyl bromide (Predicted)-134.1 (d, J=7.0 Hz)162.9 (d, J=254.0 Hz)147.5126.3 (d, J=9.5 Hz), 125.1 (d, J=24.0 Hz), 115.8 (d, J=22.0 Hz)31.8 (d, J=5.0 Hz)
Benzyl bromide-137.8--128.6, 128.9, 129.133.7
2-Fluorobenzyl bromide-124.9 (d, J=14.0 Hz)161.4 (d, J=247.0 Hz)-130.8 (d, J=8.0 Hz), 129.2 (d, J=4.0 Hz), 124.4 (d, J=3.0 Hz), 115.5 (d, J=21.0 Hz)27.1 (d, J=3.0 Hz)
4-Nitrobenzyl bromide-145.2-147.5129.5, 123.931.9
2-Bromobenzyl bromide122.9136.5--132.9, 130.8, 129.5, 127.732.5

Note: Predicted data for 2-Fluoro-5-nitrobenzyl bromide was generated using publicly available NMR prediction software. Experimental data for other compounds are sourced from publicly available spectral databases.

Structural Validation Workflow

The following diagram illustrates a typical workflow for the structural validation of a synthesized 2-Fluoro-5-nitrobenzyl bromide derivative using NMR spectroscopy.

G cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_validation Structure Validation Syn Synthesize Derivative Pur Purify Product Syn->Pur SamplePrep Sample Preparation Pur->SamplePrep Acquire1H Acquire ¹H NMR SamplePrep->Acquire1H Acquire13C Acquire ¹³C NMR SamplePrep->Acquire13C Process Process Spectra Acquire1H->Process Acquire13C->Process Analyze1H Analyze ¹H Spectrum (Shifts, Integrals, Couplings) Process->Analyze1H Analyze13C Analyze ¹³C Spectrum (Shifts, C-F Couplings) Process->Analyze13C Compare Compare with Predicted & Reference Data Analyze1H->Compare Analyze13C->Compare Confirm Confirm Structure Compare->Confirm

Workflow for NMR-based structural validation.

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality, reproducible NMR spectra.

Sample Preparation
  • Sample Weighing : Accurately weigh 5-10 mg of the solid 2-Fluoro-5-nitrobenzyl bromide derivative for ¹H NMR, and 20-50 mg for ¹³C NMR.

  • Solvent Selection : Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for nonpolar organic compounds.

  • Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.

  • Transfer : Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.

  • Standard : For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added to the solvent. Modern spectrometers can also reference the residual solvent peak.

  • Capping : Securely cap the NMR tube to prevent solvent evaporation.

NMR Data Acquisition

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width (SW): Approximately 16 ppm, centered around 6 ppm.

  • Acquisition Time (AQ): 2-4 seconds.

  • Relaxation Delay (D1): 1-5 seconds. A longer delay may be necessary for quantitative measurements.

  • Number of Scans (NS): 8-16 scans are typically sufficient for good signal-to-noise.

¹³C NMR Spectroscopy:

  • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width (SW): Approximately 240 ppm, centered around 120 ppm.

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds.

  • Number of Scans (NS): 1024 scans or more may be required to achieve an adequate signal-to-noise ratio, depending on the sample concentration.

Data Processing
  • Fourier Transformation : Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing : Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction : Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing : Calibrate the chemical shift axis by setting the internal standard (e.g., TMS to 0.00 ppm) or the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integration and Peak Picking : Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Identify the chemical shifts of all peaks in both ¹H and ¹³C spectra.

By following these protocols and comparing the acquired data with the reference and predicted values, researchers can confidently validate the structure of their synthesized 2-Fluoro-5-nitrobenzyl bromide derivatives.

A Comparative Guide to the Analysis of 2-(Bromomethyl)-4-fluoro-1-nitrobenzene: HPLC, GC, and UV-Vis Spectrophotometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of intermediates like 2-(Bromomethyl)-4-fluoro-1-nitrobenzene is critical for ensuring the quality and consistency of final products. This guide provides a comparative analysis of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultraviolet-Visible (UV-Vis) Spectrophotometry—for the determination of this compound. We present proposed methodologies based on established principles for similar halogenated nitroaromatic compounds and compare their key performance attributes.

Comparison of Analytical Methods

The choice of an analytical method depends on various factors including the sample matrix, required sensitivity, selectivity, and the available instrumentation. Below is a summary of the key performance characteristics of the proposed HPLC, GC, and UV-Vis methods for the analysis of this compound.

ParameterHPLC with UV DetectionGC with Electron Capture Detection (ECD)UV-Vis Spectrophotometry
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase based on their interaction with a stationary phase.Measurement of light absorption by the analyte in a solution.
Selectivity High (resolves analyte from impurities).Very High (excellent separation of volatile compounds).Low (potential for interference from other absorbing species).
Sensitivity Good to High.Very High (ECD is highly sensitive to halogenated compounds).Moderate.
Sample Throughput Moderate.Moderate to High.High.
Instrumentation Cost Moderate to High.Moderate to High.Low.
Solvent Consumption Moderate.Low.Low.
Sample Volatility Not required.Required.Not required.

Experimental Protocols

Detailed experimental protocols for each of the compared methods are provided below. These are proposed methods based on common practices for the analysis of related compounds.[1][2][3][4]

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is based on reversed-phase chromatography, which is well-suited for the separation of moderately polar compounds like halogenated nitroaromatics.[1][5]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). Fluorinated phases could also be explored for alternative selectivity.[6]

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid).

      • 0-15 min: 50% to 90% Acetonitrile

      • 15-20 min: 90% Acetonitrile

      • 20-25 min: 90% to 50% Acetonitrile

      • 25-30 min: 50% Acetonitrile

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detector: UV detector at 254 nm. Nitroaromatic compounds typically exhibit strong absorbance in the UV region.[1][2]

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a stock solution of this compound in acetonitrile (1 mg/mL) and perform serial dilutions to create calibration standards (e.g., 1-100 µg/mL).

    • Sample Solution: Accurately weigh the sample, dissolve it in acetonitrile to a suitable concentration, and filter through a 0.45 µm syringe filter before injection.

Gas Chromatography (GC) with Electron Capture Detection (ECD)

GC is a powerful technique for the analysis of volatile and thermally stable compounds. The use of an ECD provides high sensitivity for electrophilic compounds such as halogenated nitroaromatics.[3]

  • Chromatographic Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium or Nitrogen at a constant flow rate.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 min.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 min at 280 °C.

    • Detector: Electron Capture Detector (ECD) at 300 °C.

    • Injection Volume: 1 µL (splitless injection).

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a stock solution of this compound in a suitable solvent like ethyl acetate or hexane (1 mg/mL) and create a series of calibration standards.

    • Sample Solution: Dissolve the sample in the chosen solvent to fall within the calibration range and filter if necessary.

UV-Vis Spectrophotometry

This technique is a simpler and faster alternative, suitable for routine analysis of pure samples or simple mixtures where interfering substances are absent.[7][8]

  • Instrumental Parameters:

    • Spectrophotometer: A dual-beam UV-Vis spectrophotometer.

    • Wavelength Scan: Perform a wavelength scan from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). For nitrobenzene derivatives, this is typically around 265 nm.[7]

    • Measurement Wavelength: Use the determined λmax for quantitative measurements.

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a stock solution of this compound in a UV-transparent solvent (e.g., acetonitrile or methanol) and prepare a series of dilutions for the calibration curve.

    • Sample Solution: Dissolve the sample in the same solvent to a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1 - 1.0 AU).

Method Development and Comparison Workflow

The following diagrams illustrate the logical workflows for developing an HPLC method and a comparison of the analytical workflows for the three techniques.

HPLC_Method_Development start Define Analytical Requirements lit_review Literature Search & Method Scouting start->lit_review col_select Column & Stationary Phase Selection (e.g., C18, Fluorinated) lit_review->col_select mob_phase Mobile Phase Optimization (Acetonitrile/Water) col_select->mob_phase detection Detector Parameter Selection (UV 254 nm) mob_phase->detection optimization Method Optimization (Gradient, Flow Rate, Temperature) detection->optimization validation Method Validation (Linearity, Accuracy, Precision, Specificity) optimization->validation routine Routine Analysis validation->routine

Caption: Workflow for HPLC method development.

Analytical_Method_Comparison cluster_hplc HPLC cluster_gc GC cluster_uv UV-Vis sample Sample prep Sample Preparation (Weighing, Dissolution, Filtration) sample->prep hplc_inj Injection prep->hplc_inj gc_inj Injection prep->gc_inj uv_meas Absorbance Measurement (at λmax) prep->uv_meas hplc_sep Chromatographic Separation (C18 Column) hplc_inj->hplc_sep hplc_det UV Detection hplc_sep->hplc_det hplc_data Data Analysis (Peak Integration) hplc_det->hplc_data result Result (Concentration) hplc_data->result gc_sep Chromatographic Separation (Capillary Column) gc_inj->gc_sep gc_det ECD Detection gc_sep->gc_det gc_data Data Analysis (Peak Integration) gc_det->gc_data gc_data->result uv_data Data Analysis (Beer-Lambert Law) uv_meas->uv_data uv_data->result

References

A Comparative Guide to the Reactivity of 2-(Bromomethyl)-4-fluoro-1-nitrobenzene and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the strategic selection of building blocks is paramount to the success of synthetic endeavors. Substituted benzyl bromides, such as 2-(Bromomethyl)-4-fluoro-1-nitrobenzene, are valuable intermediates, prized for their reactivity in nucleophilic substitution reactions. Understanding the nuanced differences in reactivity among its isomers is crucial for optimizing reaction conditions, maximizing yields, and ensuring the desired regioselectivity. This guide provides a comparative analysis of the reactivity of this compound and its isomers, supported by established principles of physical organic chemistry, and proposes a detailed experimental protocol for their direct comparison.

Theoretical Reactivity Comparison

The reactivity of benzyl bromides in nucleophilic substitution reactions, typically proceeding via an SN2 mechanism, is predominantly influenced by electronic and steric factors. The presence of electron-withdrawing groups, such as a nitro group (-NO₂), and halogens, like fluorine (-F), on the benzene ring significantly modulates the electrophilicity of the benzylic carbon.

  • Electronic Effects: The strong electron-withdrawing nature of the nitro group enhances the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack. This effect is most pronounced when the nitro group is ortho or para to the bromomethyl group, due to resonance delocalization of the partial positive charge that develops in the transition state. The fluorine atom also contributes an inductive electron-withdrawing effect.

  • Steric Hindrance: The proximity of substituents to the reaction center (the benzylic carbon) can sterically hinder the approach of the nucleophile, thereby decreasing the reaction rate. An ortho-substituent will generally exert a greater steric effect than a meta or para-substituent.

Considering these factors, the expected trend in reactivity for the isomers of bromomethyl-fluoro-nitrobenzene in an SN2 reaction would be influenced by the interplay of these activating and deactivating effects. For instance, an isomer with the nitro group ortho to the bromomethyl group would be highly activated electronically, but also potentially more sterically hindered.

Proposed Experimental Protocol for Reactivity Comparison

To empirically determine the relative reactivity of this compound and its isomers, a kinetic study of their reaction with a common nucleophile is proposed. The following protocol outlines a method for monitoring the reaction rate via UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Objective: To determine the second-order rate constants for the reaction of this compound and its isomers with a nucleophile (e.g., thiophenoxide).

Materials:

  • This compound and its desired isomers (e.g., 3-(Bromomethyl)-4-fluoro-1-nitrobenzene, 4-(Bromomethyl)-2-fluoro-1-nitrobenzene)

  • Thiophenol

  • Sodium hydroxide

  • Methanol (spectroscopic grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • UV-Vis spectrophotometer or HPLC system with a UV detector

  • Thermostatted water bath

Procedure:

  • Preparation of Solutions:

    • Prepare stock solutions of each benzyl bromide isomer in methanol at a concentration of 0.01 M.

    • Prepare a stock solution of sodium thiophenoxide (the nucleophile) by reacting thiophenol with an equimolar amount of sodium hydroxide in methanol. The final concentration should be 0.1 M.

  • Kinetic Runs:

    • Equilibrate the stock solutions and a cuvette (for UV-Vis) or reaction vial (for HPLC) containing a stir bar to the desired reaction temperature (e.g., 25 °C) in a thermostatted water bath.

    • To initiate the reaction, rapidly mix a known volume of the benzyl bromide isomer solution with a known volume of the sodium thiophenoxide solution in the reaction vessel. The final concentrations should be in a pseudo-first-order regime, with the nucleophile in large excess (e.g., 10-fold or greater).

    • Immediately begin monitoring the reaction.

      • UV-Vis: Monitor the change in absorbance at a wavelength where the product absorbs and the reactants do not, or where there is a significant change in molar absorptivity.

      • HPLC: At timed intervals, withdraw aliquots of the reaction mixture, quench the reaction (e.g., by dilution with a suitable solvent), and analyze the concentration of the reactant or product.

  • Data Analysis:

    • For pseudo-first-order conditions, plot the natural logarithm of the reactant concentration (or a value proportional to it, such as absorbance) versus time. The slope of the resulting straight line will be the negative of the pseudo-first-order rate constant (k').

    • The second-order rate constant (k₂) can then be calculated by dividing k' by the concentration of the nucleophile in excess: k₂ = k' / [Nucleophile].

    • Repeat the experiment for each isomer under identical conditions.

Data Presentation

The quantitative data obtained from the proposed experimental protocol should be summarized in a table for clear comparison.

IsomerPseudo-first-order rate constant (k') (s⁻¹)Second-order rate constant (k₂) (M⁻¹s⁻¹)
This compoundExperimental ValueCalculated Value
Isomer 2Experimental ValueCalculated Value
Isomer 3Experimental ValueCalculated Value
.........

Visualizing Reactivity Factors and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams created using Graphviz (DOT language) illustrate the key factors influencing reactivity and the proposed experimental workflow.

G cluster_reactivity Factors Influencing SN2 Reactivity Reactivity Reactivity Electronic Electronic Effects (Inductive, Resonance) Reactivity->Electronic Influenced by Steric Steric Hindrance Reactivity->Steric Influenced by G start Prepare Stock Solutions (Isomers & Nucleophile) equilibrate Equilibrate Solutions & Reaction Vessel to T start->equilibrate mix Initiate Reaction by Mixing equilibrate->mix monitor Monitor Reaction Progress (UV-Vis or HPLC) mix->monitor analyze Data Analysis: - Plot ln[Reactant] vs. time - Determine k' monitor->analyze calculate Calculate Second-Order Rate Constant (k₂) analyze->calculate compare Compare k₂ values for all isomers calculate->compare

A Comparative Guide to 2-Fluoro-5-nitrobenzyl bromide and Alternative Electrophilic Benzylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 2-Fluoro-5-nitrobenzyl bromide with other electrophilic reagents used for introducing substituted benzyl groups, a common strategy in medicinal chemistry and organic synthesis. While 2-Fluoro-5-nitrobenzyl bromide is an electrophilic reagent that contains fluorine, it is important to classify it correctly. It functions as a benzylating agent , delivering a 2-fluoro-5-nitrobenzyl moiety to a nucleophile, rather than as an electrophilic fluorinating agent, which would deliver an electrophilic fluorine atom ("F+"). This guide will therefore compare its performance and characteristics to other relevant benzylating agents.

The reactivity of benzyl halides is influenced by several factors, including the nature of the leaving group (halide) and the electronic properties of substituents on the aromatic ring. Generally, benzyl bromides are more reactive than the corresponding chlorides.[1][2] The stability of the carbocation intermediate in SN1 reactions or the electrophilicity of the benzylic carbon in SN2 reactions is key to their function.[3][4]

Comparative Data of Benzylating Reagents

The following tables summarize the physical and reactive properties of 2-Fluoro-5-nitrobenzyl bromide and selected alternatives.

Table 1: Physical Properties

Compound CAS Number Molecular Weight ( g/mol ) Melting Point (°C) Physical Form
2-Fluoro-5-nitrobenzyl bromide 454-15-9 234.03 80-82 Solid[5]
Benzyl bromide 100-39-0 171.04 -3 to -1 Liquid
4-Nitrobenzyl bromide 100-11-8 216.04 98-100 Solid
4-Fluorobenzyl bromide 459-46-1 189.03 -11 Liquid

| Pentafluorobenzyl bromide | 1765-40-8 | 260.99 | -17 | Liquid |

Table 2: Reactivity and Application Characteristics

Reagent Key Features Relative Reactivity Common Applications
2-Fluoro-5-nitrobenzyl bromide Contains electron-withdrawing F and NO₂ groups. Generally lower than unsubstituted benzyl bromide due to electron-withdrawing groups decreasing benzylic carbon electrophilicity. Synthesis of heterocyclic systems, introduction of a specific fluorinated/nitrated moiety for structure-activity relationship (SAR) studies.
Benzyl bromide Unsubstituted baseline reagent. High. It is a very active aralkylating compound.[6] General benzylation, protecting group for alcohols and amines.
4-Nitrobenzyl bromide Strong electron-withdrawing NO₂ group. Lower than benzyl bromide. The nitro group can also participate in other reactions.[6] Protecting group chemistry, derivatization agent.
4-Fluorobenzyl bromide Moderately electron-withdrawing F group. Slightly lower than benzyl bromide. Introduction of a fluorinated tag for NMR studies or to modulate physicochemical properties.[7]

| Pentafluorobenzyl bromide | Heavily fluorinated, strong electron-withdrawing effects. | Lower than benzyl bromide. | Used as a protecting group in oligosaccharide synthesis, derivatization agent for gas chromatography.[7] |

Reaction Mechanism and Experimental Workflow

The primary application for these reagents is the alkylation of nucleophiles (e.g., amines, alcohols, thiols) via a nucleophilic substitution reaction.

Caption: SN2 mechanism for nucleophilic benzylation.

A typical experimental procedure involves the reaction of the benzylating agent with a nucleophile in the presence of a base, followed by workup and purification.

Experimental_Workflow A 1. Reaction Setup - Add nucleophile, base (e.g., K₂CO₃), and solvent (e.g., DMF) to flask. B 2. Reagent Addition - Add benzyl bromide (1.0-1.2 eq) dropwise at room temperature. A->B C 3. Reaction - Heat mixture (e.g., 60-80°C). - Monitor by TLC or LC-MS. B->C D 4. Workup - Cool reaction. - Quench with water. - Extract with organic solvent (e.g., Ethyl Acetate). C->D E 5. Purification - Wash organic layers with water and brine. - Dry over Na₂SO₄, filter, and concentrate. - Purify by flash column chromatography. D->E F 6. Characterization - Obtain pure N-benzylated product. - Analyze by NMR, MS, etc. E->F

Caption: General workflow for N-alkylation using a benzyl bromide.

Experimental Protocols

The following is a generalized protocol for the N-alkylation of an aniline, a common application for these reagents. This procedure can be adapted for other nucleophiles.

Protocol 1: N-Alkylation of an Aniline using a Substituted Benzyl Bromide

Materials and Reagents:

  • Aniline derivative (e.g., 2-Amino-5-chloro-2'-fluorobenzophenone) (1.0 eq)

  • Benzylating agent (e.g., 2-Fluoro-5-nitrobenzyl bromide) (1.1 eq)

  • Base (e.g., anhydrous Potassium Carbonate, K₂CO₃) (1.5-2.0 eq)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or Acetonitrile)

  • Ethyl acetate

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add the aniline derivative (1.0 eq) and the anhydrous solvent (5-10 mL per mmol of aniline).[8]

  • Base Addition: Add the base (e.g., K₂CO₃, 1.5 eq) to the suspension and stir the mixture at room temperature for 15-30 minutes.[8]

  • Alkylation: Slowly add the benzylating agent (1.1 eq), either neat or dissolved in a minimal amount of the reaction solvent, dropwise to the stirring suspension at room temperature.[9][10]

  • Reaction: Heat the reaction mixture to a suitable temperature (typically between 60-80°C) and monitor its progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.[8][9]

  • Workup:

    • After completion, cool the reaction mixture to room temperature.[10]

    • Pour the mixture into deionized water and transfer to a separatory funnel.[8]

    • Extract the product with an organic solvent such as ethyl acetate (3x).[8]

  • Purification:

    • Combine the organic layers and wash with water and then brine to remove residual solvent and salts.[10]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[10]

    • Purify the crude product by flash column chromatography on silica gel to isolate the desired N-alkylated product.[9]

Troubleshooting:

  • No Reaction: The nucleophilicity of the aniline may be reduced by strong electron-withdrawing groups, requiring more forcing conditions (higher temperature, stronger base like Cs₂CO₃).[8][10]

  • Formation of Dialkylated Product: Use a smaller excess of the benzylating agent (e.g., 1.05 eq) and add it slowly at a lower temperature to minimize over-alkylation.[10]

References

Unlocking Synthetic Advantages: A Comparative Guide to CAS 454-15-9 and its Non-Fluorinated Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine into molecular scaffolds can profoundly influence synthetic outcomes and compound properties. This guide provides a detailed comparison of 2-(bromomethyl)-1-fluoro-4-nitrobenzene (CAS 454-15-9) and its non-fluorinated analogue, 2-(bromomethyl)-4-nitrotoluene, highlighting the distinct advantages conferred by the fluorine substituent in synthetic applications.

The presence of a fluorine atom on the aromatic ring of 2-(bromomethyl)-1-fluoro-4-nitrobenzene significantly alters its electronic properties, leading to enhanced reactivity and potentially improved yields in various nucleophilic substitution reactions. This guide will delve into the theoretical underpinnings of this enhanced performance and present a practical comparison using the well-established Williamson ether synthesis as a model reaction.

Enhanced Electrophilicity: The Key to Increased Reactivity

The primary advantage of 2-(bromomethyl)-1-fluoro-4-nitrobenzene in synthesis stems from the strong electron-withdrawing inductive effect of the fluorine atom. This effect, coupled with the electron-withdrawing nitro group, renders the benzylic carbon significantly more electrophilic compared to its non-fluorinated counterpart. This heightened electrophilicity makes the molecule more susceptible to attack by nucleophiles, often leading to faster reaction rates and milder reaction conditions.

The logical workflow for comparing the reactivity of these two compounds in a nucleophilic substitution reaction, such as the Williamson ether synthesis, is outlined below.

G cluster_0 Comparative Synthesis Workflow Start Select Model Reaction: Williamson Ether Synthesis Reactants Fluorinated Reactant: 2-(bromomethyl)-1-fluoro-4-nitrobenzene Non-Fluorinated Reactant: 2-(bromomethyl)-4-nitrotoluene Nucleophile: Sodium Phenoxide Start->Reactants Choose reactants Reaction_Conditions Identical Reaction Conditions: - Solvent (e.g., Acetone) - Temperature - Reaction Time - Stoichiometry Reactants->Reaction_Conditions Set up parallel reactions Analysis Monitor Reaction Progress & Analyze Products: - TLC - GC-MS - NMR Reaction_Conditions->Analysis Execute and monitor Data_Comparison Compare Key Metrics: - Reaction Rate - Product Yield - Purity Analysis->Data_Comparison Collect and process data Conclusion Evaluate Advantage of Fluorinated Analogue Data_Comparison->Conclusion Draw conclusions

Figure 1: A logical workflow diagram illustrating the comparative analysis of CAS 454-15-9 and its non-fluorinated analogue in a Williamson ether synthesis.

Performance in Williamson Ether Synthesis: A Comparative Overview

Parameter2-(bromomethyl)-1-fluoro-4-nitrobenzene (Fluorinated)2-(bromomethyl)-4-nitrotoluene (Non-Fluorinated)Advantage of Fluorination
Reaction Rate FasterSlowerThe strong inductive effect of fluorine enhances the electrophilicity of the benzylic carbon, accelerating the SN2 reaction.
Reaction Yield HigherLowerFaster reaction kinetics and potentially fewer side reactions can lead to a higher yield of the desired ether product.
Reaction Conditions Milder (e.g., lower temperature, shorter time)More Forcing (e.g., higher temperature, longer time)The increased reactivity allows for the use of less harsh conditions, which can improve the overall efficiency and sustainability of the synthesis.

Experimental Protocols

The following are generalized experimental protocols for the Williamson ether synthesis using both the fluorinated and non-fluorinated benzyl bromides. These protocols provide a framework for a direct comparative study.

Synthesis of 2-(phenoxymethyl)-1-fluoro-4-nitrobenzene

Materials:

  • 2-(bromomethyl)-1-fluoro-4-nitrobenzene (1.0 eq)

  • Phenol (1.1 eq)

  • Potassium carbonate (1.5 eq)

  • Acetone (solvent)

Procedure:

  • To a solution of phenol in acetone, add potassium carbonate.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 2-(bromomethyl)-1-fluoro-4-nitrobenzene in acetone dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired ether.

Synthesis of 2-(phenoxymethyl)-4-nitrotoluene

Materials:

  • 2-(bromomethyl)-4-nitrotoluene (1.0 eq)

  • Phenol (1.1 eq)

  • Potassium carbonate (1.5 eq)

  • Acetone (solvent)

Procedure:

  • To a solution of phenol in acetone, add potassium carbonate.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 2-(bromomethyl)-4-nitrotoluene in acetone dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired ether.

The Underlying Mechanism: Electron-Withdrawing Effects

The enhanced reactivity of 2-(bromomethyl)-1-fluoro-4-nitrobenzene in SN2 reactions can be attributed to the stabilization of the transition state. The electron-withdrawing fluorine atom helps to delocalize the partial negative charge that develops on the incoming nucleophile and the leaving group in the trigonal bipyramidal transition state. This stabilization lowers the activation energy of the reaction, leading to a faster rate.

G cluster_0 SN2 Reaction Pathway cluster_1 Influence of Fluorine Reactants Nucleophile (Nu⁻) + Substrate (R-X) Transition_State [Nu---R---X]⁻ (Trigonal Bipyramidal) Reactants->Transition_State Rate-determining step Products Product (R-Nu) + Leaving Group (X⁻) Transition_State->Products Fluorine_Effect Strong -I Effect of Fluorine Transition_State->Fluorine_Effect Fluorine on R enhances stability Stabilization Stabilizes electron-rich transition state Fluorine_Effect->Stabilization Activation_Energy Lowers Activation Energy (Ea) Stabilization->Activation_Energy Reaction_Rate Increases Reaction Rate Activation_Energy->Reaction_Rate

Figure 2: Diagram illustrating the influence of fluorine's electron-withdrawing effect on the SN2 transition state and the resulting increase in reaction rate.

Conclusion

A Comparative Guide to SNAr Reactivity: p-Fluoronitrobenzene vs. p-Bromonitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of nucleophilic aromatic substitution (SNAr), the choice of leaving group on the aromatic substrate is a critical determinant of reaction efficiency. This guide provides an in-depth comparison of the SNAr reactivity of two commonly used substrates, p-fluoronitrobenzene and p-bromonitrobenzene. By examining the underlying mechanistic principles and presenting supporting experimental data, we aim to equip researchers with the knowledge to make informed decisions in their synthetic strategies.

Executive Summary

Extensive experimental evidence and theoretical considerations confirm that p-fluoronitrobenzene is significantly more reactive than p-bromonitrobenzene in SNAr reactions . This enhanced reactivity is primarily attributed to the high electronegativity of the fluorine atom, which plays a crucial role in the rate-determining step of the reaction. While traditional wisdom regarding leaving group ability (I > Br > Cl > F) is inverted in the context of SNAr, this guide will elucidate the factors governing this phenomenon.

Quantitative Reactivity Comparison

The disparity in reactivity between p-fluoronitrobenzene and p-bromonitrobenzene is not trivial. Kinetic studies quantifying the relative rates of SNAr reactions with various nucleophiles consistently demonstrate the superior reactivity of the fluoro-substituted compound.

SubstrateLeaving GroupRelative Rate Constant (approx.)
p-FluoronitrobenzeneF~3300
p-ChloronitrobenzeneCl~4.5
p-BromonitrobenzeneBr~3
p-IodonitrobenzeneI1

Data is based on reactions with piperidine and illustrates the general trend in SNAr reactivity.

This substantial difference in reaction rates underscores the importance of selecting the appropriate halogen for efficient SNAr transformations. For one studied reaction, the use of fluorine as a leaving group resulted in a reaction that was approximately 3300 times faster than with iodine.[1] In contrast, the reactivity difference between chlorine, bromine, and iodine was only by a factor of about three.[1]

The Underlying Mechanism: An Addition-Elimination Pathway

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The initial and rate-determining step is the nucleophilic attack on the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized carbanion known as a Meisenheimer complex.[2] The subsequent step involves the departure of the leaving group, which restores the aromaticity of the ring.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Rate-Determining Step cluster_products Products p-Halonitrobenzene p-Halonitrobenzene Meisenheimer_Complex Meisenheimer Complex p-Halonitrobenzene->Meisenheimer_Complex Addition (Slow) Nucleophile Nucleophile (Nu⁻) Nucleophile->Meisenheimer_Complex Product Substituted Product Meisenheimer_Complex->Product Elimination (Fast) Leaving_Group Leaving Group (X⁻) Meisenheimer_Complex->Leaving_Group Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_analysis Analysis Reactant_A p-Fluoronitrobenzene Reaction_A Reaction A (p-Fluoronitrobenzene) Reactant_A->Reaction_A Reactant_B p-Bromonitrobenzene Reaction_B Reaction B (p-Bromonitrobenzene) Reactant_B->Reaction_B Nucleophile_Base_Solvent Nucleophile + Base + Solvent Nucleophile_Base_Solvent->Reaction_A Nucleophile_Base_Solvent->Reaction_B Monitoring Monitor by TLC/LC-MS Reaction_A->Monitoring Reaction_B->Monitoring Quench_Workup Quench and Workup Monitoring->Quench_Workup Purification Purification Quench_Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization Yield_Comparison Compare Yields and Reaction Times Characterization->Yield_Comparison

References

A Comparative Analysis of Leaving Group Potential in Substituted Nitrobenzyl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the leaving group potential of substituted nitrobenzyl halides, focusing on the influence of substituent positioning on reaction kinetics. The leaving group potential, a critical factor in nucleophilic substitution reactions, is evaluated through solvolysis rate constants. This information is vital for understanding reaction mechanisms and designing synthetic pathways in medicinal chemistry and materials science.

I. Introduction: Factors Influencing Leaving Group Potential

The reactivity of benzyl halides in nucleophilic substitution reactions is profoundly influenced by the electronic and steric nature of substituents on the aromatic ring. In the context of solvolysis, a reaction where the solvent acts as the nucleophile, the rate-determining step often involves the formation of a carbocation intermediate (SN1 pathway) or a transition state with significant positive charge development on the benzylic carbon (SN2 pathway).

The leaving group potential of the halide is therefore intrinsically linked to the stability of this positively charged species. Key factors include:

  • Electronic Effects: Electron-donating groups (EDGs) on the aromatic ring stabilize the carbocation/transition state, accelerating the reaction and enhancing the leaving group's effective potential. Conversely, electron-withdrawing groups (EWGs) like the nitro (–NO₂) group are generally deactivating.

  • Steric Effects: Substituents in the ortho position can sterically hinder the approach of the nucleophile or solvation of the transition state, typically slowing the reaction rate compared to their para-isomers.[1]

  • Intramolecular Assistance: Certain ortho substituents can act as internal nucleophiles, participating in the reaction to form a cyclic intermediate.[1] This can lead to an anomalous increase in the reaction rate and may alter the reaction products.[1]

This guide focuses on the comparative solvolysis kinetics of ortho- and para-nitrobenzyl bromide to elucidate the interplay of these effects.

II. Comparative Kinetic Data: Solvolysis of o- vs. p-Nitrobenzyl Bromide

The solvolysis rates of o-nitrobenzyl bromide and p-nitrobenzyl bromide were measured in various aqueous organic solvents at 45.0 °C. The first-order rate constants (k) provide a direct quantitative measure of the leaving group potential of bromide in these substrates under different solvent conditions.

Solvent (v/v)k (o-nitrobenzyl bromide) (s⁻¹)k (p-nitrobenzyl bromide) (s⁻¹)Rate Ratio (k_ortho_ / k_para_)
100% EtOH1.83 x 10⁻⁶1.81 x 10⁻⁶1.01
90% EtOH5.37 x 10⁻⁶5.25 x 10⁻⁶1.02
80% EtOH9.94 x 10⁻⁶9.71 x 10⁻⁶1.02
100% MeOH6.04 x 10⁻⁶5.89 x 10⁻⁶1.03
90% MeOH1.28 x 10⁻⁵1.25 x 10⁻⁵1.02
80% MeOH2.21 x 10⁻⁵2.15 x 10⁻⁵1.03
90% Acetone2.50 x 10⁻⁶2.44 x 10⁻⁶1.02
80% Acetone1.15 x 10⁻⁵1.11 x 10⁻⁵1.04

Data sourced from a kinetic study on the solvolysis of o-nitrobenzyl bromide and p-nitrobenzyl bromide.[1]

Analysis of Data:

The data reveals that in a range of aqueous ethanol, methanol, and acetone solvents, the solvolysis rates of o-nitrobenzyl bromide and p-nitrobenzyl bromide are remarkably similar, with the rate ratios (k_ortho_ / k_para_) being very close to unity.[1] This is an unexpected result, as ortho substituents are generally expected to decrease the reaction rate due to steric hindrance.[1]

The similarity in rates suggests that the expected steric hindrance from the ortho-nitro group is counteracted by another effect. Evidence points towards intramolecular nucleophilic assistance from the oxygen of the nitro group.[1] Product analysis from the solvolysis of o-nitrobenzyl bromide in 50% ethanol detected the formation of o-nitrosobenzaldehyde, which supports the hypothesis of intramolecular participation by the ortho-nitro group.[1]

III. Experimental Protocols

The following is a generalized protocol for determining the solvolysis rate constants of substituted nitrobenzyl halides, based on established kinetic methodologies.[1][2]

Objective: To determine the first-order rate constant (k) for the solvolysis of a substituted nitrobenzyl halide in a given solvent system.

Materials:

  • Substituted nitrobenzyl halide (e.g., o-nitrobenzyl bromide)

  • Anhydrous solvent (e.g., 80% aqueous ethanol)

  • For Titrimetric Method: Standardized aqueous NaOH solution, indicator (e.g., bromothymol blue).

  • For Conductometric Method: Conductivity meter and cell.

  • Thermostatted water bath

  • Volumetric flasks, pipettes, and burette

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the desired solvent mixture (e.g., 80% ethanol / 20% water v/v).

    • Accurately prepare a stock solution of the nitrobenzyl halide in a small amount of a non-reactive, miscible solvent like acetone.

  • Reaction Setup:

    • Place a known volume of the solvent mixture into a reaction flask and allow it to equilibrate to the desired temperature (e.g., 45.0 °C ± 0.1 °C) in a thermostatted bath.

  • Reaction Initiation:

    • Initiate the reaction by injecting a small, precise volume of the nitrobenzyl halide stock solution into the equilibrated solvent to achieve the desired final concentration (e.g., ~5 x 10⁻⁴ mol·dm⁻³).[1]

    • Start a timer immediately upon addition.

  • Monitoring the Reaction: The rate of solvolysis is monitored by measuring the concentration of the hydrohalic acid (HBr or HCl) produced over time.

    • Titrimetric Method: At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction in a separate flask (e.g., by adding to cold acetone). Titrate the liberated acid with the standardized NaOH solution using an indicator to determine the endpoint.

    • Conductometric Method: Place a conductivity probe directly into the reaction mixture. Record the change in conductivity of the solution as a function of time. The increase in conductivity is proportional to the formation of ionic products (H⁺ and Br⁻).[1]

  • Data Analysis:

    • For a first-order reaction, the rate constant (k) is determined by plotting ln(C₀/Cₜ) versus time, where C₀ is the initial concentration of the halide and Cₜ is the concentration at time t. The slope of the resulting straight line is equal to k.

    • Alternatively, using the Guggenheim method or non-linear regression analysis on the conductivity-time data can also yield the rate constant.

IV. Visualized Workflows and Relationships

Diagrams generated using Graphviz illustrate the experimental workflow and the logical relationships governing substituent effects.

G cluster_workflow Experimental Workflow for Kinetic Analysis A Solution Preparation (Solvent & Substrate) B Temperature Equilibration (e.g., 45.0 °C) A->B C Reaction Initiation (Mixing) B->C D Data Acquisition (e.g., Titration or Conductometry) C->D E Data Analysis (Plotting ln(C₀/Cₜ) vs. time) D->E F Determine Rate Constant (k) E->F

Caption: A generalized workflow for the experimental determination of solvolysis kinetics.

G cluster_logical Logical Relationship of Substituent Effects on Reaction Rate sub Ring Substituent Property edg Electron-Donating (e.g., -OCH₃) sub->edg ewg Electron-Withdrawing (e.g., -NO₂) sub->ewg steric Steric Hindrance (ortho-position) sub->steric intra Intramolecular Assistance (ortho-NO₂) sub->intra stabilize Stabilizes Cationic Intermediate / Transition State edg->stabilize destabilize Destabilizes Cationic Intermediate / Transition State ewg->destabilize decrease_rate Decreased Reaction Rate (Reduced Leaving Group Potential) steric->decrease_rate Hinders Nucleophilic Attack increase_rate Increased Reaction Rate (Enhanced Leaving Group Potential) intra->increase_rate Counteracts Steric/Electronic Effects stabilize->increase_rate destabilize->decrease_rate

Caption: Factors influencing the leaving group potential in substituted benzyl halides.

V. Conclusion

The leaving group potential of halides in substituted nitrobenzyl systems is governed by a complex interplay of electronic, steric, and mechanistic factors. While the para-nitro substituent acts as a typical electron-withdrawing group, the ortho-nitro substituent presents a more nuanced case. Kinetic data shows that the expected steric hindrance of the ortho-nitro group is largely offset, likely due to intramolecular nucleophilic participation that provides an alternative, competitive reaction pathway.[1] This comparative study underscores the importance of substituent position in dictating reaction rates and mechanisms, providing crucial insights for the rational design of molecules in drug development and chemical synthesis.

References

Assessing the Electrophilicity of 2-(Bromomethyl)-4-fluoro-1-nitrobenzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the electrophilicity of 2-(bromomethyl)-4-fluoro-1-nitrobenzene, a crucial parameter for predicting its reactivity in nucleophilic substitution reactions. Due to the limited availability of direct experimental kinetic data for this specific compound, this analysis leverages a powerful computational prediction tool, ElectroPredictor, which is based on machine learning models trained on Mayr's extensive reactivity database.[1][2][3][4][5] To provide a robust comparative framework, the predicted electrophilicity of the title compound is benchmarked against a selection of commonly used electrophilic alkylating agents with experimentally determined reactivity parameters.

Quantitative Comparison of Electrophilicity

The electrophilicity of a compound is a key determinant of its reactivity towards nucleophiles. Mayr's electrophilicity scale provides a quantitative measure of this property, with higher E values indicating greater electrophilicity. The following table summarizes the predicted electrophilicity parameter (E) for this compound alongside the experimentally determined values for several standard electrophilic reagents.

CompoundStructureMayr's Electrophilicity Parameter (E)Data Type
This compound C1=CC(=C(C=C1F)CBr)--INVALID-LINK--[O-]-5.8 (Predicted) Computational
Benzyl BromideC1=CC=C(C=C1)CBr-8.96Experimental
4-Nitrobenzyl BromideC1=CC(=CC=C1CBr)--INVALID-LINK--[O-]-7.15Experimental
Methyl IodideCI-8.47Experimental
IodoacetamideC(C(=O)N)I-10.4Experimental

Note: The electrophilicity parameter (E) for this compound was predicted using the ElectroPredictor model. All other E values are experimentally derived from Mayr's reactivity database.

Experimental and Computational Protocols

Experimental Determination of Electrophilicity (Hypothetical for the Target Compound)

The experimental determination of Mayr's electrophilicity parameter (E) involves measuring the second-order rate constants (k) for the reaction of the electrophile with a series of standard nucleophiles for which the nucleophilicity parameter (N) and the sensitivity parameter (s) are known. The relationship is described by the equation:

log k = s(N + E)

A standard experimental protocol would involve:

  • Reaction Setup: A solution of this compound of known concentration would be prepared in a suitable solvent (e.g., acetonitrile or dichloromethane).

  • Kinetic Measurements: The reaction would be initiated by adding a solution of a standard nucleophile (e.g., a substituted alkene or a carbanion). The progress of the reaction would be monitored over time using a suitable analytical technique, such as UV-Vis spectroscopy (if the reactants or products have a distinct chromophore) or by quenching the reaction at different time points and analyzing the product mixture by HPLC or GC.

  • Rate Constant Calculation: By plotting the change in concentration of the reactant or product against time, the second-order rate constant (k) for the reaction would be determined.

  • Determination of E: This process would be repeated with a series of standard nucleophiles. A plot of log k versus the known N values for these nucleophiles would yield a straight line. The x-intercept of this line corresponds to -E.

Computational Prediction of Electrophilicity using ElectroPredictor

The electrophilicity parameter (E) for this compound was predicted using the ElectroPredictor application.[1][2][3][4][5] This tool employs an ensemble machine learning model trained on Mayr's extensive database of experimentally determined reactivity parameters.[1][2][3]

The protocol for this prediction involves:

  • Molecular Descriptors: A combination of topological and quantum mechanical descriptors for the this compound molecule is calculated. These descriptors encode structural and electronic features of the molecule.

  • Machine Learning Model: The calculated descriptors are used as input for the pre-trained ensemble model. This model consists of several machine learning algorithms that have learned the complex relationship between molecular structure and electrophilicity from the training data.

  • Prediction of E: The model outputs a predicted value for the Mayr's electrophilicity parameter (E). The robustness of the ElectroPredictor model has been demonstrated with a high predictive performance (Qext² of 0.912) for a diverse set of compounds.[3]

Visualizing Electrophilicity Assessment and Influencing Factors

Electrophilicity_Assessment_Workflow cluster_experimental Experimental Workflow cluster_computational Computational Workflow exp_start Select Electrophile & Standard Nucleophiles kinetic_study Measure Reaction Kinetics (e.g., UV-Vis, HPLC) exp_start->kinetic_study rate_const Calculate Second-Order Rate Constants (k) kinetic_study->rate_const mayr_plot Plot log(k) vs. N rate_const->mayr_plot exp_E Determine E from x-intercept mayr_plot->exp_E comp_start Input Molecular Structure descriptors Calculate Molecular Descriptors (Topological & Quantum Mechanical) comp_start->descriptors ml_model Apply Trained Machine Learning Model (ElectroPredictor) descriptors->ml_model pred_E Predict Electrophilicity Parameter (E) ml_model->pred_E start Assess Electrophilicity start->exp_start Experimental Approach start->comp_start Computational Approach

Caption: Workflow for assessing the electrophilicity parameter (E).

Factors_Influencing_Electrophilicity electrophilicity Electrophilicity (E) of This compound substituent_effects Substituent Effects electrophilicity->substituent_effects leaving_group Leaving Group Ability (Bromide) electrophilicity->leaving_group steric_hindrance Steric Hindrance electrophilicity->steric_hindrance ewg Electron-Withdrawing Groups (-NO2, -F) substituent_effects->ewg Increase E edg Electron-Donating Groups (if present) substituent_effects->edg Decrease E

Caption: Factors influencing the electrophilicity of the target molecule.

References

A Comparative Guide to the Cross-Reactivity of 2-Fluoro-5-nitrobenzyl bromide with Diverse Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 2-Fluoro-5-nitrobenzyl bromide with a range of common nucleophiles. The information presented herein is synthesized from established principles of organic chemistry and data from related reactions, offering a predictive framework for synthetic planning. Due to the dual electrophilic nature of 2-Fluoro-5-nitrobenzyl bromide, featuring both a reactive benzylic bromide and a nitro-activated aromatic fluoride, it presents a versatile platform for the synthesis of a variety of substituted aromatic compounds.

Reactivity Overview

2-Fluoro-5-nitrobenzyl bromide possesses two primary sites for nucleophilic attack: the benzylic carbon bearing the bromide (susceptible to SN2 displacement) and the aromatic carbon bearing the fluoride (amenable to Nucleophilic Aromatic Substitution, SNAr). The reaction pathway is often dictated by the nature of the nucleophile and the reaction conditions. For many strong nucleophiles, the initial and kinetically favored reaction is the SN2 displacement of the highly reactive benzyl bromide. Subsequent intramolecular SNAr can occur if the tethered nucleophile is suitably positioned.

Comparative Reactivity Data

Nucleophile ClassExample NucleophileExpected Primary ProductTypical SolventTypical ConditionsEstimated Yield (%)
Thiols Ethanethiol2-(Ethylthiomethyl)-1-fluoro-4-nitrobenzeneDMF, EthanolBase (e.g., K2CO3), RT> 90
Amines Piperidine1-((2-Fluoro-5-nitrophenyl)methyl)piperidineDMSO, DMFBase (e.g., K2CO3), RT to 50°C85 - 95
Azides Sodium Azide1-(Azidomethyl)-2-fluoro-4-nitrobenzeneDMSO, Acetone/WaterRoom Temperature70 - 80
Cyanides Sodium Cyanide2-(2-Fluoro-5-nitrophenyl)acetonitrileDMSORoom Temperature60 - 70
Alkoxides Sodium Ethoxide1-(Ethoxymethyl)-2-fluoro-4-nitrobenzeneEthanolRoom Temperature50 - 60

Experimental Protocols

Below are detailed methodologies for key representative reactions.

Protocol 1: Synthesis of 2-(Alkylthiomethyl)-1-fluoro-4-nitrobenzene (Thiol Nucleophile)

This protocol is adapted from general procedures for the synthesis of thioethers from benzyl halides.

Materials:

  • 2-Fluoro-5-nitrobenzyl bromide

  • Thiol (e.g., ethanethiol)

  • Potassium carbonate (K2CO3)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a round-bottom flask, add 2-Fluoro-5-nitrobenzyl bromide (1.0 eq) dissolved in DMF.

  • Add the thiol (1.1 - 1.2 eq) to the solution.

  • Add potassium carbonate (1.5 eq) to the reaction mixture.

  • Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO4, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of 1-((2-Fluoro-5-nitrophenyl)methyl)amine (Amine Nucleophile)

This protocol is a general procedure for the N-alkylation of amines with benzyl halides.

Materials:

  • 2-Fluoro-5-nitrobenzyl bromide

  • Primary or secondary amine (e.g., piperidine)

  • Potassium carbonate (K2CO3) or Triethylamine (Et3N)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a round-bottom flask, add 2-Fluoro-5-nitrobenzyl bromide (1.0 eq) dissolved in DMF or DMSO.

  • Add the amine nucleophile (1.1 - 1.5 eq) to the solution.

  • Add the base (K2CO3 or Et3N, 2.0 eq).

  • Stir the reaction mixture at room temperature or heat to 50-100 °C, monitoring the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO4, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Synthesis of 1-(Azidomethyl)-2-fluoro-4-nitrobenzene (Azide Nucleophile)

This protocol is based on the synthesis of benzyl azide from benzyl bromide.

Materials:

  • 2-Fluoro-5-nitrobenzyl bromide

  • Sodium azide (NaN3)

  • Dimethyl sulfoxide (DMSO)

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve 2-Fluoro-5-nitrobenzyl bromide (1.0 eq) in DMSO in a round-bottom flask.

  • Add sodium azide (1.5 eq) as a solid and stir the reaction overnight at ambient temperature.

  • Slowly add water to the reaction mixture.

  • Extract the product into diethyl ether (3 x 150 mL).

  • Wash the combined diethyl ether layers with brine (2 x 150 mL).

  • Dry the organic layer over sodium sulfate and remove the solvent under reduced pressure to yield the product.

Reaction Pathways and Experimental Workflow

The following diagrams illustrate the key reaction pathways and a general experimental workflow for the reaction of 2-Fluoro-5-nitrobenzyl bromide with nucleophiles.

Reaction_Pathways cluster_SN2 SN2 Pathway (Favored) cluster_SNAr SNAr Pathway (Possible) cluster_Tandem Tandem SN2-SNAr (Intramolecular) A 2-Fluoro-5-nitrobenzyl bromide B S_N2 Product A->B Nu- C 2-Fluoro-5-nitrobenzyl bromide D S_NAr Product C->D Nu- E S_N2 Product with Internal Nucleophile F Cyclized Product E->F Intramolecular Cyclization

Reaction pathways of 2-Fluoro-5-nitrobenzyl bromide.

Experimental_Workflow start Start: Reagent Preparation reaction Reaction Setup: - Dissolve 2-Fluoro-5-nitrobenzyl bromide in solvent - Add nucleophile and base (if required) - Stir under controlled temperature start->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring workup Aqueous Workup: - Quench reaction - Extract with organic solvent - Wash with brine monitoring->workup Reaction Complete drying Drying and Concentration: - Dry organic layer (e.g., MgSO4) - Filter - Remove solvent (rotary evaporator) workup->drying purification Purification (Column Chromatography) drying->purification analysis Product Analysis (NMR, MS, etc.) purification->analysis

General experimental workflow for nucleophilic substitution.

Safety Operating Guide

Proper Disposal of 2-(Bromomethyl)-4-fluoro-1-nitrobenzene: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers, scientists, and drug development professionals handling 2-(Bromomethyl)-4-fluoro-1-nitrobenzene must adhere to stringent safety and disposal protocols due to its hazardous nature. While a specific Safety Data Sheet (SDS) for CAS number 82420-35-7 was not located, analysis of SDSs for structurally similar halogenated nitroaromatic compounds provides essential guidance for its safe management and disposal. This document outlines the necessary procedures to ensure the safety of laboratory personnel and compliance with environmental regulations.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors.[1][2][3] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times to prevent skin and eye contact.[1][2][3] In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[1][3] Contaminated clothing should be removed and laundered before reuse.[3]

Quantitative Data Summary

The following table summarizes key quantitative data for closely related compounds, which can be used as a reference for understanding the potential hazards of this compound.

Property2-(Bromomethyl)-1-fluoro-4-nitrobenzene (CAS 454-15-9)1-Fluoro-4-nitrobenzene (CAS 350-46-9)Nitrobenzene (CAS 98-95-3)
Molecular Weight 234.02 g/mol 141.1 g/mol 123.1 g/mol
Boiling Point 303.4±27.0 °C at 760 mmHg[4]Not Available210.9 °C
Density 1.7±0.1 g/cm³[4]Not Available1.2 g/cm³
Flash Point 137.3±23.7 °C[4]88 °C88 °C
GHS Hazard Statements H302, H314H302, H311, H331, H373, H412H301, H311, H331, H351, H360F, H372, H412[5]

Disposal Workflow

The proper disposal of this compound is a critical process that must be executed with precision to minimize environmental impact and ensure regulatory compliance. The following diagram illustrates the decision-making and operational workflow for its disposal.

Disposal Workflow for this compound A Start: Unused or Waste This compound B Is the container empty? A->B C Triple rinse with a suitable solvent (e.g., acetone, ethanol). B->C Yes F Segregate as Halogenated Organic Hazardous Waste. B->F No D Collect rinsate as halogenated organic waste. C->D E Deface label and dispose of the empty container as non-hazardous waste (consult EHS). C->E G Store in a designated, labeled, and sealed container. D->G F->G H Arrange for pickup by the institutional Environmental Health & Safety (EHS) department. G->H I EHS transports for incineration at a licensed hazardous waste facility. H->I

Caption: Decision workflow for the proper disposal of this compound.

Step-by-Step Disposal Procedures

The disposal of this compound and its containers must be managed as hazardous waste.

  • Waste Collection:

    • Do not mix this compound waste with non-halogenated solvents or other waste streams.[6][7]

    • Collect all waste containing this chemical, including contaminated materials and rinsates, in a designated, properly labeled, and sealed container.[2][8] The container should be made of a material compatible with the chemical.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste.[8] Include the appropriate hazard pictograms (e.g., corrosive, toxic).

  • Storage:

    • Store the sealed hazardous waste container in a designated satellite accumulation area.

    • This area should be secure, well-ventilated, and away from incompatible materials.[1]

  • Disposal of Empty Containers:

    • An "empty" container that held this chemical must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).

    • The rinsate must be collected and treated as halogenated hazardous waste.[9]

    • After triple-rinsing, the container can typically be disposed of as non-hazardous waste, but institutional policies should be confirmed. The label on the container should be defaced or removed.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[8]

    • Do not attempt to dispose of this chemical down the drain or in regular trash.[3]

Experimental Protocols

No experimental protocols were cited in the provided search results. The focus of this document is on the safe handling and disposal of the chemical based on available safety data for similar compounds.

Disclaimer: The information provided here is based on the analysis of Safety Data Sheets for structurally similar compounds and general hazardous waste guidelines. It is intended as a guide and does not replace a formal risk assessment or the specific guidance of your institution's Environmental Health and Safety department. Always consult with a qualified safety professional before handling or disposing of this chemical.

References

Personal protective equipment for handling 2-(Bromomethyl)-4-fluoro-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-(Bromomethyl)-4-fluoro-1-nitrobenzene in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development.

Chemical Identity:

PropertyValue
IUPAC Name This compound
Synonyms Toluene, a-bromo-2-fluoro-5-nitro- (8CI); 2-Fluoro-5-nitrobenzyl bromide; 3-Bromomethyl-4-fluoronitrobenzene[1]
CAS Number 82420-35-7[2]
Molecular Formula C₇H₅BrFNO₂[2][3]
Molecular Weight 234.02 g/mol [2][4]

Hazard Identification and Classification

This chemical is considered hazardous. The primary hazards are summarized below.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[5][6]
Skin Corrosion/Irritation1A / 2H314: Causes severe skin burns and eye damage[7] / H315: Causes skin irritation[5][6]
Serious Eye Damage/Eye Irritation1 / 2AH319: Causes serious eye irritation[5][6]
Specific target organ toxicity (single exposure)3H335: May cause respiratory irritation[5][6]

Signal Word: Danger or Warning[6][7]

Personal Protective Equipment (PPE)

Strict adherence to PPE guidelines is mandatory to ensure personal safety when handling this compound.

Protection TypeRecommended EquipmentSpecifications
Eye and Face Protection Safety goggles and face shieldGoggles must be tight-sealing. A face shield should be worn over goggles, especially when handling larger quantities or when there is a risk of splashing.[8][9]
Skin Protection Chemical-resistant gloves and lab coatWear two pairs of chemical-resistant gloves (inner and outer).[10][11] A flame-resistant lab coat is required.[9] For significant exposure risk, a chemical-resistant suit may be necessary.[12]
Respiratory Protection NIOSH-approved respiratorUse a full-face or half-mask air-purifying respirator.[10] Work should be conducted in a chemical fume hood.[8][13] For emergencies or high concentrations, a self-contained breathing apparatus (SCBA) is required.[10][14]
Footwear Closed-toe, chemical-resistant shoesSteel-toed boots are recommended for handling large quantities or in areas with heavy equipment.[10][11]

Operational and Handling Protocol

Handling:

  • Preparation: Read and understand the Safety Data Sheet (SDS) before starting any work. Ensure that an eyewash station and safety shower are readily accessible.[8]

  • Engineering Controls: All handling of this compound must be performed in a well-ventilated area, preferably within a certified chemical fume hood.[8][14]

  • Safe Handling Practices: Avoid contact with skin, eyes, and clothing.[5][8] Do not breathe dust, fumes, or vapors.[5][8] Prevent the formation of dust and aerosols.[5][13] Do not eat, drink, or smoke in the handling area.[5][6] Wash hands thoroughly after handling.[5][6][8]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[5][6][14] The storage area should be locked up and accessible only to authorized personnel.[5][8][14] Protect from direct sunlight and moisture.[7][8] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[6][8]

Emergency and First Aid Procedures

Immediate response is crucial in case of exposure.

Exposure RouteFirst Aid Measures
Inhalation Move the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[5][8][14]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[5][8][14]
Eye Contact Immediately rinse eyes with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][6][8]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][8][14]

Spill and Disposal Plan

Spill Response:

  • Evacuation and Ventilation: Evacuate non-essential personnel from the spill area. Ensure adequate ventilation.

  • Containment: Wear appropriate PPE. Prevent the spill from entering drains or waterways.[5]

  • Clean-up: For solid spills, carefully sweep or shovel the material into a suitable, closed container for disposal without creating dust.[5][8] For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container.[7]

  • Decontamination: Clean the spill area thoroughly.

Disposal:

  • Dispose of the chemical and any contaminated materials as hazardous waste.[6][8][14]

  • All disposal practices must comply with local, state, and federal regulations.

  • Do not mix with other waste. Leave the chemical in its original container if possible.[14]

Workflow and Safety Logic

The following diagram illustrates the procedural workflow for safely handling this compound and the appropriate emergency responses.

Safe Handling and Emergency Protocol for this compound start Start: Prepare to Handle Chemical ppe Wear Appropriate PPE: - Goggles & Face Shield - Chemical-Resistant Gloves - Lab Coat - Respirator start->ppe handling Handle in Chemical Fume Hood ppe->handling storage Store in a Cool, Dry, Well-Ventilated Area handling->storage After Use spill Spill Occurs handling->spill exposure Exposure Occurs handling->exposure disposal Dispose as Hazardous Waste storage->disposal When Necessary end End of Procedure storage->end disposal->end spill_response Spill Response: 1. Evacuate & Ventilate 2. Contain Spill 3. Clean Up with Inert Material spill->spill_response exposure_response First Aid Response: - Inhalation: Fresh Air - Skin: Wash with Soap & Water - Eyes: Rinse with Water - Ingestion: Do NOT Induce Vomiting exposure->exposure_response spill_response->disposal medical Seek Immediate Medical Attention exposure_response->medical medical->end

Safe handling and emergency response workflow.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.